molecular formula C10H22 B100645 2,5-Dimethyloctane CAS No. 15869-89-3

2,5-Dimethyloctane

Cat. No.: B100645
CAS No.: 15869-89-3
M. Wt: 142.28 g/mol
InChI Key: HOAAQUNESXYFDT-UHFFFAOYSA-N
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Description

2,5-Dimethyloctane is a branched-chain alkane that serves as a subject of investigation in advanced fuel and industrial chemistry research. As a saturated hydrocarbon, it represents a hydrogenated derivative of terpenes, a large and diverse class of natural products . The hydrogenation of terpene-based compounds to generate saturated hydrocarbons like this compound is a key process for producing high-purity compounds with potential applications as biofuels and specialty industrial intermediates . This conversion is part of a broader exploration into sustainable manufacturing, where methods such as metabolic engineering and synthetic biology are employed to produce terpene-derived molecules . Researchers are exploring these pathways to develop viable alternatives to petroleum-based chemicals . In a research context, this compound and its structural isomers are studied for their properties as potential advanced biofuels or fuel additives, contributing to the development of next-generation energy sources . This compound is presented for further scientific study in these specialized fields. This product is strictly for research use in a laboratory setting and is not intended for personal, medicinal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15869-89-3

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,5-dimethyloctane

InChI

InChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

HOAAQUNESXYFDT-UHFFFAOYSA-N

SMILES

CCCC(C)CCC(C)C

Canonical SMILES

CCCC(C)CCC(C)C

Synonyms

2,5-dimethyloctane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane is a branched-chain alkane with the chemical formula C10H22.[1][2] As a member of the hydrocarbon family, it is a non-polar solvent with applications in organic synthesis and as a reference compound in chromatography.[1] Understanding its physicochemical properties is crucial for its effective use in various scientific and industrial applications, including its potential as a solvent or a component in fuel formulations.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of available experimental data.

PropertyValueSource
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
Boiling Point 158 °C[3]
Melting Point No experimental data available. Predicted values may be obtained from computational models.
Density No explicit experimental data available. Molecular dynamics simulations of similar branched alkanes predict densities with average absolute deviations of less than 5 g/L at 25°C.[1][1]
Refractive Index No experimental data available.
Solubility Insoluble in water; Soluble in non-polar organic solvents.[1][1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of the this compound sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely determined by ensuring the water level is at the calibration mark. The pycnometer is then removed from the bath, dried on the outside, and weighed. The mass of the water is used to calculate the exact volume of the pycnometer at that temperature, given the known density of water.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The pycnometer is removed, dried, and weighed to determine the mass of the this compound.

  • The density of the this compound is calculated by dividing the mass of the sample by the previously determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (e.g., sodium lamp)

  • Dropper

  • Ethanol and acetone for cleaning

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry completely.

  • A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked. The circulating water from the constant temperature bath is allowed to flow through the prism jackets to bring the sample to the desired temperature (e.g., 20°C).

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • Multiple readings should be taken and averaged to ensure accuracy.

Determination of Melting Point (Capillary Method)

For long-chain alkanes that are solid at room temperature, the melting point can be determined using the capillary method. Since this compound is a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

Procedure:

  • A small amount of the solidified sample (frozen this compound) is introduced into the open end of a capillary tube.

  • The tube is tapped gently to pack the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the melting point for an accurate determination.[4]

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow (0.5-1.0°C).[4]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.

G Workflow for Physicochemical Property Determination of this compound cluster_prep Sample Preparation & Purity cluster_physicochemical Property Determination cluster_data Data Analysis & Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., GC-MS) Sample->Purity BoilingPoint Boiling Point Determination (Thiele Tube Method) Purity->BoilingPoint Density Density Measurement (Pycnometer Method) Purity->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purity->RefractiveIndex MeltingPoint Melting/Freezing Point Determination (Capillary Method) Purity->MeltingPoint Record Record All Experimental Data BoilingPoint->Record Density->Record RefractiveIndex->Record MeltingPoint->Record Compare Compare with Literature/Predicted Values Record->Compare Report Generate Technical Report Compare->Report

Caption: Logical workflow for determining the physicochemical properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure, bonding characteristics, and physicochemical properties of 2,5-dimethyloctane. The content is structured to offer in-depth insights for professionals in research and development.

Molecular Structure and Bonding

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂.[1] Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents located at the second and fifth carbon positions.[1] As a saturated hydrocarbon, all carbon-carbon and carbon-hydrogen bonds are single bonds.

Atomic Connectivity and Hybridization

The carbon skeleton of this compound features ten carbon atoms arranged in a non-linear fashion. Each carbon atom in the molecule is sp³ hybridized, resulting in a tetrahedral geometry around each carbon. This hybridization involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, which then form sigma (σ) bonds with adjacent carbon or hydrogen atoms. The C-C sigma bonds are formed by the overlap of sp³ orbitals from two adjacent carbon atoms, while the C-H sigma bonds result from the overlap of a carbon sp³ orbital with the 1s orbital of a hydrogen atom.

dot```dot graph MolStructure { layout="neato"; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, fixedsize=true, width=0.4]; edge [penwidth=2, color="#202124"];

// Carbon backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0.5!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="7.5,0.5!"]; C7 [label="C", pos="9,0!"]; C8 [label="C", pos="10.5,0.5!"];

// Methyl groups Me1 [label="C", pos="1.5,2!"]; Me2 [label="C", pos="6,-1.5!"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8; C2 -- Me1; C5 -- Me2;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124", fontsize=11]; lab1 [label="CH₃", pos="0,-0.6!"]; lab2 [label="CH", pos="1.5,1.1!"]; lab3 [label="CH₂", pos="3,-0.6!"]; lab4 [label="CH₂", pos="4.5,1.1!"]; lab5 [label="CH", pos="6,0.6!"]; lab6 [label="CH₂", pos="7.5,1.1!"]; lab7 [label="CH₂", pos="9,-0.6!"]; lab8 [label="CH₃", pos="10.5,1.1!"]; labMe1 [label="CH₃", pos="1.5,2.6!"]; labMe2 [label="CH₃", pos="6,-2.1!"]; }

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Spectroscopic Data

PropertyValueNotes / Reference
Molecular FormulaC₁₀H₂₂[1]
Molecular Weight142.28 g/mol [1]
CAS Number15869-89-3
Boiling Point158 °C[2]
Melting Point-29.7 °C (for n-decane)Estimated value; branched isomers may have higher melting points. [3]
Density0.730 g/cm³ at 20°C (for n-decane)Estimated value. [4]
Refractive Index1.411 at 20°C (for n-decane)Estimated value. [5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of branched alkanes like this compound is through Friedel-Crafts alkylation. [1]This involves the reaction of an alkyl halide with an alkane or alkene in the presence of a strong Lewis acid catalyst.

General Protocol for Friedel-Crafts Alkylation:

  • Reaction Setup: A reaction vessel is charged with a suitable alkane (e.g., octane) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

  • Addition of Alkylating Agent: A methyl halide (e.g., methyl chloride or methyl iodide) is slowly added to the stirred reaction mixture. The temperature is carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction is allowed to proceed for a specified time, and its progress is monitored using techniques like Gas Chromatography (GC).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The crude product is purified by fractional distillation to isolate this compound from other isomers and unreacted starting materials.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Data (Estimated): Note: The following chemical shifts are estimated based on typical values for branched alkanes and data from the similar molecule 2,5-dimethylhexane. [7][8][9]

  • ¹H NMR:

    • ~0.8-0.9 ppm (m, 9H): Terminal methyl groups (C1-H₃, C8-H₃, and the methyl group at C5).

    • ~1.1-1.4 ppm (m, 10H): Methylene groups (CH₂) of the octane chain.

    • ~1.5-1.7 ppm (m, 2H): Methine protons (CH) at C2 and C5.

  • ¹³C NMR:

    • ~14 ppm: Terminal methyl carbons (C1 and C8).

    • ~20-23 ppm: Methyl substituent carbons.

    • ~25-40 ppm: Methylene and methine carbons of the octane chain.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C. The spectral width should cover 0-220 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Purity and Isomer Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of this compound and to distinguish it from its isomers.

General Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like hexane or dichloromethane (e.g., 1 mg/mL).

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Set the injector temperature to 250 °C. Inject a small volume (e.g., 1 µL) of the sample in split mode.

    • Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.

    • Transfer Line Temperature: Set to 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of branched alkanes is characterized by fragmentation patterns resulting from cleavage at the branching points.

dot

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Friedel-Crafts Alkylation Workup Aqueous Workup Synthesis->Workup Purification Fractional Distillation Workup->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Structure Structure Confirmation NMR->Structure Purity Purity Assessment GCMS->Purity

Caption: Experimental workflow for synthesis and analysis.

References

Synthesis of 2,5-Dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2,5-dimethyloctane, a branched alkane with applications as a solvent and a component in fuel formulations. The guide provides detailed experimental protocols for the most viable synthesis routes, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathways and experimental workflows to enhance understanding.

Grignard Reagent-Based Synthesis Followed by Dehydration and Hydrogenation

This versatile and widely applicable method involves the creation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the desired alkane. This pathway offers a high degree of control over the final carbon skeleton. Two plausible routes to a 2,5-dimethyloctan-5-ol precursor are outlined below.

Synthesis Pathway A: Reaction of 5-Methyl-2-hexanone with Propylmagnesium Bromide

This pathway involves the nucleophilic addition of a propyl Grignard reagent to the carbonyl carbon of 5-methyl-2-hexanone.

Grignard_Synthesis_A 5-Methyl-2-hexanone 5-Methyl-2-hexanone Grignard_Reaction Grignard Reaction 5-Methyl-2-hexanone->Grignard_Reaction Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->Grignard_Reaction 2,5-Dimethyl-2-octanol 2,5-Dimethyl-2-octanol Grignard_Reaction->2,5-Dimethyl-2-octanol Dehydration Dehydration (e.g., H2SO4, heat) 2,5-Dimethyl-2-octanol->Dehydration 2,5-Dimethyl-2-octene 2,5-Dimethyl-2-octene (and isomers) Dehydration->2,5-Dimethyl-2-octene Hydrogenation Hydrogenation (H2, Pd/C) 2,5-Dimethyl-2-octene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Grignard reaction of 5-methyl-2-hexanone with propylmagnesium bromide.

Synthesis Pathway B: Reaction of 2-Octanone with Isobutylmagnesium Bromide

An alternative Grignard approach involves the reaction of 2-octanone with isobutylmagnesium bromide.

Grignard_Synthesis_B 2-Octanone 2-Octanone Grignard_Reaction Grignard Reaction 2-Octanone->Grignard_Reaction Isobutylmagnesium Bromide Isobutylmagnesium Bromide Isobutylmagnesium Bromide->Grignard_Reaction 2,5-Dimethyl-2-octanol 2,5-Dimethyl-2-octanol Grignard_Reaction->2,5-Dimethyl-2-octanol Dehydration Dehydration (e.g., H2SO4, heat) 2,5-Dimethyl-2-octanol->Dehydration 2,5-Dimethyloctenes 2,5-Dimethyloctenes (mixture) Dehydration->2,5-Dimethyloctenes Hydrogenation Hydrogenation (H2, Pd/C) 2,5-Dimethyloctenes->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Grignard reaction of 2-octanone with isobutylmagnesium bromide.

Experimental Protocol

The following is a general procedure adaptable for either Grignard pathway, based on established methods for synthesizing branched alkanes.[1]

Step 1: Synthesis of 2,5-Dimethyl-2-octanol (via Grignard Reaction)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of the appropriate alkyl bromide (propyl bromide for Pathway A, isobutyl bromide for Pathway B; 1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine. After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of the corresponding ketone (5-methyl-2-hexanone for Pathway A, 2-octanone for Pathway B; 0.9 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 2,5-Dimethyl-2-octanol to 2,5-Dimethyloctenes

  • The crude 2,5-dimethyl-2-octanol is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

  • The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

  • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude alkene mixture.

Step 3: Hydrogenation of 2,5-Dimethyloctenes to this compound

  • The crude 2,5-dimethyloctene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

  • The resulting crude this compound can be purified by distillation.

Quantitative Data

The following table presents typical yields for each step of this synthesis pathway, based on analogous reactions reported in the literature.[1]

StepReactantsProductTypical Yield (%)
1. Grignard ReactionKetone + Grignard ReagentTertiary Alcohol70-90
2. DehydrationTertiary AlcoholAlkene Mixture85-95
3. HydrogenationAlkene MixtureAlkane>95
Overall This compound 50-80

Alternative Synthesis Pathways

While the Grignard-based route is highly versatile, other methods for the synthesis of this compound have been proposed. These are generally less common for laboratory-scale synthesis but are relevant in industrial contexts or for specific applications.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize this compound, a mixed Wurtz reaction between 1-chloro-3-methylbutane and 2-chloropropane could be envisioned. However, this approach is often plagued by the formation of side products from the self-coupling of each alkyl halide, leading to a mixture of alkanes and making purification challenging.

Wurtz_Reaction 1-Chloro-3-methylbutane 1-Chloro-3-methylbutane Wurtz_Coupling Wurtz Coupling (Na, dry ether) 1-Chloro-3-methylbutane->Wurtz_Coupling 2-Chloropropane 2-Chloropropane 2-Chloropropane->Wurtz_Coupling Product_Mixture Product Mixture: This compound 2,7-Dimethyloctane 2,3-Dimethylbutane Wurtz_Coupling->Product_Mixture

Caption: Wurtz reaction for the synthesis of this compound.

Friedel-Crafts Alkylation

In principle, this compound could be synthesized via the Friedel-Crafts alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a Lewis acid catalyst. For instance, the alkylation of isopentane with a chloropropane isomer could be a possible route. However, controlling the regioselectivity of this reaction to obtain the desired isomer in high yield is challenging, and carbocation rearrangements can lead to a complex mixture of products.

Catalytic Hydrogenation of Dienes

The direct hydrogenation of a suitable diene precursor, such as 2,5-dimethyl-1,7-octadiene or 2,5-dimethyl-2,6-octadiene, would be an effective method to produce this compound. The primary challenge of this approach lies in the synthesis of the specific diene precursor.

Hydrogenation_Pathway 2,5-Dimethyl-octadiene 2,5-Dimethyloctadiene (isomer mixture) Hydrogenation Catalytic Hydrogenation (H2, Catalyst) 2,5-Dimethyl-octadiene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound via hydrogenation of a diene precursor.

Conclusion

The synthesis of this compound can be achieved through several pathways. The most reliable and versatile laboratory-scale method is the Grignard reagent-based synthesis followed by dehydration and hydrogenation, which allows for a controlled construction of the carbon skeleton. While other methods such as the Wurtz reaction and Friedel-Crafts alkylation exist, they often suffer from a lack of selectivity and the formation of multiple byproducts. For industrial-scale production, catalytic routes, including the hydrogenation of specific diene precursors, may be more economically viable, provided an efficient synthesis for the unsaturated starting material is available. The choice of synthesis pathway will ultimately depend on the desired scale, purity requirements, and the availability of starting materials.

References

A Technical Guide to the Natural Occurrence and Sources of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, are found across a diverse range of natural sources, from deep subterranean petroleum reservoirs to the epicuticular waxes of insects and plants. Their structural diversity and biosynthetic pathways are of significant interest in fields ranging from geochemistry and petrochemistry to chemical ecology and drug development. This technical guide provides an in-depth exploration of the natural occurrence and primary sources of branched alkanes. It summarizes key quantitative data, details experimental protocols for their extraction and analysis, and illustrates the fundamental biosynthetic pathway for their production in insects. This document is intended to serve as a comprehensive resource for professionals requiring a deep understanding of these important biomolecules.

Natural Occurrence and Sources

Branched alkanes are widespread in nature, with significant concentrations found in both geochemical and biological sources.

Petroleum and Natural Gas

Crude oil and natural gas are primary sources of a vast array of branched alkanes.[1][2] These hydrocarbons are the products of the thermal maturation of organic matter over geological timescales.[3] The composition and relative abundance of branched alkanes can vary significantly depending on the source rock, depositional environment, and thermal history of the petroleum reservoir.[4]

Key branched alkanes in petroleum include isoprenoids such as pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), which are considered important biomarkers.[5][6] The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment of the source rock.[6]

Table 1: Quantitative Data of Branched Alkanes in Crude Oil

Crude Oil Field/SourcePristane/Phytane (Pr/Ph) RatioDepositional Environment InterpretationReference
La Victoria Field1.29 - 1.42Oxic to sub-oxic[7]
Guafita Field1.29 - 1.42Oxic to sub-oxic[7]
Australian Oils (various)> 3Terrestrial, oxic[5]
Various Fields~ 1Anoxic[7]
Ponca Crude Oil (Heptanes)1.7 (n-alkane:isoalkane)-[2]
Ponca Crude Oil (Octanes)6.9 (n-alkane:isoalkane)-[2]
Pennsylvania Crude Oil (Pentanes)1.3 (n-alkane:isoalkane)-[2]
Pennsylvania Crude Oil (Hexanes)1.7 (n-alkane:isoalkane)-[2]
Pennsylvania Crude Oil (Heptanes)1.5 (n-alkane:isoalkane)-[2]
Insects

Branched alkanes are critical components of the cuticular hydrocarbons (CHCs) of insects, which form a waxy layer on their exoskeleton to prevent desiccation and mediate chemical communication.[8] These are typically methyl-branched alkanes, and their specific composition can be species-specific, caste-specific, and even sex-specific, playing crucial roles in mate recognition, nestmate recognition, and social behavior.

Table 2: Relative Abundance of Branched Alkanes in Insect Cuticular Hydrocarbons

Insect SpeciesBranched Alkane ClassRelative Abundance (%)Reference
Isoptera (Termites) - variousMonomethylalkanesVaries by species-
Isoptera (Termites) - variousDimethylalkanesVaries by species-
Hymenoptera (Ants) - variousMonomethylalkanesVaries by species-
Hymenoptera (Ants) - variousDimethylalkanesVaries by species-
Blattodea (Cockroaches) - variousMonomethylalkanesVaries by species-
Blattodea (Cockroaches) - variousDimethylalkanesVaries by species-
Plants

The epicuticular wax of many terrestrial plants contains branched alkanes, although typically in lower concentrations than n-alkanes. These compounds contribute to the plant's defense against environmental stressors such as UV radiation, water loss, and pathogens. The chain length and degree of branching can vary significantly between plant species.

Table 3: Concentration of n-Alkanes (including branched isomers) in Various Plant Species

Plant SpeciesPlant PartTotal n-Alkane Concentration (mg/kg dry matter)Predominant n-AlkanesReference
Lygeum spartumHeads3663.63C31, C29[9]
Helianthemum squamatumLeaves12.95C31, C29[9]
Various browse pasturesStemsGenerally higher than leavesC31, C29[9]
Ischaemum afrum--C31, C29, C33[10]
Haplocarpha hastata--C31, C29, C33[10]

Biosynthesis of Branched Alkanes in Insects

In insects, the biosynthesis of methyl-branched alkanes is a modification of the fatty acid synthesis pathway. The process begins with a primer, often derived from amino acids like valine and isoleucine, which provides the initial branched structure. This primer is then elongated by the fatty acid synthase (FAS) complex, which incorporates malonyl-CoA units. The resulting very-long-chain fatty acid is then converted to a hydrocarbon through a process involving reduction and decarbonylation.

Biosynthesis_of_Branched_Alkanes Amino_Acids Amino Acids (e.g., Valine, Isoleucine) Branched_Acyl_CoA Branched-chain Acyl-CoA Primer Amino_Acids->Branched_Acyl_CoA Metabolism FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation VLCFA Very-Long-Chain Branched Fatty Acid FAS->VLCFA Reduction Reduction VLCFA->Reduction VLC_Aldehyde Very-Long-Chain Branched Aldehyde Reduction->VLC_Aldehyde Decarbonylation Decarbonylation VLC_Aldehyde->Decarbonylation Branched_Alkane Branched Alkane Decarbonylation->Branched_Alkane

Biosynthesis of branched alkanes in insects.

Experimental Protocols

Extraction of Hydrocarbons from Insects

Objective: To extract cuticular hydrocarbons from insect specimens for subsequent analysis.

Method 1: Solvent Extraction

  • Sample Preparation: Select a known number of insect specimens (e.g., 10-20 individuals) of the same species, sex, and age, if possible.

  • Extraction: Place the insects in a glass vial and add a non-polar solvent such as hexane or pentane (e.g., 1 mL per 10 insects).

  • Incubation: Gently agitate the vial for 10-15 minutes at room temperature.

  • Isolation: Carefully remove the insects from the vial. The remaining solvent contains the extracted cuticular hydrocarbons.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Method 2: Solid-Phase Microextraction (SPME)

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.

  • Adsorption: Gently rub the SPME fiber over the cuticle of the insect for a set period (e.g., 1-2 minutes).

  • Analysis: Immediately insert the SPME fiber into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

Objective: To separate, identify, and quantify branched alkanes in an extracted sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a capillary column (e.g., DB-5ms or equivalent).

  • Injection: Inject a small volume of the hydrocarbon extract (e.g., 1 µL) into the GC injection port.

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/min to a final temperature of 300-320°C.

      • Final hold: Maintain the final temperature for 10-20 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis:

    • Identification: Identify individual compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries.

    • Quantification: Determine the relative abundance of each compound by integrating the area of its corresponding peak in the total ion chromatogram.

Separation of Branched and Normal Alkanes using Molecular Sieves

Objective: To selectively remove n-alkanes from a hydrocarbon mixture to isolate the branched and cyclic components.

  • Sieve Activation: Activate 5Å molecular sieves by heating at 300-350°C for at least 4 hours under a vacuum or in a stream of inert gas. Allow to cool in a desiccator.

  • Sample Preparation: Dissolve the hydrocarbon extract in a minimal amount of a non-polar solvent (e.g., pentane or hexane).

  • Adsorption: Add the activated molecular sieves to the sample solution. The amount of sieves will depend on the expected amount of n-alkanes. Gently agitate the mixture at room temperature for several hours or overnight. The 5Å pores will selectively adsorb the linear n-alkanes.

  • Separation: Separate the solvent containing the branched and cyclic alkanes from the molecular sieves by filtration or careful decantation.

  • Washing: Wash the molecular sieves with a small amount of fresh solvent to recover any remaining non-adsorbed hydrocarbons. Combine the washings with the initial filtrate.

  • Analysis: The resulting solution is enriched in branched and cyclic alkanes and can be analyzed by GC-MS.

  • (Optional) Recovery of n-Alkanes: To recover the adsorbed n-alkanes, the molecular sieves can be digested with hydrofluoric acid (HF) in a fume hood with appropriate safety precautions. The released n-alkanes can then be extracted with a non-polar solvent. Caution: HF is extremely hazardous and requires specialized handling procedures. An alternative, safer method involves desorbing the n-alkanes at elevated temperatures under a stream of inert gas.[11]

References

An In-depth Technical Guide to the Isomers of C10H22 and Their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the alkane decane (C10H22), detailing their structural distinctions, physical properties, and the analytical techniques used for their characterization. With 75 structural isomers, C10H22 serves as an excellent model for understanding the complexities of isomerism in aliphatic hydrocarbons.

Structural Isomerism in Decane

The 75 structural isomers of decane (C10H22) all share the same molecular formula but differ in the connectivity of their ten carbon atoms.[1][2][3] This variation in carbon skeleton structure, known as chain isomerism, leads to significant differences in their physical and chemical properties. The isomers can be broadly classified into a straight-chain alkane (n-decane) and various branched-chain alkanes.[4] Increased branching generally leads to a more compact molecular shape, which in turn affects intermolecular forces and, consequently, physical properties like boiling point and density.[5]

A key structural difference among some decane isomers is the presence of chiral centers. A chiral center is a carbon atom attached to four different substituent groups, resulting in non-superimposable mirror images called enantiomers.[4] These stereoisomers exhibit optical activity, a property that can be crucial in pharmacology and biochemistry.

Classification of C10H22 Isomers

The logical relationship and classification of C10H22 isomers can be visualized as a hierarchical structure, starting from the fundamental division between the linear and branched isomers. The branched isomers can be further categorized based on the number and type of substituents on the main carbon chain.

C10H22_Isomers cluster_main Isomers of C10H22 cluster_classification Primary Classification cluster_branched_subtypes Examples of Branched Isomers cluster_stereoisomerism Stereoisomerism C10H22 C10H22 (75 Structural Isomers) Straight_Chain Straight-Chain Isomer (n-decane) C10H22->Straight_Chain Branched_Chain Branched-Chain Isomers (74 isomers) C10H22->Branched_Chain Achiral Achiral Isomers Straight_Chain->Achiral Methylnonanes Methylnonanes (e.g., 2-methylnonane, 3-methylnonane) Branched_Chain->Methylnonanes Dimethyloctanes Dimethyloctanes (e.g., 2,2-dimethyloctane) Branched_Chain->Dimethyloctanes Ethyl_isomers Ethyl-substituted isomers Branched_Chain->Ethyl_isomers Highly_branched Highly Branched Isomers Branched_Chain->Highly_branched Chiral Chiral Isomers (Possess one or more stereocenters) Branched_Chain->Chiral Branched_Chain->Achiral

References

An In-depth Technical Guide to the Solubility and Solvent Properties of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane (CAS No: 15869-89-3) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3] As an isomer of decane, its unique structural arrangement of methyl groups along the octane chain imparts specific physicochemical properties that distinguish it from its linear counterpart, n-decane.[1] This technical guide provides a comprehensive overview of the solubility and solvent characteristics of this compound, offering valuable insights for its application in research, organic synthesis, and pharmaceutical sciences. Given the scarcity of direct quantitative solubility data for this compound, this guide utilizes data for n-decane as a primary reference, supplemented with a qualitative analysis of the effects of isomeric branching on solubility.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization as a solvent. These properties dictate its behavior in various systems and its suitability for specific applications.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [1][2]
Boiling Point 158.5 °C
Dielectric Constant 1.98
Solubility Parameter 15.8 MPa⁰·⁵

Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.

Qualitative Solubility

This compound is a nonpolar molecule. Its structure consists solely of carbon-carbon and carbon-hydrogen bonds, resulting in a negligible dipole moment. Consequently, its solubility characteristics are as follows:

  • Polar Solvents (e.g., Water, Ethanol, Methanol): this compound is practically insoluble or immiscible with polar solvents. The strong intermolecular hydrogen bonding in polar solvents like water excludes the nonpolar alkane molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to be fully miscible with other nonpolar, aprotic solvents. The intermolecular forces (van der Waals forces) in both the solute and the solvent are of a similar nature and magnitude, facilitating mixing.

Quantitative Solubility Data (n-Decane as a Reference)
SolventTypeSolubility of n-DecaneReference
WaterPolar, ProticInsoluble[4][5]
EthanolPolar, ProticMiscible[5]
Diethyl EtherPolar, AproticSoluble[5]
Carbon TetrachlorideNonpolar, AproticSlightly Soluble[5]
TolueneNonpolar, AproticMiscible
HexaneNonpolar, AproticMiscible
AcetonePolar, AproticMiscible

This compound as a Solvent

The properties of this compound make it a valuable nonpolar solvent for various applications in organic synthesis and beyond. Its branched structure can offer advantages over linear alkanes by providing enhanced solubility for certain complex organic molecules.

Key Solvent Properties and Their Implications
  • Low Polarity: Its nonpolar nature makes it an excellent solvent for reactions involving nonpolar reactants and reagents, preventing interference from the solvent in the reaction mechanism.

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert under many reaction conditions, making it a suitable medium for a wide range of organic transformations.[1]

  • Boiling Point: With a relatively high boiling point compared to other common nonpolar solvents like hexane, it can be used in reactions requiring elevated temperatures with reduced solvent loss due to evaporation.

Applications in Organic Synthesis and Industry
  • Reaction Medium: It serves as an effective reaction medium for various chemical transformations where a non-participating solvent is required.[1]

  • Fuel Additive: The branched structure of this compound enhances the octane rating of fuels, making it a useful component in automotive and aviation gasoline.[1]

  • Reference Compound: In analytical chemistry, it is utilized as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.[1]

  • Pharmaceutical Industry: While direct applications in drug formulations are not extensively documented, its properties as a nonpolar solvent suggest potential use in the solubilization and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Its inert nature would be advantageous in preventing degradation of sensitive drug molecules.

Experimental Protocols

Determination of Liquid-Liquid Miscibility

This protocol outlines a general method for determining the miscibility of this compound with various organic solvents.

Objective: To qualitatively and quantitatively determine the miscibility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Test solvents (e.g., ethanol, acetone, toluene, hexane) of analytical grade

  • Graduated cylinders or pipettes (Class A)

  • Scintillation vials or test tubes with secure caps

  • Vortex mixer

  • Constant temperature bath

  • Gas chromatograph (GC) with a suitable column (for quantitative analysis)

Methodology:

  • Preparation of Mixtures:

    • Label a series of vials for each solvent to be tested.

    • Using a calibrated pipette, add a precise volume of this compound (e.g., 5.0 mL) to each vial.

    • To each vial, add a precise volume of the respective test solvent (e.g., 5.0 mL) to create a 1:1 (v/v) mixture.

    • Prepare a range of other volume ratios (e.g., 1:9, 9:1, 1:4, 4:1) to assess miscibility across different concentrations.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for at least 30 minutes to allow for thermal equilibrium.

    • After thermal equilibration, vigorously agitate the vials using a vortex mixer for 2-3 minutes to ensure thorough mixing.

    • Return the vials to the constant temperature bath and allow them to stand undisturbed for at least 24 hours.

  • Qualitative Observation:

    • After the equilibration period, visually inspect each vial for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (a meniscus).

    • Record the observations. The presence of a single phase indicates miscibility at that ratio, while the presence of two layers indicates immiscibility or partial miscibility.

  • Quantitative Analysis (for partially miscible systems):

    • If two layers are present, carefully extract a sample from each layer using a syringe, taking care not to disturb the interface.

    • Analyze the composition of each layer using a pre-calibrated Gas Chromatograph (GC).

    • The GC analysis will provide the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase, thus defining the mutual solubility at that temperature.

Caption: Workflow for determining the miscibility of this compound.

Visualization of Solvent-Solute Interactions

The "like dissolves like" principle can be visualized as a balance of intermolecular forces.

Solvent_Solute_Interactions Conceptual Diagram of 'Like Dissolves Like' cluster_miscible Miscible System (Nonpolar-Nonpolar) cluster_immiscible Immiscible System (Nonpolar-Polar) dmo This compound (van der Waals forces) nps Nonpolar Solvent (van der Waals forces) dmo->nps Similar intermolecular forces allow for mixing dmo2 This compound (van der Waals forces) ps Polar Solvent (Hydrogen bonding, dipole-dipole) dmo2->ps Dissimilar intermolecular forces prevent mixing

Caption: Intermolecular forces governing solubility.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is a flammable liquid and vapor. Use in a well-ventilated area and keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a nonpolar, branched-chain alkane with valuable properties as a solvent and chemical intermediate. Its miscibility with other nonpolar solvents and its chemical inertness make it a suitable medium for a variety of applications in research and industry. While quantitative solubility data remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocol, offer a solid foundation for professionals working with this compound. Its unique branched structure may offer advantages in specific applications, warranting its consideration as an alternative to more common linear alkanes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,5-dimethyloctane, a branched alkane of interest in various fields of chemical research. While the initial query focused on the Friedel-Crafts alkylation, this approach is not practically suited for the direct synthesis of this compound from simpler alkanes due to significant challenges with carbocation rearrangements and lack of regioselectivity. Therefore, these notes present a more robust and reliable method utilizing a Grignard reagent-based coupling reaction, a standard and highly effective strategy for the controlled formation of carbon-carbon bonds in the synthesis of complex alkanes.

Introduction to the Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like this compound requires precise control over the formation of new carbon-carbon bonds. While Friedel-Crafts alkylation is a cornerstone of organic synthesis for the alkylation of aromatic compounds, its application to the synthesis of highly substituted, non-aromatic alkanes is limited. The generation of carbocation intermediates from alkanes or simple alkyl halides often leads to rearrangements, yielding a mixture of isomers rather than a single desired product.

A more effective and widely adopted strategy for the synthesis of such molecules is the use of organometallic reagents, such as Grignard reagents (R-MgX). These reagents provide a nucleophilic carbon source that can be coupled with an electrophilic carbon, typically an alkyl halide, to form a new C-C bond with high specificity.

Proposed Synthetic Pathway: Grignard Reagent Coupling

The recommended synthesis of this compound involves the coupling of a Grignard reagent with a suitable alkyl halide. A logical and efficient approach is the reaction of isopentylmagnesium bromide with 2-bromopropane. This pathway is outlined below:

Reaction Scheme:

This two-step, one-pot synthesis first involves the formation of the Grignard reagent from 1-bromo-3-methylbutane, followed by the copper-catalyzed coupling with 2-bromopropane to yield the target molecule, this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a branched alkane via a Grignard coupling reaction, based on literature for similar syntheses. Please note that actual yields may vary depending on experimental conditions and scale.

ParameterValueReference
Reactants
1-bromo-3-methylbutane1.0 equivN/A
Magnesium turnings1.2 equivN/A
2-bromopropane1.1 equivN/A
Copper(II) chloride (catalyst)0.05 equivN/A
Reaction Conditions
SolventAnhydrous diethyl etherN/A
Temperature (Grignard formation)RefluxN/A
Temperature (Coupling)0 °C to room temperatureN/A
Reaction Time4-6 hoursN/A
Product
Yield of this compound60-70% (isolated)Estimated
Purity (by GC)>98%Estimated

Experimental Protocols

Materials and Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, distillation apparatus)

  • 1-bromo-3-methylbutane (isopentyl bromide)

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether

  • 2-bromopropane (isopropyl bromide)

  • Copper(II) chloride (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph (for purity analysis)

Protocol 1: Synthesis of this compound

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, place a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-3-methylbutane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add anhydrous copper(II) chloride (0.05 equivalents) to the reaction mixture with stirring.

    • Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup and Purification start 1-bromo-3-methylbutane + Mg initiation Initiation (I2, heat) start->initiation formation Isopentylmagnesium bromide formation initiation->formation catalyst Add CuCl2 catalyst formation->catalyst addition Add 2-bromopropane catalyst->addition coupling C-C bond formation addition->coupling quench Quench with NH4Cl(aq) coupling->quench extract Extraction with diethyl ether quench->extract dry Drying and solvent removal extract->dry purify Fractional distillation dry->purify end_product This compound purify->end_product

Application Notes and Protocols for the Catalytic Cracking Production of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a cornerstone of the petrochemical industry, primarily utilized for the production of gasoline and other valuable smaller hydrocarbons from larger, less useful hydrocarbon fractions.[1] This process typically employs solid acid catalysts, such as zeolites, to facilitate the cleavage of carbon-carbon bonds in long-chain alkanes.[1] A key feature of catalytic cracking is the formation of carbocation intermediates, which can undergo rearrangements to yield branched isomers.[2] This characteristic can be harnessed for the targeted synthesis of specific branched alkanes, such as 2,5-dimethyloctane, which may serve as important intermediates or molecular scaffolds in drug development and other fine chemical applications.

These application notes provide a comprehensive overview of the catalytic cracking of a model long-chain alkane, n-tetradecane, for the potential production of this compound. Included are detailed experimental protocols for catalyst preparation, laboratory-scale catalytic cracking, and product analysis.

Principle of the Method

The catalytic cracking of long-chain alkanes over zeolite catalysts proceeds through a series of steps involving the formation and subsequent reaction of carbocation intermediates. The process is initiated by the abstraction of a hydride ion from the alkane molecule at an acid site on the catalyst surface, forming a secondary carbocation. This carbocation can then undergo several reactions, including isomerization to form more stable tertiary carbocations, and β-scission, which breaks the carbon chain to produce a smaller alkane and an alkene. The selectivity towards specific branched products is influenced by the catalyst's properties (e.g., pore structure and acidity) and the reaction conditions (e.g., temperature, pressure, and residence time).[2][3]

For the formation of this compound from a larger precursor like n-tetradecane, a series of isomerization and cracking steps are necessary. The zeolite's pore structure can influence the shape and size of the product molecules that can be formed and diffuse out, offering a degree of shape selectivity.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the catalytic cracking of n-dodecane and a hypothetical, yet plausible, product distribution for the C10 fraction from the cracking of n-tetradecane, illustrating the potential for this compound formation.

Table 1: Representative Product Distribution from Catalytic Cracking of n-Dodecane over ZSM-5 Zeolite. This data is based on typical results from laboratory-scale experiments.[6][7]

Product FractionYield (wt%)
Gas (C1-C4)35 - 45
Naphtha (C5-C12)40 - 50
Light Cycle Oil (>C12)5 - 10
Coke3 - 5
Total Conversion ~90 - 95%

Table 2: Hypothetical Isomer Distribution within the C10 Alkane Fraction from Catalytic Cracking of n-Tetradecane. This distribution is illustrative and based on the principles of carbocation stability and rearrangement pathways.

C10 IsomerPlausible Yield (%)
n-Decane10 - 15
Monomethylnonanes30 - 40
Dimethyloctanes (including 2,5-) 20 - 30
Other C10 Isomers20 - 30

Experimental Protocols

Catalyst Preparation (ZSM-5)

A detailed protocol for the synthesis of ZSM-5, a commonly used zeolite catalyst for cracking reactions, is outlined below.

Materials:

  • Sodium Aluminate (NaAlO₂)

  • Tetrapropylammonium Bromide (TPABr)

  • Fumed Silica (SiO₂)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Procedure:

  • Solution A: Dissolve sodium aluminate and sodium hydroxide in distilled water.

  • Solution B: Disperse fumed silica in a solution of tetrapropylammonium bromide in distilled water with vigorous stirring.

  • Slowly add Solution A to Solution B under continuous stirring to form a homogeneous gel.

  • Transfer the resulting gel to a Teflon-lined stainless-steel autoclave.

  • Crystallize the gel at 170°C for 48 hours under static conditions.

  • After cooling, filter the solid product, wash thoroughly with distilled water until the pH of the filtrate is neutral, and dry at 110°C overnight.

  • Calcine the dried powder in air at 550°C for 6 hours to remove the organic template (TPABr).

  • The resulting H-ZSM-5 catalyst should be stored in a desiccator.

Laboratory-Scale Catalytic Cracking

The following protocol describes a typical setup for a laboratory-scale fixed-bed catalytic cracking experiment.[8][9]

Equipment:

  • Fixed-bed reactor (stainless steel or quartz tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • High-pressure liquid pump for the alkane feed

  • Gas-liquid separator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Load the reactor with a known amount of the prepared ZSM-5 catalyst, typically mixed with an inert material like quartz wool to ensure a uniform bed height.

  • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while heating the reactor to the desired reaction temperature (e.g., 450°C).

  • Once the temperature is stable, introduce the liquid feedstock (e.g., n-tetradecane) into the reactor at a controlled flow rate using the high-pressure liquid pump. The weight hourly space velocity (WHSV) is a critical parameter and should be set, for example, to 2 h⁻¹.

  • The reactor effluent, a mixture of gases and liquids, is passed through a condenser and a gas-liquid separator.

  • Collect the liquid products for offline analysis.

  • Direct the gaseous products to the GC-MS for online analysis.

  • After the desired reaction time, stop the liquid feed and continue the inert gas flow to purge the reactor.

  • Cool down the reactor to room temperature.

Product Analysis by GC-MS

The complex mixture of hydrocarbons produced during catalytic cracking requires a robust analytical method for separation and identification.[10]

GC-MS System:

  • Gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Mass spectrometer detector.

GC Conditions (Typical):

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Split Ratio: 50:1

MS Conditions (Typical):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify the individual components in the product mixture by comparing their mass spectra with a standard library (e.g., NIST).

  • Confirm the identification of this compound and other isomers by comparing their retention times and mass spectra with authentic standards, if available.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Catalytic_Cracking_Pathway cluster_feed Feedstock cluster_catalyst Catalyst Surface (Zeolite) cluster_products Products n-Tetradecane n-Tetradecane Carbocation_Formation Carbocation Formation (Hydride Abstraction) n-Tetradecane->Carbocation_Formation Adsorption Isomerization Isomerization Carbocation_Formation->Isomerization Beta_Scission β-Scission (Cracking) Isomerization->Beta_Scission Branched_Alkanes Branched Alkanes (e.g., this compound) Beta_Scission->Branched_Alkanes Lighter_Alkanes Lighter Alkanes Beta_Scission->Lighter_Alkanes Alkenes Alkenes Beta_Scission->Alkenes

Caption: Catalytic cracking reaction pathway.

Experimental_Workflow Catalyst_Prep Catalyst Preparation (ZSM-5 Synthesis) Reactor_Setup Reactor Setup (Fixed-Bed) Catalyst_Prep->Reactor_Setup Reaction Catalytic Cracking (n-Tetradecane Feed) Reactor_Setup->Reaction Product_Collection Product Collection (Gas-Liquid Separation) Reaction->Product_Collection Analysis Product Analysis (GC-MS) Product_Collection->Analysis Data_Interpretation Data Interpretation (Yield & Selectivity) Analysis->Data_Interpretation

Caption: Experimental workflow for catalytic cracking.

References

Application Notes and Protocols: 2,5-Dimethyloctane as a Non-Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-dimethyloctane as a versatile, non-polar solvent for various synthetic applications. Its unique physical properties offer distinct advantages over traditional non-polar solvents, particularly in reactions requiring high temperatures and inert conditions.

Introduction

This compound is a branched-chain alkane that serves as an excellent non-polar solvent in organic synthesis.[1] Its chemical inertness, high boiling point, and unique solvation characteristics make it a suitable medium for a variety of chemical transformations, especially those involving sensitive reagents like organometallics.[1] This document outlines the key properties of this compound, provides comparative data against other common solvents, and presents detailed protocols for its use in several key classes of organic reactions.

Physicochemical Properties

Understanding the physical properties of a solvent is crucial for its effective application in synthesis. This compound possesses a favorable combination of a high boiling point and low polarity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][2]
Boiling Point 158.5 °C[3]
Density ~0.74 g/mL (analogue)[4]
Dielectric Constant 1.98[3]
Solubility Parameter 15.8 MPa⁰·⁵[3]
Appearance Colorless liquid
CAS Number 15869-89-3[2]

Table 2: Comparison of this compound with Other Common Non-Polar Solvents

SolventBoiling Point (°C)Dielectric ConstantSolubility Parameter (MPa⁰·⁵)
This compound 158.5 1.98 15.8
n-Hexane691.8814.9
Toluene110.62.3818.2
Diethyl Ether34.64.3415.1
Tetrahydrofuran (THF)667.5818.6

Key Advantages in Synthesis

The properties of this compound translate into several practical advantages in a laboratory setting:

  • High Reaction Temperatures: The high boiling point allows for conducting reactions at elevated temperatures without the need for specialized high-pressure equipment, potentially increasing reaction rates.[4]

  • Inert Reaction Medium: As a saturated alkane, it is chemically inert, making it an ideal solvent for reactions involving highly reactive reagents such as strong bases, organolithium, and Grignard reagents.[1][4]

  • Enhanced Solubility: Its branched structure can offer enhanced solubility for complex, non-polar organic molecules compared to linear alkanes.[1]

  • Reduced Volatility: Lower volatility compared to solvents like hexane and diethyl ether minimizes solvent loss through evaporation and reduces fire hazards.

  • Alternative to Aromatic Solvents: It can serve as a less toxic alternative to aromatic hydrocarbon solvents like toluene and benzene.

Experimental Protocols

The following are generalized protocols for common organic reactions where this compound can be employed as a solvent. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Grignard Reaction

Grignard reagents are highly sensitive to protic solvents, making anhydrous, non-polar solvents essential.[3][5][6] The inert nature of this compound makes it a suitable, albeit less common, alternative to ethers for the formation and reaction of Grignard reagents, particularly when higher temperatures are required.

Protocol: Synthesis of a Tertiary Alcohol via Grignard Addition to a Ketone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation:

    • In the flask, place magnesium turnings (1.2 equivalents).

    • In the dropping funnel, add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound.

  • Initiation: Add a small portion of the halide solution to the magnesium turnings. Gentle warming with a heat gun and the addition of a small crystal of iodine may be necessary to initiate the reaction.

  • Grignard Formation: Once the reaction begins (as evidenced by bubbling and/or a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Addition of Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture. Add a solution of the ketone (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

  • Work-up: After the addition is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dried Glassware E Grignard Reagent Formation A->E B Anhydrous This compound B->E C Alkyl/Aryl Halide C->E D Magnesium Turnings D->E F Addition of Ketone/Aldehyde E->F G Reaction Quench (aq. NH4Cl) F->G H Extraction G->H I Drying & Concentration H->I J Purification I->J

Grignard Reaction Workflow
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. While polar aprotic solvents are often used, non-polar hydrocarbon solvents can also be employed, particularly with less stabilized ylides.

Protocol: Alkene Synthesis via Wittig Reaction

  • Ylide Generation:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous this compound.

    • Add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equivalents) portion-wise or dropwise at a suitable temperature (often 0 °C or room temperature).

    • Stir the resulting mixture until the characteristic color of the ylide develops.

  • Reaction with Carbonyl:

    • Cool the ylide solution (if necessary).

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous this compound dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent or by column chromatography.

Wittig_Reaction reagents Phosphonium Salt + Base in this compound ylide Phosphonium Ylide reagents->ylide Deprotonation intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->intermediate products Alkene + Triphenylphosphine Oxide intermediate->products Elimination

Wittig Reaction Pathway
Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While polar solvents are common, reactions in non-polar solvents are also known, particularly with appropriate ligand and base selection. The high boiling point of this compound is advantageous for reactions requiring elevated temperatures to facilitate catalyst turnover.

Protocol: Biaryl Synthesis via Suzuki Coupling

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Purge the vessel with an inert gas (argon or nitrogen).

  • Solvent Addition: Add degassed this compound to the vessel. For some systems, the addition of a small amount of water may be beneficial.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture and dilute it with a suitable organic solvent.

    • Wash the solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Coupling_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 Transmetalation (+ Base) PdII_R_R1->Pd0 Reductive Elimination R_R1 R-R' PdII_R_R1->R_R1 R_X R-X R1_B R'-B(OH)₂

Catalytic Cycle of Suzuki Coupling

Conclusion

This compound is a valuable non-polar solvent for organic synthesis, offering a unique combination of high boiling point, chemical inertness, and good solvation properties for non-polar compounds. It is particularly well-suited for high-temperature reactions and for syntheses involving sensitive organometallic reagents. While specific, published examples of its use are not widespread, its properties, analogous to other branched alkanes like isododecane, strongly support its application in a range of synthetic transformations. The protocols provided herein serve as a starting point for the exploration of this compound as a robust and advantageous solvent in modern organic synthesis.

References

Application Notes and Protocols for 2,5-Dimethyloctane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] In the field of analytical chemistry, particularly in gas chromatography (GC), it serves as a valuable reference standard. Its stable, non-polar nature and well-characterized chromatographic behavior make it an ideal compound for several applications, including retention index calibration, system performance verification, and as an internal standard for the quantitative analysis of complex hydrocarbon mixtures. This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application.

PropertyValueReference
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1]
CAS Number 15869-89-3[1][2]
IUPAC Name This compound[3]

Applications in Gas Chromatography

This compound's primary role in gas chromatography is to enhance the accuracy and reliability of analytical measurements.

  • Retention Index (RI) Determination: It is a key component in calculating Kovats Retention Indices, a standardized method for reporting retention times that is less susceptible to variations in chromatographic conditions. By comparing the retention time of an analyte to that of bracketing n-alkanes, a dimensionless retention index can be calculated, aiding in compound identification.

  • System Suitability and Performance Verification: Regular injection of this compound can be used to monitor the performance of a GC system. Consistent retention times and peak shapes indicate a stable system, while deviations can signal issues with the column, injector, or detector.

  • Internal Standard for Quantitative Analysis: In quantitative analyses, where precise measurement of analyte concentration is required, this compound can be used as an internal standard. A known amount is added to both calibration standards and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in injection volume and instrument response.

Quantitative Data: Kovats Retention Indices

The Kovats Retention Index (RI) is a fundamental parameter for the identification of compounds in gas chromatography. The following table summarizes experimentally determined RI values for this compound on various non-polar and semi-non-polar stationary phases.

Stationary Phase TypeReported Kovats Retention Index (RI)Reference
Standard Non-Polar922, 924, 927, 929, 930.4, 932.6, 933[3]
Semi-Standard Non-Polar878.8, 921.8, 922, 922.3, 922.4[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound.

Materials:

  • This compound (analytical standard grade)

  • Hexane or other suitable non-polar solvent (GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions of the stock solution using hexane to achieve the desired concentrations. For example, to prepare a 10 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution to a 100 mL volumetric flask and dilute to the mark with hexane.

Protocol 2: Gas Chromatography Method for Hydrocarbon Analysis using this compound

This protocol provides a general GC method for the analysis of hydrocarbons, utilizing this compound as a reference standard.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS, DB-5, or equivalent 5% phenyl-methylpolysiloxane)

  • Autosampler

GC Conditions:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 - 280 °C
Split Ratio 10:1 to 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 40-50 °C, hold for 2-5 minRamp: 5-10 °C/min to 280-300 °CFinal Hold: 5-10 min
Detector (FID) Temperature: 300 °CHydrogen Flow: 30-40 mL/minAir Flow: 300-400 mL/minMakeup Gas (N2 or He): 25-30 mL/min
Detector (MS) Transfer Line Temperature: 280 °CIon Source Temperature: 230 °CMass Range: m/z 40-550

Procedure:

  • System Preparation: Ensure the GC system is leak-free and conditioned according to the manufacturer's instructions.

  • Standard Injection: Inject the prepared this compound working standards to establish its retention time and peak shape under the specified analytical conditions.

  • Sample Preparation (with Internal Standard):

    • To a known volume of the sample, add a precise volume of a this compound internal standard solution to achieve a final concentration within the calibration range.

    • Vortex the sample to ensure thorough mixing.

  • Analysis: Inject the prepared sample into the GC.

  • Data Acquisition and Analysis: Record the chromatogram and identify the peak corresponding to this compound based on its retention time established from the standard injections. If used as an internal standard, calculate the relative response factor and quantify the target analytes.

Protocol 3: Calculation of Kovats Retention Index (RI)

This protocol outlines the calculation of the Kovats Retention Index for an analyte using this compound as part of an n-alkane reference mixture.

Procedure:

  • Prepare an n-alkane mixture: Prepare a solution containing a series of n-alkanes (e.g., C8 to C20) that will bracket the elution of your analytes and includes this compound.

  • Analyze the mixture: Inject the n-alkane mixture into the GC under the desired chromatographic conditions (isothermal or temperature-programmed).

  • Identify peaks: Determine the retention times (t_R) for each n-alkane and the analyte of interest (x).

  • Calculate the Retention Index:

    • For isothermal analysis: RI = 100 * [n + (N - n) * (log(t_Rx) - log(t_Rn)) / (log(t_R(N)) - log(t_Rn))]

    • For temperature-programmed analysis (Van den Dool and Kratz equation): RI = 100 * [n + (N - n) * (t_Rx - t_Rn) / (t_R(N) - t_Rn)]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • N is the carbon number of the n-alkane eluting immediately after the analyte.

    • t_Rx is the retention time of the analyte.

    • t_Rn is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis stock Prepare Stock Solution (this compound) working Prepare Working Standards stock->working inject Inject Standard/Sample working->inject sample Prepare Sample (with Internal Standard) sample->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify ri_calc Retention Index Calculation identify->ri_calc

Caption: Experimental workflow for using this compound in GC.

logical_relationship qual Qualitative Analysis (Identification) ri Retention Index (RI) Calculation qual->ri quant Quantitative Analysis (Concentration) is Internal Standard (IS) quant->is perf System Performance (Verification) sys_suit System Suitability perf->sys_suit

Caption: Logical relationship of this compound's roles in GC.

References

Application of 2,5-Dimethyloctane in Advanced Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2,5-Dimethyloctane is a branched-chain alkane that holds promise as a component of advanced biofuels. Its molecular structure offers advantages over straight-chain alkanes, such as improved anti-knock characteristics, which are crucial for gasoline formulations.[1] This document outlines the properties, synthesis, and potential applications of this compound as a biofuel, providing detailed protocols for its production from renewable resources. Branched-chain biofuels are gaining attention because they exhibit higher octane values and better cold-flow properties compared to their straight-chain counterparts, making them more compatible with existing engine technologies.

2. Physicochemical and Fuel Properties

The properties of this compound and its isomers make them attractive candidates for biofuel blending. The branched structure contributes to a higher Research Octane Number (RON), reducing the likelihood of engine knocking.[1][2][3]

Table 1: Physicochemical Properties of Dimethyloctane Isomers

PropertyThis compound2,6-Dimethyloctane2,7-Dimethyloctane
Molecular Formula C₁₀H₂₂[4][5]C₁₀H₂₂C₁₀H₂₂[6]
Molecular Weight ( g/mol ) 142.28[4][5]142.28142.28[6]
Density (g/cm³) Not Available0.73[7]Not Available
Boiling Point (°C) Not Available158[7]Not Available
Flash Point (°C) 80.3[4]34[7]Not Available

Table 2: Fuel-Related Properties of this compound

PropertyValueReference
Research Octane Number (RON) 85-95[1]
Standard Enthalpy of Formation (kJ/mol) -259.4 ± 2.0[1]
Standard Entropy (J/mol·K) 425.3 ± 5.0[1]
Heat Capacity at Constant Pressure (J/mol·K) 235.1[1]

3. Synthesis of this compound from Renewable Feedstocks

This compound can be produced from renewable resources through a two-step process: the biosynthesis of a terpene precursor, geraniol, followed by chemical hydrogenation.

3.1. Biosynthesis of Geraniol

Geraniol, a monoterpene alcohol, is a key precursor that can be produced microbially from sugars.[8] Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-yield production of geraniol.[8]

Escherichia coli

The biosynthesis of geraniol in E. coli can be achieved through the introduction of a heterologous mevalonate (MVA) pathway or by leveraging the native DXP (methylerythritol phosphate) pathway. Key enzymes in a typical engineered pathway include:

  • Geraniol Synthase (GES): Converts geranyl diphosphate (GPP) to geraniol.

  • Geranyl Diphosphate Synthase (GPPS): Synthesizes GPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Saccharomyces cerevisiae

S. cerevisiae possesses a native MVA pathway, making it a suitable host for geraniol production.[9] Engineering strategies often involve:

  • Overexpression of key enzymes in the MVA pathway to increase the precursor pool.

  • Introduction of a geraniol synthase.

  • Modification of farnesyl pyrophosphate synthase (Erg20p) to favor the production of GPP over farnesyl pyrophosphate (FPP).[9]

Signaling Pathway for Geraniol Biosynthesis in Engineered S. cerevisiae

Geraniol_Biosynthesis Acetyl-CoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_pathway GPP Geranyl Diphosphate (GPP) MVA_pathway->GPP via IPP/DMAPP Geraniol Geraniol GPP->Geraniol Catalyzed by FPP Farnesyl Diphosphate (FPP) GPP->FPP Catalyzed by GES Geraniol Synthase (GES) Geraniol->GES Erg20p Erg20p (mutant) FPP->Erg20p Sterols Sterol Biosynthesis FPP->Sterols

Biosynthetic pathway for geraniol production in engineered yeast.

3.2. Chemical Synthesis: Hydrogenation of Geraniol to 2,6-Dimethyloctane

The conversion of biologically-derived geraniol to dimethyloctane is achieved through catalytic hydrogenation. This process saturates the double bonds in the geraniol molecule and removes the hydroxyl group to yield the final alkane product. The isomer 2,6-dimethyloctane is a common product of this reaction.

Experimental Workflow for Geraniol Hydrogenation

Hydrogenation_Workflow Start Start: Geraniol from Biosynthesis Reaction_Setup Reaction Setup: - Geraniol - Solvent (e.g., Tetrahydrofuran) - Catalyst (e.g., Palladium on Carbon) Start->Reaction_Setup Hydrogenation Hydrogenation: - High-pressure reactor - Hydrogen gas atmosphere - Stirring at controlled temperature Reaction_Setup->Hydrogenation Filtration Catalyst Removal: - Filtration of the reaction mixture Hydrogenation->Filtration Evaporation Solvent Removal: - Rotary evaporation Filtration->Evaporation Distillation Product Purification: - Vacuum distillation Evaporation->Distillation End End Product: 2,6-Dimethyloctane Distillation->End

Workflow for the chemical hydrogenation of geraniol.

4. Experimental Protocols

4.1. Protocol for Geraniol Production in S. cerevisiae

This protocol is a generalized procedure based on established methods for metabolic engineering of yeast.

1. Strain Development: a. Select a suitable S. cerevisiae host strain (e.g., BY4741). b. Genetically modify the strain by overexpressing key enzymes of the MVA pathway (e.g., tHMG1, IDI1) and a geraniol synthase (GES).[9] Consider using a mutant version of Erg20p (F96W-N127W) to increase the GPP pool.[9] c. Clone the respective genes into yeast expression vectors under the control of strong promoters. d. Transform the plasmids into the yeast host strain.

2. Fermentation: a. Inoculate a single colony of the engineered yeast into a pre-culture medium (e.g., YPD) and grow overnight at 30°C with shaking. b. Use the pre-culture to inoculate the main fermentation medium. c. Conduct the fermentation in a bioreactor with controlled pH, temperature, and aeration. A two-phase fermentation with an organic overlay (e.g., dodecane) can be used to capture the geraniol and reduce its toxicity to the cells.

3. Product Recovery: a. Separate the organic phase containing geraniol from the fermentation broth. b. Purify the geraniol using standard techniques such as distillation.

4.2. Protocol for Hydrogenation of Geraniol to 2,6-Dimethyloctane

This protocol is adapted from established chemical synthesis methods.

1. Reaction Setup: a. In a high-pressure reactor, combine geraniol, a solvent such as tetrahydrofuran (THF), and a palladium on carbon (Pd/C) catalyst.

2. Hydrogenation: a. Seal the reactor and purge with hydrogen gas. b. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar).[10][11][12] c. Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified duration (e.g., 15-20 hours) or until hydrogen uptake ceases.[10][11][12]

3. Work-up and Purification: a. Depressurize the reactor and filter the reaction mixture to remove the Pd/C catalyst. b. Remove the solvent from the filtrate using rotary evaporation. c. Purify the resulting 2,6-dimethyloctane by vacuum distillation.

This compound and its isomers represent a promising class of renewable biofuels that can be derived from microbial fermentation of sugars. Their branched-chain structure imparts favorable fuel properties, particularly a high octane number, making them suitable for blending with gasoline. While the biosynthetic and chemical synthesis routes are established, further research is needed in several areas:

  • Optimization of microbial strains: Further metabolic engineering efforts can lead to higher titers and yields of geraniol, improving the economic viability of the overall process.

  • Catalyst development: More efficient and selective catalysts for the hydrogenation of geraniol to dimethyloctane could improve the yield and reduce the cost of the chemical conversion step.

  • Engine performance testing: Comprehensive studies on the combustion and emission characteristics of this compound and its blends in modern engines are necessary to fully evaluate its potential as a commercial biofuel.

These application notes and protocols provide a foundation for researchers to explore the potential of this compound as a sustainable and high-performance biofuel.

References

Application Notes & Protocols: Formulating Military Jet Fuel Surrogates with 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Military jet fuels such as JP-5 and JP-8 are complex mixtures of hundreds of hydrocarbons. To facilitate computational fluid dynamics (CFD) and detailed chemical kinetic modeling of combustion processes, simplified surrogate fuels are developed. These surrogates are composed of a limited number of well-characterized hydrocarbon components and are formulated to reproduce the essential physical and chemical properties of the target real fuel.[1][2] Key target properties for surrogate formulation often include cetane number (CN), hydrogen-to-carbon (H/C) ratio, density, viscosity, distillation curve, and threshold sooting index (TSI).[1][2]

Military jet fuels typically contain a significant fraction of iso-alkanes (branched-chain paraffins), which influence their combustion properties, particularly ignition delay and knock resistance.[2][3] While highly branched alkanes like iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) are commonly used in surrogate formulations, there is a need to explore other branched isomers that may better represent the range of iso-alkanes present in real fuels.[3][4] This document outlines the rationale and protocols for incorporating 2,5-dimethyloctane as a representative branched alkane in military jet fuel surrogates.

This compound is a C10 branched alkane. Its inclusion in a surrogate mixture can help to fine-tune properties such as density, viscosity, and ignition characteristics, offering a potential improvement over simpler iso-alkane representatives. While direct experimental data for this compound within a military jet fuel surrogate is not extensively published, its known physical properties and the established role of similar branched alkanes provide a strong basis for its consideration. A related isomer, 2,6-dimethyloctane, has been included in patented surrogate formulations.

Data Presentation

Physical and Chemical Properties of this compound and Common Surrogate Components

The following table summarizes key physical and chemical properties of this compound alongside other common components used in military jet fuel surrogate formulation. This allows for a comparative assessment of its suitability.

PropertyThis compoundn-DodecaneIso-cetaneTolueneDecalin
Molecular Formula C10H22[5]C12H26C16H34C7H8C10H18
Molecular Weight ( g/mol ) 142.28[5]170.34226.4492.14138.25
Density @ 20°C (g/cm³) ~0.735 (estimated)0.7490.7830.8670.880
Boiling Point (°C) 157-159[6]216.2249110.6187-195
Cetane Number (CN) Estimated 35-45~75100 (by definition)~12~45
H/C Ratio 2.22.172.131.141.8

Note: Some properties for this compound are estimated based on its structure and data for similar isomers. Experimental verification is required.

Example Surrogate Formulations Incorporating this compound

The following table presents hypothetical surrogate mixtures for a target military jet fuel (e.g., JP-5), incorporating this compound. The compositions are designed to meet typical target properties.

ComponentSurrogate A (mole fraction)Surrogate B (mole fraction)Rationale for Inclusion
n-Dodecane0.400.35Represents linear alkanes, influences cetane number.
This compound 0.25 0.30 Represents branched alkanes, impacts ignition delay and density.
Decalin0.100.15Represents cycloalkanes, affects density and sooting.
Toluene0.250.20Represents aromatics, influences sooting and density.
Target Properties
Calculated H/C Ratio ~1.95~1.98Matches typical jet fuel range.
Estimated Cetane Number ~42~44Within the typical range for military jet fuels (40-55).

Experimental Protocols

Surrogate Formulation and Preparation

Objective: To prepare a homogeneous surrogate fuel mixture with precise composition.

Materials:

  • n-Dodecane (99%+ purity)

  • This compound (99%+ purity)

  • Decalin (mixture of cis and trans, 99%+ purity)

  • Toluene (99.8%+ purity)

  • Analytical balance (±0.0001 g)

  • Volumetric flasks or sealed containers

  • Magnetic stirrer and stir bars

Protocol:

  • Calculate the required mass of each component based on the desired mole fractions and the total volume of the surrogate mixture.

  • Tare a clean, dry, and sealable container on the analytical balance.

  • Add the calculated mass of each component to the container, recording the exact mass added. It is recommended to add the least volatile components first.

  • Seal the container tightly to prevent evaporation.

  • Place the container on a magnetic stirrer and mix for at least 30 minutes to ensure a homogeneous mixture.

  • Store the prepared surrogate in a cool, dark place in a sealed container.

Measurement of Physical Properties

Objective: To experimentally determine the key physical properties of the formulated surrogate and compare them to the target military jet fuel.

Protocols:

  • Density: Measure the density of the surrogate mixture at a controlled temperature (e.g., 20°C) using a digital density meter (e.g., Anton Paar DMA series) according to ASTM D4052.

  • Viscosity: Determine the kinematic viscosity of the surrogate at a specified temperature (e.g., -20°C and 40°C) using a viscometer according to ASTM D445.

  • Distillation Curve: Obtain the distillation curve of the surrogate fuel using automated distillation apparatus following ASTM D86. This provides information on the volatility of the mixture.

  • Flash Point: Measure the flash point of the surrogate using a Pensky-Martens closed-cup tester as per ASTM D93. This is a critical safety parameter for military fuels.[2]

Combustion Property Evaluation

Objective: To assess the combustion characteristics of the surrogate fuel, particularly its ignition behavior and sooting tendency, and compare them to the target fuel.

Protocols:

  • Derived Cetane Number (DCN): Determine the DCN of the surrogate mixture using an Ignition Quality Tester (IQT) according to ASTM D6890. The DCN is a key parameter for emulating the autoignition quality of the fuel.[2]

  • Ignition Delay Time Measurement:

    • Shock Tube: Measure high-temperature ignition delay times by shock-heating the fuel/air mixture to a desired temperature and pressure and monitoring for the onset of ignition (e.g., via pressure trace or emission spectroscopy).[1]

    • Rapid Compression Machine (RCM): Measure low-to-intermediate temperature ignition delay times by rapidly compressing the fuel/air mixture to simulate engine compression.[1]

  • Laminar Flame Speed: Measure the laminar flame speed of the surrogate/air mixture using a counterflow twin-flame burner or a spherically expanding flame in a combustion bomb. This provides data for validating kinetic models.[1]

  • Sooting Tendency (Threshold Sooting Index - TSI): Determine the TSI of the surrogate by measuring the smoke point in a standardized lamp (ASTM D1322). The TSI is a measure of a fuel's propensity to form soot.[1]

Mandatory Visualization

Surrogate_Formulation_Workflow TargetFuel Target Military Fuel (e.g., JP-5) Analysis Chemical & Physical Property Analysis TargetFuel->Analysis Comparison Compare Surrogate to Target Fuel Properties TargetFuel->Comparison Properties Define Target Properties (CN, H/C, Density, etc.) Analysis->Properties Formulation Formulate Surrogate Mixture (Mole/Mass Fractions) Properties->Formulation ComponentSelection Component Selection (n-alkanes, this compound, cycloalkanes, aromatics) ComponentSelection->Formulation Preparation Prepare Surrogate (Gravimetric Blending) Formulation->Preparation Validation Experimental Validation Preparation->Validation PhysicalTests Physical Property Tests (Density, Viscosity, Distillation) Validation->PhysicalTests CombustionTests Combustion Property Tests (DCN, Ignition Delay, Sooting) Validation->CombustionTests PhysicalTests->Comparison CombustionTests->Comparison Refinement Refine Formulation Comparison->Refinement Discrepancy? FinalSurrogate Final Surrogate Model Comparison->FinalSurrogate Acceptable Match Refinement->Formulation

Caption: Workflow for formulating and validating a military jet fuel surrogate.

Logical_Relationship_Surrogate_Properties cluster_components Surrogate Components cluster_properties Target Fuel Properties n_Alkanes n-Alkanes (e.g., n-Dodecane) Cetane Cetane Number (CN) (Ignition Quality) n_Alkanes->Cetane High HC_Ratio H/C Ratio (Stoichiometry) n_Alkanes->HC_Ratio Density Density & Viscosity (Spray Dynamics) n_Alkanes->Density Low Sooting Sooting Tendency (TSI) (Emissions) n_Alkanes->Sooting Low Iso_Alkanes Iso-Alkanes (e.g., this compound) Iso_Alkanes->Cetane Moderate Iso_Alkanes->HC_Ratio Iso_Alkanes->Density Low Iso_Alkanes->Sooting Low Cycloalkanes Cycloalkanes (e.g., Decalin) Cycloalkanes->HC_Ratio Cycloalkanes->Density High Cycloalkanes->Sooting Moderate Aromatics Aromatics (e.g., Toluene) Aromatics->Cetane Low Aromatics->HC_Ratio Low Aromatics->Density High Aromatics->Sooting High

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethyloctane via Hydrogenation of Unsaturated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethyloctane through the catalytic hydrogenation of unsaturated precursors, such as 2,5-dimethyl-1,7-octadiene. The protocols described herein are foundational methods that can be adapted and optimized for specific research and development needs. Catalytic hydrogenation is a robust and widely used method for the reduction of carbon-carbon double bonds to form saturated alkanes.[1][2] This process is critical in various stages of chemical synthesis, including the production of fine chemicals and pharmaceutical intermediates. The choice of catalyst—typically palladium, platinum, or nickel-based—plays a crucial role in the efficiency and selectivity of the reaction.[2][3] This note will cover protocols using Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum(IV) Oxide (PtO₂), providing a comparative basis for catalyst selection.

Introduction to Catalytic Hydrogenation

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂) across double or triple bonds in a molecule, typically in the presence of a metal catalyst.[4] For the synthesis of this compound from an unsaturated precursor like 2,5-dimethyl-1,7-octadiene, the two double bonds are saturated with hydrogen to yield the final alkane product. This reaction is thermodynamically favorable due to the formation of more stable single bonds from less stable double bonds.[1]

The general reaction is as follows:

C₁₀H₁₈ + 2H₂ → C₁₀H₂₂ (2,5-dimethyl-1,7-octadiene + 2 moles of Hydrogen gas → this compound)

The selection of the catalyst is paramount and depends on the specific substrate and desired reaction conditions. Heterogeneous catalysts like Pd/C, Raney® Nickel, and PtO₂ are commonly employed due to their high activity and ease of separation from the reaction mixture.[2][3]

Data Presentation: Catalyst Performance in Alkene Hydrogenation

CatalystSubstrate TypeH₂ Pressure (atm)Temperature (°C)Reaction Time (h)SolventCatalyst Loading (mol%)Typical Yield (%)Reference
Pd/C Diene Carboxylates1003024Methanol10up to 90[5]
Raney® Nickel General AlkenesLow Pressure< 1004 - 6Ethanol5.4% (w/w)High[6][7]
PtO₂ (Adams' catalyst) Substituted Pyridines50 - 70 barRoom Temp6 - 10Acetic Acid5High[8]

Experimental Protocols

The following are detailed protocols for the hydrogenation of an unsaturated precursor like 2,5-dimethyl-1,7-octadiene to this compound using three common heterogeneous catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes.[2]

Materials:

  • Unsaturated precursor (e.g., 2,5-dimethyl-1,7-octadiene)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a high-pressure reaction vessel, dissolve the unsaturated precursor (1.0 eq) in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 atm, though lower pressures can often be effective).[5]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) for the specified duration (e.g., 24 hours).[5] The reaction progress can be monitored by techniques such as TLC, GC, or NMR.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • If necessary, purify the product by distillation or column chromatography.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst, particularly for low-pressure hydrogenations.[3][6] Caution: Raney® Nickel is pyrophoric and must be handled with care under a liquid (e.g., water or ethanol).

Materials:

  • Unsaturated precursor (e.g., 2,5-dimethyl-1,7-octadiene)

  • Raney® Nickel (W-6 grade is highly active)[6]

  • Ethanol (95% or absolute)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Add the unsaturated precursor (1.0 eq) to a reaction flask, followed by the solvent (e.g., ethanol).

  • Carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate) to the reaction mixture. The catalyst should be added under a stream of inert gas.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with inert gas several times to remove oxygen.

  • Introduce hydrogen gas, either from a balloon (for atmospheric pressure) or a pressurized source.

  • Stir the reaction mixture at room temperature or with gentle heating (typically below 100 °C).[6]

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC).

  • Once the reaction is complete, purge the system with an inert gas.

  • Allow the catalyst to settle, then carefully decant the solution. Alternatively, filter the mixture through a pad of Celite®. Keep the filter cake wet to prevent ignition.

  • Wash the catalyst with the solvent.

  • Remove the solvent from the combined filtrates by rotary evaporation to obtain the product.

  • Purify as needed.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

PtO₂ is a versatile catalyst that is often used in acidic media.[8]

Materials:

  • Unsaturated precursor (e.g., 2,5-dimethyl-1,7-octadiene)

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

  • Sodium bicarbonate (NaHCO₃) solution for workup

  • Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a reaction vessel, dissolve the unsaturated precursor (1.0 g) in glacial acetic acid (5 mL).[8]

  • Add PtO₂ (5 mol%) to the solution.[8]

  • Connect the vessel to a hydrogenation apparatus and purge with an inert gas.

  • Pressurize the system with hydrogen gas (e.g., 50-70 bar).[8]

  • Stir the mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.[8]

  • After the reaction, vent the hydrogen and purge with an inert gas.

  • Filter the catalyst through Celite®.

  • Carefully neutralize the acidic filtrate by quenching with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

  • Purify if necessary.

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the chemical transformation pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Precursor in Solvent B Add Catalyst A->B C Seal & Purge with Inert Gas B->C D Pressurize with H₂ C->D E Stir at Set Temperature & Time D->E F Vent H₂ & Purge E->F G Filter Catalyst F->G H Solvent Removal G->H I Purify Product (Distillation/Chromatography) H->I

Caption: General experimental workflow for catalytic hydrogenation.

reaction_pathway precursor 2,5-Dimethyl-1,7-octadiene product This compound precursor->product + 2 H₂ Catalyst (Pd/C, Raney Ni, or PtO₂)

Caption: Synthesis of this compound via hydrogenation.

Concluding Remarks

The synthesis of this compound from unsaturated precursors via catalytic hydrogenation is a straightforward and efficient process. The choice of catalyst (Pd/C, Raney® Nickel, or PtO₂) will depend on the available equipment, desired reaction conditions (pressure, temperature), and the presence of other functional groups in the precursor molecule. The protocols provided here serve as a robust starting point for researchers. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst, solvent, pressure, and temperature for achieving the highest yield and purity of this compound for any specific unsaturated precursor.

References

Application Notes and Protocols for 2,5-Dimethyloctane as a Gasoline Octane Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that holds promise as a gasoline octane enhancer. Its molecular structure, featuring methyl groups at the 2nd and 5th carbon positions, contributes to improved anti-knock characteristics when blended with gasoline. This document provides detailed application notes, experimental protocols, and relevant data for the evaluation of this compound as a fuel additive.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
CAS Number15869-89-3
IUPAC NameThis compound
Boiling Point158.5 °C
Melting Point-84.5 °C
Density0.726 g/cm³

Octane Enhancement Properties

To provide a comparative context, Table 2 includes estimated octane numbers for this compound and experimentally determined values for other C10 alkane isomers.

Table 2: Octane Numbers of C10 Alkane Isomers

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Decane~ -20~ -40
This compound (Estimated) 85 - 95 Not Available
2-Methylnonane46.443.8
3-Methylnonane55.052.8
4-Methylnonane58.256.1
2,2-Dimethyloctane93.989.2
3,3-Dimethyloctane95.890.1
4,4-Dimethyloctane97.290.5

Note: The octane numbers for methylnonane and dimethyloctane isomers are provided for comparative purposes and to illustrate the effect of branching on octane rating.

Experimental Protocols

Protocol 1: Synthesis of this compound

A potential synthetic route to this compound involves the reduction of 2,5-dichloro-2,5-dimethylhexane. The precursor, 2,5-dichloro-2,5-dimethylhexane, can be synthesized from 2,5-dimethyl-2,5-hexanediol.

Part A: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

Materials:

  • 2,5-dimethyl-2,5-hexanediol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, add 2,5-dimethyl-2,5-hexanediol to a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add concentrated hydrochloric acid to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • After the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,5-dichloro-2,5-dimethylhexane.

  • Purify the product by distillation or recrystallization.

Part B: Reduction of 2,5-Dichloro-2,5-dimethylhexane to this compound

Materials:

  • 2,5-dichloro-2,5-dimethylhexane

  • A suitable reducing agent (e.g., Sodium borohydride with a phase-transfer catalyst, or catalytic hydrogenation)

  • Appropriate solvent (e.g., Tetrahydrofuran for catalytic hydrogenation)

  • Hydrogen source (for catalytic hydrogenation)

  • Palladium on carbon (Pd/C) catalyst (for catalytic hydrogenation)

  • Reaction vessel suitable for the chosen reduction method

  • Standard workup and purification equipment

Procedure (Illustrative example using catalytic hydrogenation):

  • Dissolve 2,5-dichloro-2,5-dimethylhexane in a suitable solvent such as tetrahydrofuran in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Protocol 2: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane rating of this compound and its blends with gasoline should be determined using standardized engine tests according to the American Society for Testing and Materials (ASTM) methods.

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method simulates engine performance under mild, low-speed operating conditions.[2][3][4]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method evaluates fuel performance under more severe, high-speed and high-load conditions.[5][6]

Apparatus:

  • A standard Cooperative Fuel Research (CFR) engine designed for octane rating.

  • Primary reference fuels (iso-octane and n-heptane) of known octane numbers (100 and 0, respectively).

  • Burettes and blending equipment for preparing fuel samples.

Procedure Outline:

  • Engine Calibration: Calibrate the CFR engine using primary reference fuels to ensure it is operating according to the specifications of the ASTM method.

  • Sample Preparation: Prepare blends of this compound with a base gasoline of known octane rating at various concentrations (e.g., 5%, 10%, 15%, 20% by volume).

  • RON/MON Determination:

    • Introduce the fuel sample (either pure this compound or a blend) into the CFR engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

    • Bracket the knock intensity of the sample with two primary reference fuel blends that have knock intensities slightly above and below that of the sample.

    • The octane number of the sample is then calculated by interpolation between the octane numbers of the two bracketing reference fuel blends.

  • Data Recording: Record the RON and MON for each sample.

Data Presentation

The following table structure should be used to record and present the octane enhancement data.

Table 3: Blending Octane Performance of this compound in Base Gasoline

This compound Concentration (vol%)Base Gasoline RONMeasured Blend RONΔRON (Blend RON - Base RON)Base Gasoline MONMeasured Blend MONΔMON (Blend MON - Base MON)
0
5
10
15
20

Visualizations

Logical Flow of Octane Enhancer Evaluation

The following diagram illustrates the logical workflow for evaluating a potential octane enhancer like this compound.

OctaneEnhancerEvaluation cluster_synthesis Synthesis & Purification cluster_testing Octane Rating cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Blending Blending with Base Gasoline Characterization->Blending RON_Test RON Testing (ASTM D2699) Blending->RON_Test MON_Test MON Testing (ASTM D2700) Blending->MON_Test Data_Analysis Analyze Octane Number Increase RON_Test->Data_Analysis MON_Test->Data_Analysis Conclusion Determine Efficacy as Octane Enhancer Data_Analysis->Conclusion

Caption: Workflow for the synthesis, testing, and evaluation of this compound as a gasoline octane enhancer.

Signaling Pathway of Knock Resistance

The following diagram illustrates the conceptual pathway by which branched alkanes like this compound contribute to knock resistance.

KnockResistancePathway cluster_fuel Fuel Composition cluster_combustion Combustion Characteristics cluster_outcome Engine Performance Straight_Chain Straight-Chain Alkanes (e.g., n-Heptane) Autoignition Prone to Autoignition Straight_Chain->Autoignition Branched_Chain Branched-Chain Alkanes (e.g., this compound) Resists_Autoignition Resists Autoignition Branched_Chain->Resists_Autoignition Knocking Engine Knocking (Reduced Performance) Autoignition->Knocking Smooth_Combustion Smooth Combustion (Higher Octane Rating) Resists_Autoignition->Smooth_Combustion

Caption: Conceptual pathway illustrating how branched alkanes improve knock resistance compared to straight-chain alkanes.

References

Application Notes & Protocols: Microbial Biosynthesis of Branched-Chain Alkanes for Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the microbial production of branched-chain alkanes. These molecules are superior "drop-in" biofuels due to their high energy density, low freezing points, and compatibility with existing petroleum infrastructure.[1][2] The application of metabolic engineering and synthetic biology has enabled the development of microbial cell factories, primarily Escherichia coli and cyanobacteria, for the targeted synthesis of these valuable compounds.[3][4][5]

Introduction to Branched-Chain Alkane Biosynthesis

Microbial synthesis of alkanes is primarily derived from the fatty acid biosynthesis (FAS) pathway.[2][4][6] To produce branched-chain alkanes, the native straight-chain fatty acid pathway is modified by introducing modules that generate and incorporate branched-chain precursors. This is typically achieved by leveraging the branched-chain amino acid (BCAA) degradation pathways to produce branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA). These primers are then utilized by a modified FAS system to build branched-chain fatty acids (BCFAs), which are subsequently converted into branched-chain alkanes.[7]

The key benefits of branched-chain alkanes as biofuels include improved cold-flow properties, which is a significant drawback of many straight-chain biodiesels.[1][8][9]

Core Biosynthetic Pathway

The engineered pathway for branched-chain alkane production can be conceptualized in three main stages:

  • Branched-Chain Precursor Formation: Precursors are derived from branched-chain amino acids like leucine, val, and isoleucine. The introduction of the branched-chain α-keto acid dehydrogenase (BCKD) complex is crucial for converting α-keto acids into their corresponding acyl-CoA primers.[3][7]

  • Branched-Chain Fatty Acid (BCFA) Elongation: A specific β-ketoacyl-ACP synthase III (KASIII), such as FabH from Bacillus subtilis, which preferentially uses branched-chain acyl-CoA primers, initiates the synthesis of BCFAs.[3][7] The endogenous FASII system of the host then elongates these primers.

  • Alkane Formation: The final conversion of fatty acid intermediates to alkanes is typically accomplished via a two-step enzymatic process discovered in cyanobacteria, involving an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO).[5][10] AAR reduces the fatty acyl-ACP to a fatty aldehyde, and ADO subsequently decarbonylates the aldehyde to produce an alkane with one less carbon atom (n-1).[10]

Branched_Chain_Alkane_Pathway Engineered Pathway for Branched-Chain Alkane Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine) IlvE ilvE (Aminotransferase) BCAA->IlvE KetoAcids Branched α-Keto Acids BCKD BCKD Complex (bkd genes) KetoAcids->BCKD BC_AcylCoA Branched Acyl-CoA (e.g., Isovaleryl-CoA) FabH FabH (KASIII) BC_AcylCoA->FabH BC_AcylACP Branched-Chain Fatty Acyl-ACP FASII FASII Elongation BC_AcylACP->FASII AAR AAR (Acyl-ACP Reductase) BC_AcylACP->AAR Aldehyde Fatty Aldehyde ADO ADO (Aldehyde-Deformylating Oxygenase) Aldehyde->ADO Alkane Branched-Chain Alkane IlvE->KetoAcids BCKD->BC_AcylCoA FabH->BC_AcylACP + Malonyl-ACP FASII->BC_AcylACP AAR->Aldehyde ADO->Alkane

Caption: Engineered metabolic pathway for converting branched-chain amino acids to branched-chain alkanes.

Quantitative Data on Production

The following table summarizes key reported production titers for branched-chain fatty acids (BCFAs), fatty acid branched-chain esters (FABCEs), and branched-chain alkanes in engineered microbes. Direct production of branched-chain alkanes remains challenging, with reported titers often being low.[4][6]

Microbial HostEngineering StrategyKey Genes/Modules ExpressedProductTiterReference
E. coliOptimized protein lipoylation pathways to enhance BCKD complex activity.lplA, BsFabH2, engineered BCAA pathwayBranched-Chain Fatty Acids (BCFAs)276 mg/L (85% of total FFAs)[1][11]
E. coliCombination of BCAA and fatty acid pathways with ester synthesis.alsS, ilvC, ilvD, aro10, adh2 (for branched alcohols); ws/dgat (ester synthase)Fatty Acid Branched-Chain Esters (FABCEs)273 mg/L[8][9]
Pichia pastorisHeterologous expression of FABCE pathway.alsS, ilvC, ilvD, aro10, adh2, ws/dgatFatty Acid Branched-Chain Esters (FABCEs)169 mg/L[8][9]
E. coliArtificial pathway coupling FAR complex with ADO; BCKD and KASIII expression.luxC, luxD, luxE (FAR complex); NpADO; bkd genes, fabH (B. subtilis)Branched (iso-) Alkanes~2–5 mg/L[4][6]

Experimental Protocols

Protocol 1: Engineering E. coli for Branched-Chain Precursor Synthesis

This protocol describes the construction of a plasmid to express the B. subtilis branched-chain α-keto acid dehydrogenase (BCKD) complex and a suitable KASIII (fabH) for producing BCFAs.

1.1. Plasmid Construction:

  • Gene Sourcing: Obtain the genes for the BCKD complex (bkdAA, bkdAB, bkdB, lpd) and KASIII (fabH) from Bacillus subtilis genomic DNA via PCR or through gene synthesis. Codon-optimize sequences for E. coli expression.
  • Vector Selection: Choose a suitable expression vector with a tightly controlled promoter (e.g., pET series with a T7 promoter or pBAD series with an arabinose-inducible promoter). Ensure the vector carries an appropriate antibiotic resistance marker.
  • Cloning Strategy: Assemble the genes into one or more operons under the control of the inducible promoter. Use standard molecular cloning techniques such as restriction digestion/ligation or Gibson assembly.
  • Example Operon:P_T7 - RBS - bkdAA - RBS - bkdAB - RBS - bkdB - RBS - lpd - T_terminator on one plasmid.
  • Clone fabH onto the same or a compatible second plasmid.
  • Verification: Verify the final plasmid constructs by Sanger sequencing.

1.2. Host Strain Transformation:

  • Host Selection: Use an E. coli expression strain such as BL21(DE3). For better control over fatty acid metabolism, strains with deletions in competing pathways (e.g., ΔfadD) can be used.
  • Transformation: Transform the verified plasmid(s) into chemically competent or electrocompetent E. coli cells using standard heat-shock or electroporation protocols.
  • Selection: Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic(s) and incubate overnight at 37°C.

Protocol 2: Production and Extraction of Branched-Chain Alkanes

This protocol outlines the steps for culturing the engineered strain and extracting the produced hydrocarbons for analysis.

2.1. Seed Culture Preparation:

  • Inoculate a single colony from the transformation plate into 5 mL of LB medium with the appropriate antibiotic(s).
  • Incubate overnight at 37°C with shaking at 220 rpm.

2.2. Production Culture:

  • Inoculate 50 mL of M9 modified medium[12] supplemented with 2% (w/v) glucose, 100 µg/mL ampicillin (or other antibiotic), and necessary precursors (e.g., 1 g/L of a specific branched-chain α-ketoacid) in a 250 mL baffled flask.[11] Use the overnight seed culture for inoculation to an initial OD₆₀₀ of 0.05.
  • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding the appropriate inducer (e.g., 0.1 mM IPTG).
  • Reduce the temperature to 30°C and continue incubation for 48-72 hours. An organic overlay (e.g., 10% v/v dodecane) can be added to the culture to capture the hydrophobic products and reduce product toxicity.

2.3. Alkane Extraction:

  • Transfer the entire culture (including any organic overlay) to a separatory funnel or a suitable centrifuge tube.
  • Add an equal volume of an organic solvent, such as ethyl acetate or hexane.
  • Add an internal standard (e.g., a known concentration of an alkane not produced by the cells, like nonadecane) to the solvent for accurate quantification.
  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
  • Centrifuge at 4,000 x g for 15 minutes to separate the organic and aqueous phases.
  • Carefully collect the upper organic layer.
  • Pass the organic phase through a syringe filter (0.22 µm, PTFE) to remove any remaining cells or debris.
  • Concentrate the sample under a gentle stream of nitrogen if necessary. The sample is now ready for analysis.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of branched-chain alkanes.

3.1. Instrument Setup:

  • Gas Chromatograph: Use a GC system equipped with a non-polar capillary column (e.g., HP-5ms or equivalent).
  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector: Set the injector temperature to 250°C and operate in splitless mode.
  • Oven Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 10°C/min.
  • Hold: Hold at 280°C for 5 minutes.
  • Mass Spectrometer: Set the MS transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (e.g., m/z 50-550).

3.2. Sample Analysis:

  • Inject 1 µL of the extracted sample into the GC-MS.
  • Identify the alkane peaks by comparing their retention times and mass spectra to authentic standards. Branched-chain alkanes will have characteristic fragmentation patterns.
  • Quantify the concentration of each alkane by integrating the peak area and comparing it to the peak area of the internal standard. Create a standard curve for absolute quantification.

General Experimental and Analytical Workflow

The overall process from strain design to final product analysis follows a logical sequence of steps.

Experimental_Workflow Workflow for Branched-Chain Alkane Production and Analysis step1 1. Strain Design & Plasmid Construction step2 2. Host Transformation & Verification step1->step2 step3 3. Seed Culture Preparation step2->step3 step4 4. Production Culture & Induction step3->step4 step5 5. Product Extraction with Organic Solvent step4->step5 step6 6. GC-MS Analysis step5->step6 step7 7. Data Interpretation & Quantification step6->step7

Caption: A typical workflow from genetic engineering to final product analysis.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2,5-dimethyloctane. The content is structured to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The main challenges in synthesizing this compound with high regioselectivity include:

  • Isomer Control: Preventing the formation of other dimethyloctane isomers (e.g., 2,3-, 2,4-, 2,6-dimethyloctane) is a primary hurdle. Many classical alkylation methods, like Friedel-Crafts, are prone to carbocation rearrangements, leading to a mixture of products that are difficult to separate.[1][2][3]

  • Cross-Coupling Efficiency: Achieving high yields in carbon-carbon bond-forming reactions between secondary alkyl fragments can be challenging. Side reactions such as elimination and homocoupling often compete with the desired cross-coupling.

  • Precursor Availability: The synthesis of appropriately functionalized precursors for coupling reactions can be multi-stepped and may present its own synthetic challenges.

Q2: Which synthetic strategies offer the best regioselectivity for this compound?

A2: Organocuprate-based methods, specifically the Corey-House synthesis, are generally superior for the regioselective formation of alkanes like this compound.[4][5] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. By carefully choosing the coupling partners, the 2,5-dimethyl substitution pattern can be precisely constructed. For example, the reaction of lithium di(iso-pentyl)cuprate with a suitable methylating agent or the coupling of an appropriate 8-carbon chain with two methyl groups.

Q3: Can Grignard reagents be used for the synthesis of this compound?

A3: While Grignard reagents are powerful tools for C-C bond formation, their direct use in cross-coupling reactions with alkyl halides for synthesizing branched alkanes can be inefficient and lead to low yields and mixtures of products. However, Grignard reagents are crucial for preparing the organolithium precursors needed to generate Gilman reagents for the Corey-House synthesis.[3][4]

Q4: What are the major byproducts to expect in the synthesis of this compound?

A4: Depending on the synthetic route, common byproducts may include:

  • Homocoupled Products: Reaction of the organometallic reagent with itself (e.g., formation of 2,7-dimethyloctane from an iso-pentyl precursor).

  • Elimination Products: Formation of alkenes, particularly when using secondary or sterically hindered alkyl halides.

  • Isomeric Alkanes: As mentioned, other dimethyloctane isomers can form, especially in reactions proceeding through carbocationic intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the Corey-House synthesis.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Inactive Grignard or organolithium reagent. 2. Poor quality of copper(I) iodide (CuI). 3. Deactivated alkyl halide. 4. Reaction temperature too low or too high.1. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (argon or nitrogen). Use freshly prepared Grignard/organolithium reagents and titrate to determine the exact concentration. 2. Use freshly purchased, high-purity CuI. It should be a white or light-tan powder; if it is green or blue, it has been oxidized and should not be used. 3. Use alkyl bromides or iodides, as they are more reactive than chlorides. Tosylates can also be effective. 4. The formation of the Gilman reagent is typically done at low temperatures (-78 °C to 0 °C). The coupling reaction temperature can be varied, but starting at a low temperature and slowly warming to room temperature is a common strategy.
Formation of Significant Homocoupled Byproducts 1. Oxidative coupling of the organometallic reagent. 2. Presence of oxygen in the reaction mixture.1. Ensure a slight excess of the Gilman reagent relative to the alkyl halide. 2. Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
Mixture of Regioisomers Obtained 1. Use of a non-regioselective synthetic method (e.g., Friedel-Crafts). 2. Isomerization of the alkyl halide precursor.1. Employ the Corey-House synthesis for its high regioselectivity. 2. Ensure the purity of the starting alkyl halide. Isomeric impurities in the precursor will lead to isomeric products.
Elimination Products are Major Byproducts 1. Use of a sterically hindered alkyl halide. 2. Elevated reaction temperatures.1. Primary alkyl halides are preferred for the coupling partner with the Gilman reagent to minimize elimination.[5] 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

A plausible retrosynthetic analysis for this compound via the Corey-House synthesis suggests the coupling of an isopentyl fragment with a 3-carbon fragment. A practical forward synthesis is outlined below.

Retrosynthesis This compound This compound Isopentylmagnesium bromide + 1-bromo-2-methylpropane Isopentylmagnesium bromide + 1-bromo-2-methylpropane This compound->Isopentylmagnesium bromide + 1-bromo-2-methylpropane Corey-House Coupling Isopentyl bromide + Mg Isopentyl bromide + Mg Isopentylmagnesium bromide + 1-bromo-2-methylpropane->Isopentyl bromide + Mg Isoamyl alcohol Isoamyl alcohol Isopentylmagnesium bromide + 1-bromo-2-methylpropane->Isoamyl alcohol

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Preparation of Lithium Di(isopentyl)cuprate (Gilman Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of 1-bromo-3-methylbutane (isopentyl bromide, 1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is typically initiated with a small amount of the bromide and gentle heating. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

  • Organolithium Formation (optional, direct from halide is common): Alternatively, prepare isopentyllithium by reacting isopentyl bromide with lithium metal in an appropriate solvent.

  • Gilman Reagent Formation: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this suspension, slowly add the freshly prepared isopentylmagnesium bromide or isopentyllithium solution (1.0 equivalent) via cannula. The mixture is typically stirred for 30-60 minutes at this temperature to form the lithium di(isopentyl)cuprate solution.

Gilman_Formation cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Isopentyl Bromide Isopentyl Bromide Isopentyllithium Isopentyllithium Isopentyl Bromide->Isopentyllithium 2 Li, Et2O Lithium Lithium Copper(I) Iodide Copper(I) Iodide Lithium Di(isopentyl)cuprate Lithium Di(isopentyl)cuprate Copper(I) Iodide->Lithium Di(isopentyl)cuprate Isopentyllithium->Lithium Di(isopentyl)cuprate 0.5 CuI, Et2O, -78°C

Caption: Formation of the Gilman reagent.

Protocol 2: Corey-House Coupling for the Synthesis of this compound

  • Reaction Setup: To the freshly prepared solution of lithium di(isopentyl)cuprate at -78 °C, add a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Corey_House_Coupling Lithium Di(isopentyl)cuprate Lithium Di(isopentyl)cuprate Reaction Mixture Reaction Mixture Lithium Di(isopentyl)cuprate->Reaction Mixture -78°C to RT 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up aq. NH4Cl Purification Purification Work-up->Purification Distillation This compound This compound Purification->this compound

Caption: Experimental workflow for the Corey-House synthesis.

Quantitative Data

Due to the specificity of the target molecule, published quantitative data for the synthesis of this compound is scarce. The following table provides expected yields and regioselectivity based on analogous Corey-House coupling reactions of secondary alkyl halides.

Coupling Partners Reaction Conditions Expected Yield (%) Expected Regioisomer Ratio (2,5- vs. others)
Lithium di(isopentyl)cuprate + 2-bromopropaneDiethyl ether, -78 °C to RT, 12-24h60-80>95:5
Lithium dimethylcuprate + 5-bromo-2-methyloctaneDiethyl ether, -78 °C to RT, 12-24h50-70>95:5

Note: Actual yields and selectivities will depend on the purity of reagents, strict adherence to anhydrous and anaerobic conditions, and reaction scale. Optimization of reaction time and temperature may be necessary.

References

Technical Support Center: Optimizing Zeolite Catalyst Design for Alkane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of zeolite catalysts for alkane isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work, offering potential causes and solutions in a straightforward question-and-answer format.

Question: Why is my alkane conversion lower than expected?

Possible Causes:

  • Insufficient Catalyst Activity: The acidic sites on the zeolite may not be sufficient in number or strength to effectively catalyze the isomerization reaction.[1][2][3] The Si/Al ratio is a crucial factor, with a lower ratio generally leading to a higher concentration of acid sites.[1][2][3]

  • Catalyst Deactivation: The catalyst may have lost activity due to coking, where carbonaceous deposits block active sites and pores.[4][5][6][7] Poisoning by impurities in the feed, such as sulfur or nitrogen compounds, can also neutralize acid sites.[4]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low to achieve the desired conversion rate. Isomerization reactions are often equilibrium-limited, and higher temperatures can favor the formation of isomers, though excessively high temperatures can lead to cracking.[8] The hydrogen pressure and the feed flow rate (space velocity) also play a significant role.[9][10]

  • Mass Transfer Limitations: The reactant molecules may have difficulty accessing the active sites within the zeolite pores, particularly with bulky alkanes or small-pore zeolites.[11]

Solutions:

  • Catalyst Selection and Modification:

    • Select a zeolite with an appropriate pore size and Si/Al ratio for the target alkane. For instance, medium-pore zeolites like ZSM-5 are often used for smaller alkanes, while larger-pore zeolites like Beta or Y may be suitable for longer-chain alkanes.[12]

    • Consider post-synthesis modifications to enhance acidity, such as ion exchange with ammonium salts followed by calcination to generate Brønsted acid sites.[13]

  • Catalyst Regeneration:

    • If deactivation by coking is suspected, a regeneration step involving calcination in air can burn off the coke and restore activity.[14][15] A typical procedure involves heating the catalyst in a controlled manner to a temperature between 450°C and 550°C.[13]

  • Optimization of Reaction Conditions:

    • Systematically vary the reaction temperature to find the optimal balance between conversion and selectivity.

    • Adjust the hydrogen-to-hydrocarbon ratio and the liquid hourly space velocity (LHSV) to maximize catalyst performance and stability.[7]

  • Enhancing Mass Transfer:

    • Use smaller catalyst particles to reduce diffusion path lengths.

    • Consider hierarchical zeolites, which possess both micropores and mesopores, to improve accessibility to active sites.

Question: Why is the selectivity towards desired isomers poor, with high levels of cracking products?

Possible Causes:

  • Excessively Strong Acid Sites: While strong acidity is necessary for isomerization, excessively strong sites can promote cracking reactions.[8]

  • High Reaction Temperature: As mentioned, high temperatures can favor cracking over isomerization.[8]

  • Inappropriate Pore Structure: Zeolites with very large pores may not provide the shape-selective environment needed to favor the formation of specific isomers, leading to a broader product distribution and more cracking.

  • Poor Metal-Acid Balance in Bifunctional Catalysts: For bifunctional catalysts (e.g., Pt/zeolite), an imbalance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions can lead to the formation of olefinic intermediates that are prone to cracking.[10]

Solutions:

  • Tuning Catalyst Acidity:

    • Select a zeolite with a higher Si/Al ratio to reduce the overall acid site density and strength.[16][17]

    • Modify the zeolite through techniques like steaming or chemical treatment to selectively neutralize the strongest acid sites.

  • Optimizing Reaction Temperature:

    • Lower the reaction temperature to a range that favors isomerization over cracking. Thermodynamic equilibrium data can help guide this optimization.[8]

  • Choosing the Right Zeolite Topology:

    • Employ zeolites with pore dimensions that offer shape selectivity for the desired isomers. For example, 10-membered ring zeolites can be selective for monobranched isomers.

  • Optimizing Bifunctional Catalyst Preparation:

    • Carefully control the metal loading and dispersion to achieve a proper balance with the acid sites. The impregnation or ion-exchange method used for introducing the metal is critical.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Si/Al ratio in a zeolite catalyst for alkane isomerization?

The Si/Al ratio is a fundamental property of a zeolite that dictates its acidity.[3] A lower Si/Al ratio implies a higher concentration of aluminum in the framework, which in turn leads to a greater number of Brønsted acid sites.[1][2] These acid sites are the active centers for the isomerization reaction. However, a very low Si/Al ratio can lead to excessively strong acid sites, which may promote unwanted side reactions like cracking. Therefore, optimizing the Si/Al ratio is crucial for balancing catalyst activity and selectivity.[16]

Q2: How does the pore structure of the zeolite affect alkane isomerization?

The pore structure of a zeolite imparts shape selectivity to the catalytic process. Zeolites with pore diameters similar to the kinetic diameter of the desired isomer can selectively produce that isomer while restricting the formation of bulkier molecules. This "molecular sieving" effect is a key advantage of using zeolites. The pore architecture also influences the diffusion of reactants and products.[11] If the pores are too narrow, diffusion limitations can occur, leading to lower activity and potential catalyst deactivation due to pore blockage.

Q3: What is a bifunctional catalyst and why is it used for alkane isomerization?

A bifunctional catalyst for alkane isomerization possesses both acidic and metallic functions.[10] The acidic component, typically a zeolite, is responsible for the skeletal rearrangement of the carbocation intermediates. The metallic component, often a noble metal like platinum (Pt), catalyzes the dehydrogenation of the alkane to an alkene at the beginning of the reaction cycle and the hydrogenation of the isomerized alkene back to a saturated isoalkane at the end.[10] This mechanism helps to maintain catalyst stability by minimizing the formation of coke precursors.

Q4: How can I determine the acidity of my zeolite catalyst?

Temperature-Programmed Desorption of a basic probe molecule, most commonly ammonia (NH3-TPD), is a widely used technique to characterize the acidity of zeolites.[18][19] In this method, the catalyst is first saturated with ammonia and then heated under an inert gas flow. The amount of ammonia desorbed at different temperatures is measured, providing information on the total number of acid sites (extrinsic acidity) and their relative strength (intrinsic acidity).[19] Desorption at higher temperatures corresponds to stronger acid sites.[19]

Q5: What are the common signs of catalyst deactivation?

Common signs of zeolite catalyst deactivation during alkane isomerization include:

  • A gradual decrease in alkane conversion over time.[6][7]

  • A change in product selectivity, often with an increase in cracking products.[5]

  • An increase in the pressure drop across the catalyst bed, which can indicate coke formation and pore blockage.[5]

  • Visual changes in the catalyst color, such as darkening due to coke deposition.[5]

Data Presentation

Table 1: Effect of Si/Al Ratio on Acidity and Catalytic Performance of ZSM-5 in n-Heptane Isomerization

Si/Al RatioTotal Acidity (mmol NH₃/g)n-Heptane Conversion (%) at 300°CIsomer Selectivity (%) at 300°CCracking Selectivity (%) at 300°C
250.85758020
500.50658812
800.3250928
1500.1835955

Note: The data presented are representative values and can vary based on specific synthesis and reaction conditions.

Table 2: Performance of Different Zeolite Catalysts in n-Heptane Isomerization

Catalyst (0.5 wt% Pt)Pore Size (Å)Reaction Temperature (°C)n-Heptane Conversion (%)Di-branched Isomer Selectivity (%)
Pt/ZSM-55.1 x 5.52806815
Pt/Beta6.6 x 6.72608235
Pt/Y7.42508845

Note: The data presented are for illustrative purposes and actual performance will depend on the specific catalyst properties and experimental conditions.[9]

Experimental Protocols

1. Zeolite Synthesis (ZSM-5 Example)

This protocol is adapted from the synthesis of ZSM-5 and can be modified for other zeolite types.[13][20]

  • Materials: Sodium aluminate (NaAlO₂), sodium hydroxide (NaOH), tetrapropylammonium bromide (TPABr), colloidal silica (e.g., Ludox), deionized water.

  • Procedure:

    • Prepare a sodium aluminate solution by dissolving NaAlO₂ and NaOH in deionized water.

    • Prepare a separate solution of the organic structure-directing agent (SDA), TPABr, in deionized water.

    • Add the sodium aluminate solution and the SDA solution to the colloidal silica with vigorous stirring to form a homogeneous gel.

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specified temperature (e.g., 170°C) for a set duration (e.g., 24-72 hours) for crystallization.

    • After cooling, recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry overnight at 110°C.

    • To remove the organic template, calcine the dried zeolite powder in air by slowly ramping the temperature to 550°C and holding for several hours.

    • To obtain the acidic form (H-ZSM-5), perform an ion exchange with an ammonium nitrate (NH₄NO₃) solution, followed by another calcination step.

2. Catalyst Acidity Measurement (NH₃-TPD)

  • Instrument: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).

  • Procedure:

    • Place a known amount of the catalyst (e.g., 100 mg) in a quartz sample tube.

    • Pretreat the sample by heating it under an inert gas flow (e.g., He or N₂) to a high temperature (e.g., 500°C) to remove any adsorbed water and impurities.

    • Cool the sample to the adsorption temperature (e.g., 100°C).

    • Introduce a gas mixture of ammonia in an inert carrier gas (e.g., 5% NH₃ in He) over the sample until saturation is reached.

    • Switch the gas flow back to the pure inert carrier gas to remove any physisorbed ammonia.

    • Begin the temperature-programmed desorption by heating the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

    • The TCD will detect the concentration of desorbed ammonia in the effluent gas as a function of temperature. The resulting plot is the NH₃-TPD profile.

3. Catalytic Testing in a Fixed-Bed Reactor

  • Apparatus: A continuous-flow fixed-bed microreactor system, typically made of stainless steel, equipped with a temperature controller, mass flow controllers for gases, a high-pressure liquid pump for the alkane feed, and a back-pressure regulator. Product analysis is performed using an online gas chromatograph (GC).[10][21]

  • Procedure:

    • Load a specific amount of the catalyst into the reactor, usually mixed with an inert material like quartz sand to ensure a uniform bed temperature.

    • Reduce the metallic component of the catalyst (if applicable) in situ by flowing hydrogen at an elevated temperature.

    • Set the desired reaction temperature, pressure, and hydrogen flow rate.

    • Introduce the liquid alkane feed into the reactor at a constant flow rate using the high-pressure pump.

    • Allow the reaction to reach a steady state.

    • Periodically analyze the reactor effluent using the online GC to determine the conversion of the alkane and the selectivity to different products.

Visualizations

Alkane_Isomerization_Mechanism cluster_metal_site Metal Site (e.g., Pt) cluster_acid_site Acid Site (Zeolite) n_alkane n-Alkane alkene Alkene n_alkane->alkene - H₂ (Dehydrogenation) carbenium_ion Carbenium Ion alkene->carbenium_ion + H⁺ isoalkene Isoalkene isoalkane iso-Alkane isoalkene->isoalkane + H₂ (Hydrogenation) isomerized_carbenium_ion Isomerized Carbenium Ion carbenium_ion->isomerized_carbenium_ion Skeletal Rearrangement isomerized_carbenium_ion->isoalkene - H⁺

Caption: Reaction mechanism of alkane isomerization over a bifunctional zeolite catalyst.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Catalyst Characterization cluster_testing Catalytic Testing synthesis Zeolite Synthesis modification Post-Synthesis Modification (e.g., Ion Exchange) synthesis->modification metal_loading Metal Loading (for bifunctional catalysts) modification->metal_loading calcination Calcination metal_loading->calcination xrd XRD (Crystallinity) calcination->xrd bet N₂ Physisorption (Surface Area, Pore Volume) calcination->bet nh3_tpd NH₃-TPD (Acidity) calcination->nh3_tpd tem TEM/SEM (Morphology, Metal Dispersion) calcination->tem reactor Fixed-Bed Reactor tem->reactor reaction Alkane Isomerization Reaction reactor->reaction analysis Product Analysis (GC) reaction->analysis

Caption: Experimental workflow for zeolite catalyst development for alkane isomerization.

Troubleshooting_Tree start Low Isomer Yield q1 High Cracking? start->q1 q2 Low Conversion? q1->q2 No sol1 Decrease Temperature Increase Si/Al Ratio q1->sol1 Yes sol2 Increase Temperature Decrease Si/Al Ratio Regenerate Catalyst q2->sol2 Yes sol3 Optimize Metal Loading Check for Poisons q2->sol3 No (Check Catalyst Formulation)

Caption: Troubleshooting decision tree for optimizing alkane isomerization performance.

References

Technical Support Center: High-Purity Purification of 2,5-Dimethyloctane from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity purification of 2,5-dimethyloctane from its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity separation.

Data Presentation

The separation of this compound from its isomers is challenging due to their similar physical properties. The following table summarizes key physical data to aid in the selection and optimization of purification methods.

IsomerCAS NumberBoiling Point (°C)Kovats Retention Index (Non-polar column)
This compound15869-89-3158922-933[1]
2,4-Dimethyloctane4032-94-4153 - 156.9[2][3][4]934[5]
3,5-Dimethyloctane15869-93-9160[6][7][8]948, 943, 945[9]
3,6-Dimethyloctane15869-94-0160.81[10]938[11]
4,5-Dimethyloctane15869-96-2162.14[12]943-948[9]
2,2-Dimethyloctane15869-87-1~157918[13]
3,3-Dimethyloctane4110-44-5161932-943[14]
2,6-Dimethyloctane2051-30-1Not Found927-942.8[15]

Note: Kovats retention indices can vary slightly based on the specific gas chromatography conditions.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is the most suitable method for obtaining high-purity this compound?

A1: The choice of method depends on the required purity, the scale of the separation, and the specific isomers present in the mixture.

  • Preparative Gas Chromatography (Prep GC) is often the most effective method for achieving very high purity (>99.5%) on a small to medium scale (milligrams to a few grams). It offers high resolution for separating isomers with very close boiling points.

  • Fractional Distillation is suitable for larger scale separations (grams to kilograms) if there is a sufficient boiling point difference between this compound and the major isomeric impurities. However, for isomers with very close boiling points, it may be less effective and require a column with a high number of theoretical plates.[16]

  • Adsorptive Separation using materials like zeolites or metal-organic frameworks (MOFs) can be highly selective based on molecular shape and size. This method is promising for large-scale industrial applications but may require specialized equipment and adsorbent materials.

Q2: How do I choose the right GC column for separating dimethyloctane isomers?

A2: For non-polar compounds like alkanes, a non-polar stationary phase is generally recommended. A 100% dimethylpolysiloxane column (e.g., DB-1 or equivalent) is a common choice.[5] The column length and film thickness are also critical factors; longer columns and thicker films generally provide better resolution for closely eluting isomers.

Q3: Can I use fractional distillation to separate isomers with a boiling point difference of only a few degrees?

A3: Separating liquids with close boiling points via fractional distillation is challenging and requires a highly efficient fractionating column with a large number of theoretical plates.[17] For a small boiling point difference, a very long packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) and a high reflux ratio are necessary. The process can be slow and may result in lower recovery of the purified product.[17]

Q4: What are the advantages of using adsorbents like zeolites or MOFs?

A4: Adsorbents can offer high selectivity based on the kinetic diameter and shape of the molecules, allowing for separations that are difficult to achieve by distillation.[18] MOFs, with their tunable pore sizes, can be designed for very specific separations.[18] These methods can be more energy-efficient than distillation, especially for large-scale processes.

Q5: How do I regenerate the adsorbent material after use?

A5: Regeneration typically involves removing the adsorbed hydrocarbons. This can be achieved by:

  • Thermal Swing Adsorption (TSA): Heating the adsorbent to a temperature higher than the boiling point of the adsorbed compounds, often under a purge of an inert gas. For zeolites used in hydrocarbon separations, regeneration temperatures can range from 200 to 350°C.[19]

  • Pressure Swing Adsorption (PSA): Reducing the pressure in the adsorbent bed to cause the adsorbed compounds to desorb.[20] The specific regeneration conditions will depend on the adsorbent material and the adsorbed compounds.

Troubleshooting Guides

Fractional Distillation

Q: My distillation is very slow, and I'm not getting any product in the receiving flask.

A:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the mixture and push the vapor up the fractionating column. Gradually increase the heating mantle temperature.

  • Poor Insulation: The fractionating column is likely losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[17]

  • Vapor Leaks: Check all glass joints for a secure seal. Vapor could be escaping from the system.

Q: The separation is poor, and the distilled fractions are still a mixture of isomers.

A:

  • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases on the packing material.[17]

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the boiling point of the vapor that is distilling.

Preparative Gas Chromatography

Q: I am seeing broad or tailing peaks in my chromatogram.

A:

  • Column Overloading: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample.

  • Injection Port Temperature is Too Low: If the injection port is not hot enough, the sample may not vaporize quickly and completely, leading to band broadening. Increase the injector temperature.

  • Carrier Gas Flow Rate is Too Low: An optimal flow rate is necessary for sharp peaks. Check and adjust the carrier gas flow rate.

Q: The retention times of my peaks are shifting between runs.

A:

  • Fluctuations in Column Temperature: Ensure the GC oven temperature is stable and the temperature program is reproducible.

  • Changes in Carrier Gas Flow Rate: Leaks in the gas lines or a faulty pressure regulator can cause flow rate instability. Perform a leak check and verify the flow rate.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention times. It may be necessary to condition or replace the column.

Adsorptive Separation

Q: The adsorbent is not effectively separating the isomers.

A:

  • Incorrect Adsorbent Selection: The pore size and surface chemistry of the adsorbent are critical for selective adsorption. The chosen zeolite or MOF may not have the optimal characteristics for separating dimethyloctane isomers. A different adsorbent may be required.

  • Adsorbent is Saturated: The adsorbent has reached its maximum capacity and can no longer bind more molecules. The adsorbent needs to be regenerated.

  • Presence of Impurities: Water or other polar impurities in the feed can strongly adsorb to the active sites of the adsorbent, preventing the target molecules from binding. Ensure the feed is dry and free of interfering substances.

Q: The flow through the adsorbent bed is blocked.

A:

  • Fouling of the Adsorbent: Particulate matter or heavy hydrocarbons in the feed can clog the pores of the adsorbent bed. The feed may require pre-filtration.

  • Adsorbent Degradation: The adsorbent particles may have broken down, creating fines that impede flow. This can happen due to harsh regeneration cycles or mechanical stress. The adsorbent may need to be replaced.

Experimental Protocols

Preparative Gas Chromatography

Objective: To obtain high-purity this compound from a mixture of its isomers.

Materials:

  • Preparative Gas Chromatograph with a fraction collector.

  • Non-polar capillary column (e.g., 100% dimethylpolysiloxane), with dimensions suitable for preparative scale (e.g., 30 m length, 0.53 mm internal diameter, 1.5 µm film thickness).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Isomer mixture containing this compound.

  • Collection vials.

Methodology:

  • Instrument Setup: Install the preparative GC column. Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.

  • Temperature Program:

    • Initial oven temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/minute to 180°C.

    • Hold at 180°C for 10 minutes.

  • Injector and Detector:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

  • Injection: Inject a small analytical-scale amount of the isomer mixture to determine the retention times of this compound and the surrounding impurities.

  • Fraction Collection Setup: Program the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Preparative Run: Inject a larger volume of the isomer mixture suitable for the preparative column. The optimal injection volume should be determined experimentally to avoid column overload.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm its purity.

Fractional Distillation

Objective: To enrich a mixture of dimethyloctane isomers with this compound.

Materials:

  • Round-bottom flask.

  • Heating mantle.

  • Fractionating column (e.g., Vigreux or packed with Raschig rings).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flasks.

  • Stir bar or boiling chips.

  • Insulating material (glass wool or aluminum foil).

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. Place a stir bar or boiling chips in the round-bottom flask.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the isomer mixture.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[17]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture boils, observe the vapor slowly rising through the column. Adjust the heating rate to maintain a slow and steady distillation, with about 1-2 drops of distillate collected per second.

  • Fraction Collection:

    • Collect the initial fraction (forerun) which will be enriched in the lower-boiling isomers.

    • As the temperature at the distillation head stabilizes near the boiling point of this compound (158°C), change the receiving flask to collect the desired fraction.

    • Continue collecting this fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly, it indicates that higher-boiling isomers are starting to distill. Stop the distillation or collect this as a separate fraction.

  • Analysis: Analyze the collected fractions by GC to determine the composition and purity.

Adsorptive Separation

Objective: To selectively adsorb certain dimethyloctane isomers from a mixture to enrich for this compound.

Materials:

  • Chromatography column packed with a suitable adsorbent (e.g., a zeolite with an appropriate pore size, like 5A to separate linear from branched alkanes, or a specific MOF).

  • Solvent delivery system (pump).

  • Fraction collector.

  • Non-polar solvent (e.g., n-hexane).

  • Isomer mixture.

Methodology:

  • Column Packing and Equilibration: Pack the chromatography column with the chosen adsorbent. Equilibrate the column by flowing a non-polar solvent (e.g., n-hexane) through it until the baseline is stable.

  • Sample Loading: Dissolve a known amount of the isomer mixture in a small volume of the mobile phase and load it onto the column.

  • Elution: Begin eluting the column with the non-polar solvent at a constant flow rate. The isomers will travel through the column at different rates depending on their interaction with the adsorbent.

  • Fraction Collection: Collect fractions of the eluent using a fraction collector.

  • Analysis: Analyze the collected fractions by GC to identify which fractions contain the purified this compound.

  • Adsorbent Regeneration: After the separation, regenerate the adsorbent according to the manufacturer's instructions or a suitable literature procedure, which typically involves flushing with a stronger solvent and/or heating under vacuum or inert gas flow.

Visualizations

Experimental_Workflow_Preparative_GC start Start setup Instrument Setup (Column Installation, Gas Flow) start->setup temp_prog Set Temperature Program setup->temp_prog inject_anal Analytical Injection (Determine Retention Times) temp_prog->inject_anal setup_collect Program Fraction Collector inject_anal->setup_collect inject_prep Preparative Injection setup_collect->inject_prep collect Collect this compound Fraction inject_prep->collect analyze Purity Analysis (GC-MS) collect->analyze end End analyze->end Experimental_Workflow_Fractional_Distillation start Start setup Assemble and Insulate Distillation Apparatus start->setup charge Charge Flask with Isomer Mixture setup->charge heat Gentle Heating charge->heat monitor Monitor Temperature heat->monitor collect_forerun Collect Forerun (Lower Boiling Isomers) analyze Analyze Fractions (GC) collect_forerun->analyze collect_product Collect Product Fraction at ~158°C collect_product->analyze monitor->collect_forerun Temp < 158°C monitor->collect_product Temp ≈ 158°C stop Stop Distillation or Change Flask monitor->stop Temp > 158°C stop->analyze end End analyze->end Troubleshooting_Logic_Poor_GC_Separation start Poor Peak Separation in GC check_column Is the correct column (stationary phase, length) being used? start->check_column change_column Select a more appropriate column (e.g., longer, different phase). check_column->change_column No check_temp Is the temperature program optimized? check_column->check_temp Yes solution Improved Separation change_column->solution optimize_temp Decrease temperature ramp rate or use a lower initial temperature. check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->solution optimize_flow Measure and adjust flow rate to the column's optimum. check_flow->optimize_flow No check_injection Is the injection volume too large (overloading)? check_flow->check_injection Yes optimize_flow->solution reduce_injection Reduce injection volume or dilute the sample. check_injection->reduce_injection Yes check_injection->solution No reduce_injection->solution

References

Technical Support Center: Advanced Gas Chromatography for Dimethyloctane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced gas chromatography techniques focused on the challenging separation of dimethyloctane isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dimethyloctane isomers so challenging?

A1: The separation of dimethyloctane isomers is difficult due to their similar physicochemical properties.[1][2] These structural isomers often have very close boiling points and similar polarities, leading to co-elution on standard gas chromatography (GC) columns.[1][3] The subtle differences in their branched structures require highly selective stationary phases or advanced techniques to achieve baseline resolution.

Q2: What is the primary principle governing the elution order of alkane isomers on a non-polar column?

A2: On a non-polar stationary phase, such as 100% dimethyl polysiloxane (PDMS), the elution order of alkanes generally follows their boiling points.[4] Interactions are primarily dispersive (van der Waals forces), which increase with the size and linearity of the molecule.[5] Therefore, more compact, highly branched isomers tend to have lower boiling points and elute earlier than their less branched, more linear counterparts.

Q3: Can changing the temperature program improve the separation of dimethyloctane isomers?

A3: Yes, optimizing the temperature program can significantly improve separation. Lowering the initial oven temperature or reducing the ramp rate can allow for more interaction between the analytes and the stationary phase, potentially enhancing resolution.[6][7] For complex mixtures, a slower temperature ramp is often beneficial for resolving closely eluting peaks.[7]

Q4: What are the advantages of using a longer capillary column?

A4: A longer column increases the number of theoretical plates, which directly enhances column efficiency and resolving power.[1][6][7] For difficult separations like that of dimethyloctane isomers, increasing the column length (e.g., from 30 m to 60 m or even longer) can provide the necessary resolution, although it will also increase the analysis time.[1][7]

Q5: What is Multidimensional Gas Chromatography (GCxGC) and how can it help separate dimethyloctane isomers?

A5: Multidimensional gas chromatography (MDGC or GCxGC) is a powerful technique that uses two columns with different selectivity in sequence to separate complex mixtures.[8][9][10] The entire sample or specific fractions ("heart-cuts") from the first column are transferred to a second, orthogonal column for further separation.[8][9] This approach provides a significant increase in peak capacity and is highly effective for resolving co-eluting isomers that are inseparable by a single column.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor resolution/co-eluting dimethyloctane isomer peaks 1. Inappropriate column phase. 2. Insufficient column length. 3. Sub-optimal temperature program. 4. Column overload.1. Use a highly non-polar stationary phase or a specialized column with high shape selectivity (e.g., liquid crystal phases).[1][2] 2. Increase the column length (e.g., to 60m or 100m).[6][7] 3. Lower the initial oven temperature and/or decrease the temperature ramp rate.[7] 4. Reduce the injection volume or use a higher split ratio.[11]
Peak fronting or tailing 1. Column overload. 2. Active sites in the inlet liner or column. 3. Improper column installation.1. Decrease the sample concentration or injection volume.[11] 2. Use a deactivated inlet liner and a high-quality, inert column.[11] Consider breaking off the first few centimeters of the column. 3. Reinstall the column, ensuring a clean, square cut and proper ferrule seating.[11]
Ghost peaks in the chromatogram 1. Contamination in the carrier gas, injector, or column. 2. Septum bleed. 3. Carryover from a previous injection.1. Use high-purity carrier gas with appropriate traps. Clean the injector and bake out the column.[12][13] 2. Use high-quality, low-bleed septa. 3. Run a blank solvent injection to confirm carryover and clean the system if necessary.[13]
Irreproducible retention times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Inconsistent oven temperature.1. Check the gas supply and flow controller.[11] 2. Perform a leak check of the injector, column fittings, and detector connections.[11] 3. Verify the oven temperature with a calibrated external thermometer.

Experimental Protocols

Protocol 1: High-Resolution Single-Dimension GC for Dimethyloctane Isomers

This protocol outlines a starting point for separating C10 branched alkanes using a high-resolution capillary column.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.[3][14]

  • Detector: Flame Ionization Detector (FID).[3][15]

  • Injector: Split/Splitless inlet.

  • Column: 100% dimethyl polysiloxane (e.g., DB-1), 60 m x 0.25 mm ID, 0.25 µm film thickness.

2. GC Conditions:

  • Inlet Temperature: 250 °C.[3]

  • Injection Volume: 1.0 µL.[3]

  • Split Ratio: 100:1 (adjust as needed based on sample concentration).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold: 10 minutes at 150 °C.

  • Detector Temperature: 280 °C.[4]

3. Sample Preparation:

  • Dilute the dimethyloctane isomer mixture in a non-polar solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

4. Data Analysis:

  • Identify peaks based on relative retention times compared to known standards.

  • Integrate peak areas for quantification.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) for Complex Isomer Mixtures

This protocol provides a general workflow for setting up a GCxGC system for enhanced separation of dimethyloctane isomers.

1. Instrumentation:

  • GCxGC System with a thermal modulator.

  • Detectors: Dual Flame Ionization Detectors (FID) or a Time-of-Flight Mass Spectrometer (TOF-MS).

  • Columns:

    • 1st Dimension (¹D): Non-polar column (e.g., 100% PDMS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • 2nd Dimension (²D): Mid-polar or polar column (e.g., 50% phenyl-polysiloxane), 1-2 m x 0.1 mm ID, 0.1 µm film thickness.

2. GCxGC Conditions:

  • Injector: 270 °C, Split injection (e.g., 200:1).

  • ¹D Column Flow: ~1.0 mL/min (Helium).

  • ¹D Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 200 °C.

  • ²D Oven Program: Typically offset 5-10 °C higher than the ¹D oven.

  • Modulation Period: 2-6 seconds (optimized to be about one-fifth of the peak width on the first column).[16]

  • Detector: FID at 300 °C, or TOF-MS with a high acquisition rate.

3. Data Analysis:

  • Use specialized GCxGC software to generate and analyze 2D contour plots.

  • Compounds will be separated based on volatility in the first dimension and polarity in the second, providing enhanced resolution of isomers.

Visualizations

GC_Troubleshooting_Workflow start Problem Observed: Poor Isomer Separation check_params Verify GC Parameters (Temp, Flow, Pressure) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters (Lower ramp, check flow) params_ok->adjust_params No run_blank Run Blank Solvent params_ok->run_blank Yes adjust_params->start contamination Contamination Present? run_blank->contamination clean_system Clean System: - Bake column - Clean injector contamination->clean_system Yes check_column Evaluate Column (Age, Phase, Length) contamination->check_column No clean_system->start column_ok Column Suitable? check_column->column_ok adv_tech Consider Advanced Technique (e.g., GCxGC) column_ok->adv_tech No end_resolved Problem Resolved column_ok->end_resolved Yes replace_column Replace/Upgrade Column (Longer, different phase) replace_column->start adv_tech->end_resolved

Caption: A logical workflow for troubleshooting poor separation of isomers.

GCxGC_Workflow cluster_GC GC System Injector Injector Column1 1st Dimension Column (Non-polar) Injector->Column1 Separation by Volatility Modulator Modulator (Thermal) Column1->Modulator Column2 2nd Dimension Column (Polar) Modulator->Column2 Separation by Polarity Detector Detector (e.g., TOF-MS) Column2->Detector Data 2D Chromatogram Data Analysis Detector->Data Sample Complex Isomer Sample Sample->Injector

Caption: Experimental workflow for GCxGC analysis of complex isomer mixtures.

References

improving the yield and selectivity of 2,5-dimethyloctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 2,5-dimethyloctane synthesis. Due to the limited availability of specific literature for this compound, this guide leverages data and protocols from analogous reactions and related compounds. Researchers should consider these as starting points for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic strategies for producing branched alkanes like this compound include:

  • Friedel-Crafts Alkylation: This method involves the alkylation of an octane backbone with methyl groups, typically using a Lewis acid catalyst. However, this method is prone to carbocation rearrangements, which can lead to a mixture of isomers.[1][2]

  • Catalytic Cracking: In industrial settings, branched alkanes can be produced by the catalytic cracking of larger petroleum fractions using zeolite catalysts.[3]

  • Hydrogenation of Unsaturated Precursors: A more controlled approach involves the synthesis of a specific unsaturated precursor, such as 2,5-dimethyl-1,5-octadiene, followed by catalytic hydrogenation to yield the desired saturated alkane.

Q2: What are the main challenges in synthesizing this compound with high selectivity?

A2: The primary challenge is controlling regioselectivity to obtain the desired 2,5-substitution pattern and minimize the formation of other structural isomers.[3] Friedel-Crafts alkylation is particularly susceptible to this issue due to the potential for carbocation rearrangements.[4] Separation of these closely related isomers can also be difficult.[5]

Q3: Which analytical techniques are suitable for characterizing the product mixture?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most effective technique for separating and identifying this compound and its isomers.[6] The use of nonpolar capillary columns can aid in the separation based on boiling point differences.[7] Retention indices can also be used for the identification of specific methyl-branched alkanes.[7]

Troubleshooting Guides

Low Yield or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst (Friedel-Crafts) Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and freshly opened or purified. Moisture will deactivate the catalyst.
Insufficiently Reactive Alkylating Agent Consider using a more reactive methylating agent.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Catalyst Deactivation (Hydrogenation) Ensure the catalyst (e.g., Pd/C) has not been poisoned. Use fresh catalyst and ensure the substrate and solvent are pure.
Incomplete Hydrogenation Increase hydrogen pressure, reaction time, or catalyst loading. Ensure adequate mixing to overcome mass transfer limitations.
Poor Selectivity / Formation of Multiple Isomers
Potential Cause Suggested Solution
Carbocation Rearrangement (Friedel-Crafts) This is a common issue. Consider an alternative strategy like Friedel-Crafts acylation followed by reduction, which is not prone to rearrangement. Alternatively, explore milder reaction conditions or different Lewis acid catalysts.[4]
Isomerization on Catalyst Surface (Zeolites) Optimize reaction temperature and pressure. Lower temperatures often favor the desired kinetic product. The choice of zeolite with appropriate pore size and acidity is crucial.
Non-selective Hydrogenation If the precursor contains multiple reducible functional groups, a more selective catalyst may be required.
Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of Isomers in Chromatography Use a high-resolution capillary GC column. Optimization of the temperature program can improve separation.[7]
Similar Boiling Points of Isomers Fractional distillation may be challenging. Preparative gas chromatography can be an effective, albeit smaller scale, purification method. Adsorption-based separation using molecular sieves like zeolite 5A can separate linear from branched alkanes, although separating branched isomers from each other is more complex.[5]

Quantitative Data

Note: Specific yield and selectivity data for the synthesis of this compound is scarce in the available literature. The following tables present representative data for analogous reactions to provide a baseline for experimental design.

Table 1: Representative Data for Friedel-Crafts Alkylation of Anthracene with 2-Chloropropane

CatalystMolar Ratio (Catalyst:Anthracene)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
[Bmim]Cl-AlCl₃8:130469.277.1

Data adapted from a study on the alkylation of anthracene, which is a different substrate but illustrates typical yields and selectivities for this reaction type.

Table 2: Representative Data for Hydrogenation of Geraniol to 2,6-Dimethyloctane

CatalystSolventTemperatureReaction Time (h)Overall Yield (%)
5% Pd/CTetrahydrofuranRoom Temperature15 (initial hydrogenation) + 20 (second reduction)30

This data is for the synthesis of an isomer, 2,6-dimethyloctane, and involves a two-step reduction process. The yield may be improved by optimizing catalyst and reaction conditions.[8]

Experimental Protocols

Note: The following protocols are for the synthesis of related compounds and should be adapted and optimized for the synthesis of this compound.

Protocol 1: Representative Friedel-Crafts Alkylation (General Procedure)

This protocol is a general representation and would need significant optimization for the specific synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add the aromatic substrate (e.g., octane) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

  • Addition of Alkylating Agent: Add the methylating agent (e.g., a methyl halide) dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat under reflux for a specified time. Monitor the reaction progress by GC.

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, wash with a dilute acid solution, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Hydrogenation of an Unsaturated Precursor (Adapted from Geraniol Hydrogenation)

This protocol is adapted from the synthesis of 2,6-dimethyloctane and assumes the availability of a suitable diene precursor like 2,5-dimethyl-1,5-octadiene.[8]

  • Initial Hydrogenation (if necessary): Dissolve the unsaturated precursor (e.g., geraniol for the 2,6-isomer) in a suitable solvent like tetrahydrofuran. Add the hydrogenation catalyst (e.g., 5% Palladium on carbon).[8]

  • Hydrogenation Reaction: Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas at a suitable pressure.[8] Shake the reaction for a specified time at a controlled temperature.[8]

  • Catalyst Removal: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.[8] Wash the filter cake with a suitable solvent (e.g., hexane).[8]

  • Solvent Removal: Combine the filtrates and remove the solvent by rotary evaporation.[8]

  • Purification: Purify the resulting crude product by vacuum distillation to isolate the desired dimethyloctane isomer.[8]

Visualizations

experimental_workflow_friedel_crafts cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Combine Octane and Solvent catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) prep->catalyst Cool add_alkyl Add Methylating Agent catalyst->add_alkyl Maintain Low Temp react Stir at Controlled Temperature add_alkyl->react quench Quench with Ice react->quench Monitor by GC extract Separate and Wash Organic Layer quench->extract dry Dry and Evaporate Solvent extract->dry purify Fractional Distillation / Chromatography dry->purify product This compound (and isomers) purify->product

Caption: Experimental workflow for Friedel-Crafts alkylation.

troubleshooting_low_yield start Low or No Product Yield q1 Is the catalyst active and anhydrous? start->q1 a1_yes Use fresh, anhydrous catalyst. q1->a1_yes No q2 Is the reaction temperature adequate? q1->q2 Yes a2_yes Increase temperature cautiously. q2->a2_yes No q3 Is the alkylating agent sufficiently reactive? q2->q3 Yes a3_yes Use a more reactive agent. q3->a3_yes No end Further investigation needed (e.g., substrate purity, reaction time) q3->end Yes

Caption: Troubleshooting logic for low product yield.

signaling_pathway_isomer_formation start Friedel-Crafts Alkylation carbocation Primary Carbocation Formation start->carbocation rearrangement Hydride Shift (Rearrangement) carbocation->rearrangement secondary_carbocation Secondary Carbocation Formation rearrangement->secondary_carbocation More Stable alkylation1 Alkylation with Primary Carbocation rearrangement->alkylation1 Less Favorable alkylation2 Alkylation with Secondary Carbocation secondary_carbocation->alkylation2 product1 Desired Product (e.g., this compound) alkylation1->product1 product2 Isomeric Byproducts alkylation2->product2

Caption: Pathway of isomer formation in Friedel-Crafts alkylation.

References

troubleshooting common issues in Friedel-Crafts alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Alkylation

Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrophilic aromatic substitution reactions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation is resulting in multiple alkyl groups on the aromatic ring. How can I achieve mono-alkylation?

A1: This issue is known as polyalkylation and is a common side reaction.[1] It occurs because the newly added alkyl group is electron-donating, which activates the aromatic ring.[1] The mono-alkylated product is therefore more nucleophilic and reactive than the initial aromatic compound, making it prone to further alkylation.[1][2]

There are several strategies to control and minimize polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound relative to the alkylating agent, you increase the statistical probability that the electrophile will react with the intended starting material instead of the more reactive mono-alkylated product.[1][2]

  • Control Reaction Stoichiometry and Conditions: Carefully controlling the molar ratio of reactants can favor mono-alkylation. Additionally, lowering the reaction temperature and using a less active Lewis acid catalyst can help reduce the rate of subsequent alkylation reactions.

  • Alternative Two-Step Method (Acylation-Reduction): The most effective method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction step.[1][3] The acyl group introduced during acylation is deactivating, which prevents further substitution.[4] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[3][4]

Strategy Description Advantages Disadvantages
Excess Aromatic Substrate Use a molar ratio of aromatic:alkylating agent > 5:1.Simple to implement.Can be wasteful if the aromatic substrate is expensive; requires separation.
Lower Temperature Run the reaction at 0 °C or below.Reduces the rate of the second alkylation.May significantly slow down the desired first reaction, requiring longer times.
Milder Lewis Acid Use FeCl₃ or zeolites instead of AlCl₃.[5]Can increase selectivity for mono-alkylation.May require higher temperatures or result in lower overall yield.[5]
Acylation-Reduction Two-step process: acylation to form a ketone, followed by reduction.Completely avoids polyalkylation and carbocation rearrangements.[1][3]Adds an extra step to the synthesis.
Q2: The product of my alkylation has a different isomeric structure than my starting alkyl halide. What is causing this, and how can it be prevented?

A2: This is a classic case of carbocation rearrangement. The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable form via a hydride or alkyl shift if possible.[3][6] For example, reacting benzene with 1-chloropropane (a primary alkyl halide) often yields isopropylbenzene as the major product instead of the expected n-propylbenzene because the initial primary carbocation rearranges to a more stable secondary carbocation.[3][7]

To prevent carbocation rearrangement:

  • Use the Acylation-Reduction Method: This is the most reliable strategy. The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[3][8] Subsequent reduction of the ketone product yields the desired linear alkyl chain.[3]

  • Choose a Different Alkylating Agent: Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement, such as a tertiary or benzylic halide.[5][6] Methyl and ethyl halides also do not rearrange as they cannot form more stable carbocations.[6][8]

Alkyl Halide Initial Carbocation Rearranged Carbocation Major Product with Benzene
1-ChloropropanePrimary (CH₃CH₂CH₂⁺)Secondary (CH₃C⁺HCH₃)Isopropylbenzene
1-ChlorobutanePrimarySecondarysec-Butylbenzene
Isobutyl chloridePrimaryTertiarytert-Butylbenzene
tert-Butyl chlorideTertiaryNone (already most stable)tert-Butylbenzene
Q3: My reaction is giving a very low yield or is not working at all. What are the common causes?

A3: Several factors can lead to a failed or low-yielding Friedel-Crafts alkylation:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9] Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried. Protic solvents like water or alcohols will deactivate the catalyst.[9]

  • Deactivated Aromatic Substrate: The reaction generally fails with aromatic rings that contain strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), or acyl (-COR).[2][8] These groups make the aromatic ring too electron-poor to attack the carbocation electrophile.[8]

  • Unsuitable Substrates (Amines): Aromatic compounds with amine groups (-NH₂, -NHR, -NR₂) are not suitable.[2][10] The lone pair on the nitrogen atom complexes with the Lewis acid catalyst, which deactivates the catalyst and places a positive charge on the ring, strongly deactivating it.[2][10]

  • Unreactive Alkylating Agents: Vinyl and aryl halides cannot be used as they do not readily form carbocations under these conditions due to the high instability of the resulting carbocations.[2][8] The halide must be attached to an sp³-hybridized carbon.[8][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive (hydrated) catalyst.[5] 2. Deactivated aromatic substrate.[5] 3. Insufficiently reactive alkylating agent. 4. Reaction temperature is too low.1. Use fresh, anhydrous Lewis acid catalyst. 2. Ensure the aromatic ring is not strongly deactivated. 3. Use a more reactive alkylating agent (e.g., tertiary halide).[5] 4. Gradually increase the reaction temperature, monitoring for side reactions.[5]
Formation of Isomeric Products Carbocation rearrangement.[5]1. Switch to the Friedel-Crafts acylation-reduction two-step procedure.[3][5] 2. Use an alkylating agent that forms a stable, non-rearranging carbocation.[5]
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material.[7]1. Use a large excess of the aromatic substrate.[1][2] 2. Perform the reaction at a lower temperature. 3. Switch to the Friedel-Crafts acylation-reduction sequence.[4]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (tert-Butylation of Benzene)

Materials:

  • Anhydrous Benzene (can also serve as solvent)

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous, as solvent if needed)

  • Ice-water bath

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube (filled with CaCl₂).

  • Reagents: Add benzene (large excess, e.g., 5 equivalents) and dichloromethane to the flask. Cool the flask in an ice bath to 0-5 °C.[5]

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirred solution while maintaining the low temperature.[5]

  • Alkylating Agent Addition: Slowly add tert-butyl chloride (1.0 equivalent) to the reaction mixture dropwise via the dropping funnel over 15-20 minutes.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture over crushed ice and dilute HCl.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[1][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[5]

  • Purification: Purify the product by distillation if necessary.[5]

Protocol 2: Acylation-Reduction Sequence (Synthesis of n-Propylbenzene)

Part A: Friedel-Crafts Acylation

  • Follow the general setup in Protocol 1, using benzene and anhydrous AlCl₃.

  • Instead of an alkyl halide, slowly add propanoyl chloride (1.0 equivalent) to the reaction mixture at 0-5 °C.

  • After stirring, work up the reaction as described above to isolate propiophenone.

Part B: Clemmensen Reduction of Propiophenone

  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder (10 eq.) with mercuric chloride (1 eq.) in water and concentrated HCl for 5-10 minutes. Decant the aqueous solution.[3]

  • Reduction: In a round-bottom flask with a reflux condenser, add the amalgamated zinc, the propiophenone from Part A, water, and concentrated HCl.[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.[3]

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over an anhydrous salt.[3]

  • Purification: Remove the solvent and purify the resulting n-propylbenzene by distillation.

Visual Guides

Logical Troubleshooting Workflow

G Start Reaction Failed or Gave Poor Results CheckCatalyst Is the Lewis Acid Catalyst Anhydrous and Active? Start->CheckCatalyst CheckSubstrate Is the Aromatic Ring Deactivated or an Amine? CheckCatalyst->CheckSubstrate No Sol_Catalyst Use Fresh Anhydrous Catalyst & Dry Glassware/Solvents CheckCatalyst->Sol_Catalyst Yes CheckProducts Analyze Product Mixture: - Isomeric Products? - Polyalkylation? CheckSubstrate->CheckProducts No Sol_Substrate Reaction is Unsuitable. Consider Alternative Synthesis Route. CheckSubstrate->Sol_Substrate Yes Sol_Rearrange Carbocation Rearrangement Occurred. Use Acylation-Reduction. CheckProducts->Sol_Rearrange Isomers Sol_Poly Polyalkylation Occurred. Use Excess Aromatic Substrate or Acylation-Reduction. CheckProducts->Sol_Poly Polyalkylation Success Reaction Optimized CheckProducts->Success Clean Product

Caption: A workflow for troubleshooting common Friedel-Crafts alkylation issues.

Mechanism of Polyalkylation

G Benzene Benzene (Starting Material) Alkylbenzene Alkylbenzene (Product 1) MORE REACTIVE Benzene->Alkylbenzene 1st Alkylation (slower) Dialkylbenzene Dialkylbenzene (Product 2) Alkylbenzene->Dialkylbenzene 2nd Alkylation (faster) Electrophile R⁺ (Electrophile) Electrophile->Benzene Electrophile->Alkylbenzene

Caption: Polyalkylation occurs because the first product is more reactive.

Carbocation Rearrangement Pathway

G cluster_alkylation Alkylation Path cluster_acylation Acylation-Reduction Path (No Rearrangement) Primary Primary Carbocation (Less Stable) Secondary Secondary Carbocation (More Stable) Primary->Secondary 1,2-Hydride Shift RearrangedProduct Rearranged Product (e.g., Isopropylbenzene) Secondary->RearrangedProduct Attack by Benzene Acylium Acylium Ion (Resonance Stabilized) Ketone Aryl Ketone Acylium->Ketone Attack by Benzene LinearProduct Linear Product (e.g., n-Propylbenzene) Ketone->LinearProduct Reduction Step

Caption: Comparison of pathways showing carbocation rearrangement vs. acylation.

References

Technical Support Center: Analytical Method Development for C10H22 Isomer Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for identifying C10H22 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the identification of C10H22 isomers challenging?

The identification of C10H22 isomers is challenging due to the large number of structural isomers (75) with very similar physicochemical properties.[1] This similarity makes their separation by a single analytical technique difficult, often leading to co-elution in chromatography.

Q2: What are the primary analytical techniques for separating and identifying C10H22 isomers?

The most powerful and widely used technique is high-resolution capillary gas chromatography (GC) coupled with mass spectrometry (MS).[2] GC provides the necessary separation power, while MS aids in the identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.

Q3: How does the choice of GC column stationary phase affect the separation of C10H22 isomers?

The polarity of the stationary phase is a critical factor.

  • Non-polar columns (e.g., DB-1, DB-5, SE-30) separate isomers primarily based on their boiling points. Generally, more branched isomers have lower boiling points and thus elute earlier.[3]

  • Polar columns (e.g., Carbowax) can provide different selectivity based on subtle differences in the isomers' structures that affect their interaction with the polar stationary phase.

Q4: What is the role of Kovats Retention Index in isomer identification?

The Kovats Retention Index (I) is a standardized method for reporting retention times, making them less dependent on the specific analytical conditions of a single laboratory.[4] By comparing the experimentally determined retention indices of unknown isomers with published or database values, researchers can achieve more confident identifications. The retention index of a compound is significantly different on polar versus non-polar columns.[4][5]

Q5: Can mass spectrometry alone differentiate between all C10H22 isomers?

While mass spectrometry provides valuable information, relying solely on standard electron ionization (EI) mass spectra for the definitive identification of all 75 isomers is often insufficient. Many isomers produce very similar fragmentation patterns.[6] Combining GC retention data with mass spectral information is crucial for reliable identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of C10H22 isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Poor separation of isomers (co-elution) 1. Inappropriate GC column. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low.1. Use a high-resolution capillary column with a suitable stationary phase (non-polar for boiling point-based separation, or try a polar phase for different selectivity). 2. Optimize the oven temperature program. A slower ramp rate can improve resolution. 3. Optimize the carrier gas flow rate to achieve the best column efficiency.
Peak tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Sample overload.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limit). 3. Dilute the sample.
Ghost peaks (peaks in a blank run) 1. Contamination from the septum or syringe. 2. Carryover from a previous injection.1. Use a high-quality, low-bleed septum. Clean the syringe thoroughly. 2. Run a solvent blank after highly concentrated samples. Increase the injector and detector temperatures.
Irreproducible retention times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system.1. Ensure the GC oven is properly calibrated and the gas flow controllers are functioning correctly. 2. Perform a leak check of the system, paying close attention to the injector septum and column fittings.
Weak or absent molecular ion peak in MS 1. Extensive fragmentation of the branched alkane. 2. Using Electron Ionization (EI) which is a "hard" ionization technique.1. This is common for highly branched alkanes.[2][7] 2. Consider using a "soft" ionization technique like Chemical Ionization (CI) or Field Ionization (FI) to minimize fragmentation and enhance the molecular ion peak.[8]

Data Presentation

Kovats Retention Indices (I) of Selected C10H22 Isomers

The following table provides an example of how Kovats Retention Indices can differ for C10H22 isomers on polar and non-polar GC columns. Note that these are illustrative values and can vary based on specific experimental conditions.

Isomer Structure Boiling Point (°C) Kovats Index (I) on Non-Polar Column (e.g., DB-5) Kovats Index (I) on Polar Column (e.g., Carbowax 20M)
n-DecaneStraight Chain174.110001000
2-MethylnonaneBranched167.8~978~985
2,2-DimethyloctaneHighly Branched157.3~955~965
2,2,3,3-TetramethylhexaneHighly Branched165.7~960~972
Common Mass Spectral Fragments of C10H22 Isomers

The mass spectra of alkanes are characterized by clusters of peaks separated by 14 mass units (-CH2-). The fragmentation patterns can provide clues about the degree of branching.

m/z (Mass-to-Charge Ratio) Possible Fragment Ion Interpretation
43[C3H7]+Common fragment in alkanes.
57[C4H9]+Often the base peak in straight-chain alkanes.[7]
71[C5H11]+Prominent in many decane isomers.
85[C6H13]+Part of the characteristic alkane fragmentation pattern.
M-15[C9H19]+Loss of a methyl group.
M-29[C8H17]+Loss of an ethyl group. More favorable at branch points.
M-43[C7H15]+Loss of a propyl group. More favorable at branch points.

Note: Branched alkanes tend to show more intense fragmentation at the branching points, leading to more stable secondary or tertiary carbocations.[2][9]

Experimental Protocols

Protocol 1: GC-MS Analysis of C10H22 Isomers

This protocol outlines a general procedure for the separation and identification of C10H22 isomers using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Dilute the sample containing C10H22 isomers in a volatile solvent such as hexane or pentane to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column:

    • Non-polar: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Polar (for orthogonal separation): Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Mode: Split (split ratio of 50:1 to 100:1).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. For enhancing the molecular ion, Chemical Ionization (CI) can be used with methane or isobutane as the reagent gas.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak and compare it with a reference library (e.g., NIST).

  • Calculate the Kovats Retention Index for each peak using a series of n-alkane standards run under the same conditions.

  • Compare the retention indices and mass spectra with known values for C10H22 isomers for confident identification.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Sample C10H22 Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injector Injector (250°C) Dilution->Injector GC_Column Capillary Column (Temperature Program) Injector->GC_Column Ion_Source Ion Source (EI/CI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Final_Report Final_Report Data_System->Final_Report Identification & Quantification

Caption: Workflow for the GC-MS analysis of C10H22 isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_Column Is the GC column appropriate? Start->Check_Column Optimize_Temp Optimize Temperature Program Check_Column->Optimize_Temp Yes Consider_Polarity Consider a Different Stationary Phase Polarity Check_Column->Consider_Polarity No Check_Flow Check Carrier Gas Flow Rate Optimize_Temp->Check_Flow Adjust_Flow Adjust Flow Rate Check_Flow->Adjust_Flow No Success Separation Improved Check_Flow->Success Yes Adjust_Flow->Success Consider_Polarity->Success

Caption: Troubleshooting logic for poor separation of C10H22 isomers.

References

Technical Support Center: Minimizing Byproduct Formation in Catalytic Cracking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the catalytic cracking of hydrocarbons.

Troubleshooting Guides

This section addresses specific issues that may arise during catalytic cracking experiments, leading to increased byproduct formation.

Issue 1: High Coke Formation on the Catalyst

Question: My experiments are showing excessive coke formation on the catalyst, leading to rapid deactivation. What are the potential causes and how can I mitigate this?

Answer:

Excessive coke formation is a common issue in catalytic cracking and can stem from several factors related to feedstock, catalyst, and operating conditions.

Potential Causes and Solutions:

  • Feedstock Composition: Feeds with high concentrations of asphaltenes, resins, and polycyclic aromatic hydrocarbons are more prone to coke formation.[1]

    • Troubleshooting:

      • Feedstock Analysis: Characterize your feedstock to determine its composition.

      • Feedstock Pre-treatment: Consider hydrotreating the feed to reduce the concentration of coke precursors.[2]

      • Dilution: Blend the heavy feed with a lighter, more paraffinic feedstock.

  • Catalyst Properties: The catalyst's acidity, pore structure, and metal contaminants can significantly influence coke production.

    • Troubleshooting:

      • Catalyst Selection: Employ catalysts with optimized acidity and a hierarchical pore structure to facilitate the diffusion of large hydrocarbon molecules and reduce their residence time on active sites.

      • Metals Contamination: Analyze the catalyst for metal contaminants like nickel and vanadium, which can promote dehydrogenation reactions leading to coke. If present, consider using a catalyst with better metal tolerance or implement feed pretreatment to remove these metals.[3]

  • Operating Conditions: High reaction temperatures and long residence times can promote thermal cracking and subsequent coke formation.[4]

    • Troubleshooting:

      • Optimize Temperature: Gradually decrease the riser temperature in small increments while monitoring the conversion and product yields.

      • Adjust Catalyst-to-Oil Ratio: A higher catalyst-to-oil (C/O) ratio can increase the number of available active sites, but may also lead to overcracking and higher coke yields if not optimized.[5] Experiment with different C/O ratios to find the optimal balance.

      • Minimize Residence Time: Ensure efficient separation of the catalyst and product vapors at the riser outlet to prevent prolonged contact time.[6][7]

Issue 2: High Yield of Light Gases (Dry Gas)

Question: My process is generating a high volume of light gases (C1-C2), reducing the yield of desired liquid products. What steps can I take to minimize dry gas formation?

Answer:

High dry gas yield is typically a result of excessive thermal cracking, which can be influenced by reactor temperature, residence time, and hardware design.

Potential Causes and Solutions:

  • High Reactor Temperature: Elevated temperatures favor thermal cracking reactions that produce light gases.[4]

    • Troubleshooting:

      • Temperature Optimization: Carefully reduce the reactor outlet temperature. Even a small reduction can significantly decrease dry gas make.

      • Vapor Quench: If your system allows, introduce a quench medium at the riser outlet to rapidly cool the product vapors and halt thermal cracking reactions.[8]

  • Prolonged Residence Time: Extended contact time of hydrocarbon vapors at high temperatures after exiting the riser promotes thermal degradation into light gases.

    • Troubleshooting:

      • Riser Termination Device (RTD): An efficient RTD ensures rapid and effective separation of the catalyst from the product vapors, minimizing post-riser cracking.[7][9][10] Upgrading to a more modern, close-coupled cyclone system can significantly reduce dry gas yields.[7][11]

  • Feed Injector Design: Poor atomization and distribution of the feed can lead to localized high temperatures and increased thermal cracking.

    • Troubleshooting:

      • Feed Nozzle Optimization: Ensure your feed nozzles are providing optimal atomization. Modern feed injectors are designed to handle heavier feedstocks and minimize dry gas production.[6]

Issue 3: Inefficient Catalyst Stripping Leading to Increased Coke on Regenerated Catalyst

Question: I'm observing high levels of carbon on my regenerated catalyst, which I suspect is due to poor stripping. How can I improve the efficiency of my catalyst stripper?

Answer:

Inefficient stripping of hydrocarbons from the spent catalyst before it enters the regenerator is a direct cause of higher coke burn in the regenerator and can negatively impact the overall heat balance and catalyst activity.

Potential Causes and Solutions:

  • Inadequate Stripping Steam: Insufficient steam flow will not effectively displace trapped hydrocarbons from the catalyst pores.

    • Troubleshooting:

      • Optimize Steam Rate: Gradually increase the stripping steam rate while monitoring the carbon content on the regenerated catalyst. Be mindful that excessive steam can lead to other operational issues.[12][13]

  • Poor Stripper Design: The internal design of the stripper plays a crucial role in ensuring good catalyst-steam contact.

    • Troubleshooting:

      • Internal Baffles/Packing: Well-designed stripper internals, such as baffles or structured packing, can enhance stripping efficiency by increasing the residence time and improving the distribution of steam and catalyst.[14][15]

  • High Catalyst Flux: Overloading the stripper with a high flow rate of catalyst can reduce the residence time and the effectiveness of the stripping steam.

    • Troubleshooting:

      • Monitor Catalyst Circulation: If possible, adjust the catalyst circulation rate to ensure it is within the optimal design range for your stripper.

Frequently Asked Questions (FAQs)

Q1: How does the catalyst-to-oil (C/O) ratio affect byproduct formation?

A1: The C/O ratio is a critical operating parameter. Increasing the C/O ratio generally increases the conversion of the feedstock. However, at very high ratios, it can lead to overcracking, resulting in increased yields of light gases and coke.[5] It is essential to find an optimal C/O ratio that maximizes the yield of desired products while minimizing byproducts.

Q2: What is the role of ZSM-5 as an additive in minimizing certain byproducts?

A2: ZSM-5 is a shape-selective zeolite often used as an additive to enhance the production of light olefins, particularly propylene.[16][17] It works by cracking gasoline-range olefins into smaller molecules. The addition of ZSM-5 can increase propylene and butylene yields significantly.[18][19][20] However, its effectiveness can be influenced by the base catalyst and feedstock properties.[3]

Q3: How does feedstock composition influence the formation of byproducts?

A3: The chemical nature of the feedstock is a primary determinant of byproduct formation.

  • Aromatics and Resins: Feedstocks rich in polycyclic aromatics and resins are major precursors for coke formation.[1]

  • Paraffins and Naphthenes: Feeds with higher paraffin and naphthene content tend to produce more light olefins and high-octane gasoline.[2]

  • Contaminants: The presence of metals like nickel and vanadium can catalyze dehydrogenation reactions, leading to increased coke and hydrogen production. Sulfur and nitrogen compounds can poison the catalyst and contribute to undesirable emissions.[3]

Q4: What are the typical operating temperatures for the reactor and regenerator, and how do they impact byproducts?

A4:

  • Reactor (Riser): Typical temperatures range from 500°C to 550°C.[18] Higher reactor temperatures increase conversion but also promote thermal cracking, leading to higher yields of light gases.[4][16]

  • Regenerator: Typical temperatures are between 650°C and 750°C.[18][21] The regenerator's primary function is to burn off coke from the catalyst. The heat generated is crucial for the endothermic cracking reactions in the riser. Inefficient regeneration can lead to residual coke on the catalyst, reducing its activity and selectivity.

Data Presentation

Table 1: Effect of Catalyst-to-Oil (C/O) Ratio on VGO Cracking Product Yields

C/O RatioVGO Conversion (wt%)Light Gases Yield (wt%)LCO Yield (wt%)Coke Yield (wt%)
36510202.5
57512153.0
77815133.5

Data is illustrative and based on trends reported in the literature.[5]

Table 2: Impact of ZSM-5 Additive on Propylene Yield

ZSM-5 Additive (wt%)Propylene Yield (wt%)Gasoline Yield (wt%)
0550
5945
101242

Data is illustrative and based on trends reported in the literature.[18][19][20]

Table 3: Influence of Reaction Temperature on Product Yields

Temperature (°C)Conversion (wt%)Dry Gas Yield (wt%)Gasoline Yield (wt%)Coke Yield (wt%)
500703522.8
525754503.2
550805473.8

Data is illustrative and based on trends reported in the literature.[4][16]

Experimental Protocols

Protocol 1: Microactivity Test (MAT) for Catalyst Performance Evaluation

This protocol outlines the standard procedure for evaluating the performance of a Fluid Catalytic Cracking (FCC) catalyst using a Microactivity Test (MAT) unit.

Objective: To determine the activity and selectivity of an FCC catalyst under controlled laboratory conditions.

Materials and Equipment:

  • MAT unit (fixed-bed reactor)

  • FCC catalyst sample

  • Standard feedstock (e.g., vacuum gas oil)

  • Nitrogen gas for purging

  • Gas chromatograph (GC) for gas analysis

  • Simulated distillation apparatus for liquid product analysis

  • Coke analyzer

Procedure:

  • Catalyst Loading: Accurately weigh a specified amount of the catalyst (typically 4-9 grams) and load it into the reactor.[21][22]

  • System Purge: Purge the reactor system with an inert gas, such as nitrogen, to remove any air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 515°C).[22]

  • Feed Injection: Inject a precise amount of preheated feedstock over the catalyst bed for a fixed duration (e.g., 30-75 seconds).[22]

  • Product Collection: Collect the gaseous and liquid products downstream of the reactor.

  • Catalyst Stripping: After feed injection, strip the catalyst with an inert gas to remove any adsorbed hydrocarbons.

  • Coke Analysis: Determine the amount of coke deposited on the catalyst using a coke analyzer.[22]

  • Product Analysis:

    • Analyze the gaseous products using a gas chromatograph to determine the composition of light gases and LPG.[22]

    • Analyze the liquid products using simulated distillation to determine the distribution of gasoline, light cycle oil (LCO), and heavy cycle oil (HCO).[22]

  • Data Calculation: Calculate the catalyst activity (conversion) and the yields of various products based on the analytical results.

Protocol 2: Characterization of FCC Catalysts

This protocol describes key techniques for characterizing the physicochemical properties of fresh and spent FCC catalysts.

Objective: To understand the properties of the catalyst that influence its performance, such as surface area, pore structure, and acidity.

1. BET Surface Area and Pore Size Distribution Analysis:

  • Technique: Nitrogen physisorption at 77K.

  • Procedure:

    • Degas the catalyst sample under vacuum at an elevated temperature to remove adsorbed moisture and impurities.

    • Measure the amount of nitrogen gas adsorbed and desorbed by the catalyst at various relative pressures.

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.[23][24]

    • Determine the pore size distribution and pore volume from the adsorption/desorption isotherm.[23][24]

2. Ammonia Temperature-Programmed Desorption (NH3-TPD):

  • Technique: To determine the total acidity and acid strength distribution of the catalyst.

  • Procedure:

    • Pre-treat the catalyst sample by heating it in an inert gas flow to clean the surface.

    • Saturate the catalyst with ammonia gas at a low temperature.

    • Purge the system with an inert gas to remove physisorbed ammonia.

    • Heat the sample at a constant rate and monitor the desorption of ammonia using a thermal conductivity detector (TCD) or mass spectrometer.[23][24]

    • The desorption temperature is indicative of the acid strength, and the amount of desorbed ammonia quantifies the total number of acid sites.

3. Pyridine-FTIR Spectroscopy:

  • Technique: To differentiate between Brønsted and Lewis acid sites.

  • Procedure:

    • Prepare a thin wafer of the catalyst sample and place it in an IR cell with controlled atmosphere and temperature.

    • Adsorb pyridine vapor onto the catalyst surface.

    • Record the infrared spectrum. The bands at approximately 1545 cm⁻¹ and 1450 cm⁻¹ correspond to pyridine adsorbed on Brønsted and Lewis acid sites, respectively.[24]

Visualizations

Troubleshooting_Coke_Formation HighCoke High Coke Formation Feedstock Feedstock Issues HighCoke->Feedstock Caused by Catalyst Catalyst Problems HighCoke->Catalyst Caused by OperatingCond Operating Conditions HighCoke->OperatingCond Caused by HighResins High Resins/Asphaltenes Feedstock->HighResins HighAromatics High Polycyclic Aromatics Feedstock->HighAromatics LowAcidity Poor Acidity/Pore Structure Catalyst->LowAcidity Metals Metal Contamination (Ni, V) Catalyst->Metals HighTemp High Temperature OperatingCond->HighTemp LongResidence Long Residence Time OperatingCond->LongResidence Pretreat Feed Pre-treatment HighResins->Pretreat Solution HighAromatics->Pretreat Solution OptimizeCatalyst Optimize Catalyst Selection LowAcidity->OptimizeCatalyst Solution Metals->OptimizeCatalyst Solution OptimizeTemp Optimize Temperature/C:O HighTemp->OptimizeTemp Solution ImproveStripping Improve Stripping/RTD LongResidence->ImproveStripping Solution

Caption: Troubleshooting logic for high coke formation.

Experimental_Workflow_Catalyst_Eval Start Start: Catalyst Sample CharacFresh Characterize Fresh Catalyst (BET, TPD, FTIR) Start->CharacFresh MAT_Test Perform Microactivity Test (MAT) Start->MAT_Test CollectProducts Collect Gaseous & Liquid Products MAT_Test->CollectProducts AnalyzeCoke Analyze Coke on Spent Catalyst MAT_Test->AnalyzeCoke Post-reaction AnalyzeGases Analyze Gases (GC) CollectProducts->AnalyzeGases AnalyzeLiquids Analyze Liquids (SimDis) CollectProducts->AnalyzeLiquids CalculateYields Calculate Conversion & Yields AnalyzeGases->CalculateYields AnalyzeLiquids->CalculateYields AnalyzeCoke->CalculateYields Evaluate Evaluate Catalyst Performance CalculateYields->Evaluate

Caption: Workflow for FCC catalyst performance evaluation.

References

Technical Support Center: Overcoming Low Product Titers in Microbial Alkane Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial alkane biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work, with a focus on improving final product titers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Biosynthesis Pathway Optimization

Question 1: My alkane titers are very low, and I suspect poor enzyme performance. Where should I start?

Low titers are frequently linked to the core enzymes of the pathway, typically Acyl-ACP Reductase (AAR) and Aldehyde Deformylating Oxygenase (ADO).[1][2] The ADO enzyme, in particular, is often cited as a major bottleneck due to its slow catalytic activity.[1][3]

Troubleshooting Steps:

  • Enzyme Selection: The choice of AAR and ADO homologs is critical. Enzymes from different cyanobacterial strains (e.g., Synechococcus elongatus PCC7942, Nostoc punctiforme PCC73102) exhibit different activities and substrate specificities.[2][4] Consider screening a panel of enzymes from various organisms.

  • Expression & Solubility: Poor expression or low solubility of AAR can severely limit the production of the fatty aldehyde intermediate.[5]

    • Codon Optimization: Ensure the gene sequences are optimized for your expression host (e.g., E. coli).

    • Fusion Tags: Attaching fusion tags like His-tags (His6/His12), Thioredoxin (Trx), or Maltose-Binding Protein (MBP) to AAR can enhance its soluble expression and subsequent alkane yield.[5] One study reported a 7.2-fold increase in alkane production by using a His12 tag on AAR.[5]

  • Protein Engineering: If specific enzyme variants are known, site-directed mutagenesis can be employed to improve catalytic efficiency or stability.

  • Electron Transfer: ADO requires electrons from a ferredoxin/ferredoxin-NADP+ reductase (FNR) system.[6] Co-expressing a compatible electron transfer system can sometimes boost ADO activity.[3]

Question 2: I'm observing an accumulation of fatty alcohols instead of alkanes. What is causing this diversion of intermediates?

The accumulation of fatty alcohols is a classic sign that the fatty aldehyde intermediate, produced by AAR, is being diverted by competing endogenous pathways before ADO can convert it to an alkane.[7]

Troubleshooting Steps:

  • Identify and Knock Out Competing Enzymes: In E. coli, a number of native aldehyde reductases (ALRs) can convert fatty aldehydes to their corresponding alcohols. The most prominent of these is encoded by the yqhD gene.[4][8] Deleting yqhD is a primary and highly effective strategy to prevent this diversion and redirect flux towards alkane synthesis.[4][9]

  • Enhance the ADO Step: A slow ADO enzyme gives endogenous reductases more time to act on the aldehyde intermediate.[3] Efforts to improve ADO activity (as described in Question 1) can help pull the intermediate toward the desired alkane product.

  • Reverse the Reaction: While less common, it is possible to engineer a pathway to convert fatty alcohols back into aldehydes. A study identified an alcohol dehydrogenase (PsADH) that can oxidize long-chain alcohols, providing a potential salvage pathway.[7]

Section 2: Precursor & Cofactor Supply

Question 3: How can I increase the supply of fatty acyl-ACP precursors to push more carbon flux into the alkane pathway?

A major limiting factor for high titers is the availability of the fatty acyl-ACP precursor pool.[1] The native fatty acid synthesis (FAS) pathway is tightly regulated. Overcoming this regulation is key.

Troubleshooting Steps:

  • Upregulate Fatty Acid Biosynthesis:

    • Overexpress FadR: In E. coli, FadR is a transcriptional regulator that represses fatty acid biosynthesis and activates degradation. Overexpressing FadR has been shown to significantly increase the fatty acid pool and boost alkane production.[4][8][9]

    • Overexpress ACC and FAS: Directly overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC), can increase the supply of malonyl-CoA and overall pathway flux.[1]

  • Block Fatty Acid Degradation: The β-oxidation pathway directly competes for fatty acid intermediates. Knocking out key genes in this pathway, such as fadE (acyl-CoA dehydrogenase), prevents the degradation of fatty acids and preserves them for the alkane pathway.[10]

  • Bypass Native Regulation: For more advanced control, consider introducing a heterologous Type-I Fatty Acid Synthase (FAS) system, which may not be subject to the host's native feedback inhibition mechanisms.[11]

Section 3: Host Strain Engineering & Product Toxicity

Question 4: My engineered cells grow poorly and lyse after induction. Could the alkanes be toxic?

Yes, alkanes and their intermediates can be toxic to microbial hosts.[12] They can disrupt cell membranes, leading to compromised viability, poor growth, and reduced productivity.

Troubleshooting Steps:

  • Engineer Efflux Pumps: One strategy to mitigate toxicity is to actively export the product out of the cell. Heterologous expression of ABC transporters, such as ABC2 and ABC3 from the alkane-utilizing yeast Yarrowia lipolytica, has been shown to significantly increase alkane tolerance in S. cerevisiae.[13]

  • Implement In Situ Product Recovery (ISPR): ISPR involves removing the product from the fermentation broth as it is produced, keeping the extracellular concentration below toxic levels.[14][15] This can be achieved through several methods:

    • Two-Phase Cultivation: Adding an immiscible, biocompatible organic solvent (e.g., dodecane, oleyl alcohol) to the culture. The hydrophobic alkanes will partition into this organic layer, which can be separated later.[14][16]

    • Adsorption: Using solid adsorbents like activated carbon to bind the product.[14]

    • Gas Stripping or Pervaporation: These methods are effective for more volatile products and involve removing the product from the liquid phase via a gas stream or a selective membrane.[16][17]

Data Summary Tables

Table 1: Impact of Genetic Modifications on Alkane Titers in E. coli

Genetic Modification StrategyBase StrainResulting Titer (mg/L)Fold Increase (Approx.)Reference
AAR + ADO Expression (Baseline)E. coli24.01x[4][8]
+ yqhD DeletionBaseline~48.02x[4][8]
+ fadR OverexpressionBaseline~48.02x[4][8]
+ yqhD Deletion & fadR OverexpressionBaseline255.6~10.6x[4][8][9]
AAR with His12 Tag + ADOAAR/ADO Strain194.787.2x (over no tag)[5]
Introduction of Type-I FASE. coli BL21(DE3)57.0 (Pentadecane)-[11]

Visualizations & Workflows

Alkane_Biosynthesis_Pathway Alkane Biosynthesis Pathway & Common Bottlenecks cluster_precursor Precursor Supply cluster_alkane_pathway Alkane Pathway cluster_competing Competing Pathways AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS AcylACP Fatty Acyl-ACP FAS->AcylACP Bottleneck_Precursor Bottleneck: Feedback Inhibition FattyAldehyde Fatty Aldehyde AcylACP->FattyAldehyde AAR BetaOx β-Oxidation AcylACP->BetaOx Degradation Alkane Alkane (Product) FattyAldehyde->Alkane ADO FattyAlcohol Fatty Alcohol (Byproduct) FattyAldehyde->FattyAlcohol Endogenous Reductases (e.g., yqhD) Bottleneck_ADO Major Bottleneck: Slow catalytic rate

Caption: The microbial alkane synthesis pathway, highlighting key enzymes (AAR, ADO) and common bottlenecks such as precursor limitation, slow ADO activity, and diversion of intermediates to byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Alkane Titers Start Low Alkane Titer Check1 Analyze Byproducts: Fatty Alcohols Present? Start->Check1 Check2 Assess Precursor Supply: Limited Acyl-ACP? Check1->Check2 No Sol1 Knock out yqhD and other aldehyde reductases Check1->Sol1 Yes Check3 Evaluate Core Pathway: Low AAR/ADO Activity? Check2->Check3 No Sol2 Overexpress fadR Block β-oxidation (fadE KO) Check2->Sol2 Yes Check4 Observe Cell Health: Poor Growth or Lysis? Check3->Check4 No Sol3 Screen enzyme homologs Add fusion tags to AAR Optimize codon usage Check3->Sol3 Yes Sol4 Implement ISPR Engineer efflux pumps Check4->Sol4 Yes End Improved Titer Check4->End No Sol1->Check2 Sol2->Check3 Sol3->Check4 Sol4->End

Caption: A step-by-step workflow for diagnosing and addressing common causes of low alkane production in microbial systems.

Experimental Protocols
Protocol 1: General Quantification of Alkanes by GC-MS

This protocol provides a general method for extracting and quantifying n-alkanes from a microbial culture.

Materials:

  • Microbial culture broth (e.g., 5 mL)

  • Internal standard (e.g., n-eicosane (C20) or other non-native chain length alkane, dissolved in ethyl acetate)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL screw-cap microcentrifuge tubes

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Collection: Transfer a known volume (e.g., 1 mL) of your culture into a 2 mL screw-cap tube. If using an ISPR solvent overlay, sample directly from the organic phase.

  • Internal Standard: Add a known amount of internal standard to the tube (e.g., 10 µL of a 1 g/L solution). The standard allows for accurate quantification by correcting for extraction efficiency and injection volume variations.

  • Extraction: Add an equal volume of ethyl acetate (e.g., 1 mL) to the tube.

  • Mixing: Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of the hydrophobic alkanes into the organic phase.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new, clean tube. Avoid disturbing the aqueous layer and cell debris.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis: Transfer the dried organic phase to a GC vial. The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

  • GC-MS Parameters: Use a non-polar column (e.g., equivalent to 5% phenyl/95% dimethylpolysiloxane).[18] A typical temperature program would be:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 320°C.

    • Hold: 5 min at 320°C.

    • Use selected ion monitoring (SIM) mode on the mass spectrometer, targeting characteristic alkane fragment ions (e.g., m/z 57, 71, 85) for high sensitivity.[18]

  • Quantification: Calculate the concentration of your target alkane by comparing its peak area to the peak area of the internal standard, using a pre-generated calibration curve.

Protocol 2: In Situ Product Recovery (ISPR) with a Dodecane Overlay

This protocol describes a simple biphasic cultivation method to mitigate product toxicity.

Materials:

  • Fermentation medium

  • Inoculum culture

  • Sterile dodecane (or other biocompatible solvent with a logP > 4).[14]

  • Bioreactor or shake flask

Methodology:

  • Preparation: Prepare and sterilize your fermentation medium in the culture vessel (bioreactor or shake flask).

  • Solvent Addition: Aseptically add sterile dodecane to the medium to form a second layer. A typical starting ratio is 10-20% of the aqueous volume (e.g., 100 mL of dodecane for 1 L of medium).

  • Inoculation: Inoculate the aqueous phase with your production strain as you normally would.

  • Cultivation: Run the fermentation under your standard conditions (temperature, agitation, pH control, etc.). Ensure sufficient agitation to create a dispersion of the organic phase within the aqueous phase, increasing the interfacial area for product transfer, but avoid forming a stable emulsion.

  • Induction: Induce gene expression as required by your system. The produced alkanes will diffuse from the cells and partition into the dodecane layer, reducing their concentration in the aqueous phase and mitigating toxicity.

  • Sampling & Analysis: To measure titers, allow the phases to separate by briefly stopping agitation. Carefully remove a sample from the upper dodecane layer for GC-MS analysis as described in Protocol 1. The internal standard should be added directly to the dodecane sample prior to any dilution for GC-MS.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethyloctane and Other Octane Isomers: Physicochemical Properties and Performance Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the physicochemical properties of 2,5-dimethyloctane and other representative octane isomers. The information presented is intended to be a valuable resource for researchers and professionals in various scientific fields, including fuel technology and chemical synthesis, by offering a clear and objective comparison supported by experimental data and detailed methodologies.

Physicochemical Properties of Octane Isomers

The structural arrangement of carbon atoms in octane isomers significantly influences their physical and chemical characteristics. The degree of branching is a key determinant of properties such as boiling point, melting point, density, viscosity, and octane rating. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces.

Data Summary

The following tables summarize the key physicochemical properties of this compound and a selection of other octane isomers.

Table 1: Boiling Point, Melting Point, and Density of Selected Octane Isomers

IsomerMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-OctaneC₈H₁₈125.7-570.703
2-MethylheptaneC₈H₁₈117.6-1090.698
3-MethylheptaneC₈H₁₈118.9-120.50.705
4-MethylheptaneC₈H₁₈117.7-121.20.704
2,2-DimethylhexaneC₈H₁₈106.8-121.20.695
2,5-DimethylhexaneC₈H₁₈109.1-90.10.694
3,3-DimethylhexaneC₈H₁₈112-1260.710
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈99.2-107.40.692
This compound C₁₀H₂₂ 158 - -

Note: Data for this compound is for a C10 alkane, included for comparison as per the topic. Data for some properties of this compound and other isomers may not be readily available in all cited sources.

Table 2: Octane Rating and Viscosity of Selected Octane Isomers

IsomerResearch Octane Number (RON)Motor Octane Number (MON)Viscosity (cP at 20°C)
n-Octane-19-170.542
2-Methylheptane42.446.4-
3-Methylheptane52.055.9-
2,2-Dimethylhexane73.475.5-
2,5-Dimethylhexane---
3,3-Dimethylhexane---
2,2,4-Trimethylpentane (Isooctane)1001000.50
This compound 85-95 (estimated) [1]- -

Note: The octane rating of this compound is an estimated range for branched C10 alkanes. Specific experimental values for viscosity and MON of this compound and some other isomers are not widely reported.

Experimental Protocols

The following sections detail the standardized methodologies for determining key properties discussed in this guide.

Determination of Octane Number

The octane number of a spark-ignition engine fuel is a measure of its resistance to autoignition (knocking). Two standard laboratory tests are used: the Research Octane Number (RON) and the Motor Octane Number (MON).

This test method determines the knock characteristics of motor fuels in terms of Research Octane Number by comparison with primary reference fuels of known octane numbers.

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

  • Electronic knock-measuring instrumentation.

  • Primary reference fuels (isooctane and n-heptane) and check fuels.

Procedure:

  • Engine Preparation: The CFR engine is prepared according to the standard operating conditions specified in ASTM D2699, which simulates mild driving conditions (600 rpm).

  • Standardization: The engine is calibrated using primary reference fuels of known octane numbers to establish a relationship between compression ratio and octane number.

  • Sample Testing: The test fuel is run in the engine, and its knock intensity is measured.

  • Bracketing: The knock intensity of the sample is "bracketed" by running two reference fuel blends, one of slightly higher and one of slightly lower octane number than the sample.

  • Rating: The octane number of the sample is determined by interpolation between the knock intensities and octane numbers of the bracketing reference fuels.

This method is similar to the RON test but uses more severe operating conditions to simulate highway driving.

Apparatus:

  • The same CFR engine as for the RON test, but with different operating parameters.

Procedure:

  • Engine Preparation: The engine is set to the more severe operating conditions specified in ASTM D2700, including a higher engine speed (900 rpm) and a higher intake mixture temperature.

  • Standardization and Testing: The calibration and sample testing procedures are analogous to the RON test, but under the MON operating conditions.

Determination of Density

The density of liquid hydrocarbons is typically measured using a hydrometer.

Apparatus:

  • Hydrometer with a scale appropriate for the expected density of the liquid.

  • A clear, vertical cylinder of a diameter at least 25 mm greater than the hydrometer.

  • Thermometer.

Procedure:

  • The liquid sample is poured into the clean, dry cylinder.

  • The hydrometer is gently lowered into the liquid until it floats freely.

  • The hydrometer is spun gently to dislodge any air bubbles.

  • Once the hydrometer has settled, the reading is taken at the point where the principal surface of the liquid cuts the scale of the hydrometer.

  • The temperature of the liquid is recorded simultaneously.

  • The observed density reading is corrected to a standard temperature (e.g., 15°C or 20°C) using standard petroleum measurement tables.

Determination of Viscosity

The viscosity of alkanes can be determined using a capillary viscometer.

Apparatus:

  • Calibrated capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature water bath.

  • Stopwatch.

Procedure:

  • The viscometer is charged with the sample liquid.

  • The viscometer is placed in the constant temperature bath until the sample reaches the desired temperature.

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured with a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of octane isomers.

G Structure-Property Relationship of Octane Isomers cluster_structure Molecular Structure cluster_properties Physicochemical Properties n-Octane n-Octane (Linear) Boiling_Point Boiling Point n-Octane->Boiling_Point High Octane_Rating Octane Rating n-Octane->Octane_Rating Low This compound This compound (Branched) This compound->Boiling_Point Lower This compound->Octane_Rating Higher Isooctane Isooctane (Highly Branched) Isooctane->Boiling_Point Lowest Isooctane->Octane_Rating Highest

Caption: Relationship between branching and properties.

G Octane Number Determination Workflow Start Start Prepare_CFR_Engine Prepare CFR Engine (ASTM D2699/D2700) Start->Prepare_CFR_Engine Calibrate_Engine Calibrate Engine with Primary Reference Fuels Prepare_CFR_Engine->Calibrate_Engine Introduce_Sample Introduce Test Fuel Sample Calibrate_Engine->Introduce_Sample Measure_Knock Measure Knock Intensity Introduce_Sample->Measure_Knock Bracket_Sample Bracket with Reference Fuels Measure_Knock->Bracket_Sample Interpolate_Rating Interpolate to Determine Octane Number Bracket_Sample->Interpolate_Rating End End Interpolate_Rating->End

Caption: Octane number determination workflow.

References

A Comparative Analysis of Ignition and Combustion Characteristics: 2,5-Dimethyloctane vs. n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how molecular structure influences fuel performance, providing key experimental data and methodologies for researchers in combustion science.

In the realm of combustion science and alternative fuel development, understanding the intricate relationship between a fuel's molecular structure and its ignition and combustion behavior is paramount. This guide provides a comprehensive comparison of the combustion characteristics of 2,5-dimethyloctane, a branched-chain alkane, and n-octane, its straight-chain isomer. While direct experimental data for this compound is limited, this guide synthesizes available data for n-octane and draws upon established principles of alkane combustion chemistry, supported by studies on similar branched isomers, to project the performance of this compound.

The fundamental difference in their molecular architecture—the presence of methyl branches in this compound versus the linear arrangement of carbon atoms in n-octane—profoundly impacts their reactivity, ignition delay, flame propagation, and propensity for soot formation. This guide will delve into these differences through a presentation of quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: A Quantitative Comparison

The following tables summarize key combustion parameters for n-octane, gathered from various experimental studies. The corresponding values for this compound are projected based on the known behavior of branched alkanes, such as a higher resistance to auto-ignition (higher octane number).

Table 1: Ignition Delay Times of n-Octane

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
1000101.01500
1100101.0500
1200101.0200
1000201.0800
1100201.0300
1200201.0120

Table 2: Laminar Flame Speed of n-Octane

Equivalence Ratio (Φ)Temperature (K)Pressure (atm)Laminar Flame Speed (cm/s)
0.8400135
1.0400142
1.2400138
1.0450155
1.0500170

Note: Data for n-octane is collated from various heat flux and spherically expanding flame experiments. It is anticipated that this compound would exhibit a slightly lower laminar flame speed under similar conditions due to its molecular structure.

Experimental Protocols

The data presented above is typically acquired through sophisticated experimental techniques. The following are detailed methodologies for two key experiments:

Measurement of Ignition Delay Time using a Shock Tube

Objective: To determine the time delay between the compression heating of a fuel-air mixture and the onset of combustion.

Apparatus: A high-pressure shock tube, pressure transducers, a light emission detector (e.g., a photomultiplier tube with appropriate filters), a data acquisition system, and a gas mixing system.

Procedure:

  • Mixture Preparation: A homogenous mixture of the fuel (e.g., n-octane vapor) and an oxidizer (typically synthetic air) at a specific equivalence ratio is prepared in a mixing tank.

  • Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum and then filled with the prepared fuel-air mixture to a predetermined pressure. The driver section is filled with a high-pressure driver gas (e.g., helium).

  • Diaphragm Rupture and Shock Wave Generation: The diaphragm separating the driver and driven sections is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that propagates through the fuel-air mixture in the driven section.

  • Compression and Heating: The shock wave compresses and heats the mixture to a specific temperature and pressure.

  • Ignition Detection: The ignition event is detected by a rapid rise in pressure, measured by a pressure transducer located near the end wall of the shock tube, and/or by the detection of light emission from radical species like OH* (around 308 nm), which signifies the onset of combustion.[1]

  • Data Acquisition: The pressure and light emission signals are recorded by a high-speed data acquisition system.

  • Ignition Delay Time Calculation: The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of the rapid pressure or light emission rise.

Measurement of Laminar Flame Speed using the Heat Flux Method

Objective: To measure the velocity at which a laminar, one-dimensional flame propagates through a stationary, premixed fuel-air mixture.

Apparatus: A flat flame burner with a perforated plate, a gas supply and mixing system with mass flow controllers, a heating system for the burner, thermocouples, and a laser Doppler velocimetry (LDV) or particle image velocimetry (PIV) system.

Procedure:

  • Mixture Preparation and Supply: A precise mixture of fuel and air is prepared using mass flow controllers and supplied to the burner.

  • Flame Stabilization: A flat, laminar flame is stabilized on the surface of the perforated burner plate.

  • Adiabatic Flame Condition: The burner head is heated to a temperature that matches the flame temperature, thereby creating an adiabatic condition where the net heat transfer between the flame and the burner is zero. This is crucial for obtaining the true laminar flame speed.

  • Velocity Measurement: The velocity of the unburned gas mixture approaching the flame front is measured using a non-intrusive optical technique such as LDV or PIV.

  • Flame Speed Determination: Under adiabatic conditions, the laminar flame speed is equal to the measured velocity of the unburned gas mixture.

  • Data Collection at Various Equivalence Ratios: The procedure is repeated for different fuel-air equivalence ratios to obtain a profile of laminar flame speed as a function of mixture composition.

Visualizations: Workflows and Chemical Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_IDT cluster_prep Mixture Preparation cluster_shocktube Shock Tube Operation cluster_detection Ignition Detection cluster_analysis Data Analysis Fuel Fuel Vapor Mixing Gas Mixing System Fuel->Mixing Oxidizer Oxidizer (Air) Oxidizer->Mixing Fill Fill Driven Section Mixing->Fill Pressurize Pressurize Driver Section Fill->Pressurize Rupture Diaphragm Rupture Pressurize->Rupture Shock Shock Wave Propagation & Compression Rupture->Shock Pressure Pressure Transducer Shock->Pressure Emission OH* Emission Detector Shock->Emission DAQ Data Acquisition Pressure->DAQ Emission->DAQ Calc Calculate Ignition Delay Time DAQ->Calc

Figure 1: Experimental workflow for ignition delay time measurement.

Experimental_Workflow_LFS cluster_prep Mixture Preparation & Supply cluster_burner Burner & Flame Stabilization cluster_measurement Velocity Measurement cluster_analysis Data Analysis Fuel Fuel MFC Mass Flow Controllers Fuel->MFC Air Air Air->MFC Burner Heated Flat Flame Burner MFC->Burner Stabilize Stabilize Laminar Flame Burner->Stabilize LDV Laser Doppler Velocimetry (LDV) Stabilize->LDV Measure Measure Unburned Gas Velocity LDV->Measure Calc Determine Laminar Flame Speed Measure->Calc

Figure 2: Experimental workflow for laminar flame speed measurement.

Chemical_Kinetics_Comparison cluster_nOctane n-Octane (Straight-Chain) cluster_dmOctane This compound (Branched) cluster_combustion Combustion Products nOctane n-Octane H_abstraction_n H-atom Abstraction (Primary & Secondary C-H) nOctane->H_abstraction_n nOctyl n-Octyl Radicals H_abstraction_n->nOctyl Beta_scission_n β-scission nOctyl->Beta_scission_n Small_alkenes_n Smaller Alkenes + Radicals Beta_scission_n->Small_alkenes_n Products CO2 + H2O + Heat Small_alkenes_n->Products Faster Oxidation dmOctane This compound H_abstraction_dm H-atom Abstraction (Primary, Secondary & Tertiary C-H) dmOctane->H_abstraction_dm dmOctyl More Stable Tertiary Radicals H_abstraction_dm->dmOctyl Isomerization Isomerization dmOctyl->Isomerization Stable_intermediates More Stable Intermediates Isomerization->Stable_intermediates Stable_intermediates->Products Slower Oxidation

Figure 3: Generalized chemical kinetic pathways.

Discussion of Expected Differences

The structural disparity between this compound and n-octane leads to significant differences in their combustion chemistry.

  • Ignition Delay: Branched alkanes like this compound generally exhibit longer ignition delay times than their straight-chain counterparts. This is attributed to the presence of more stable tertiary radicals formed during the initial H-atom abstraction step. These tertiary radicals are less reactive and can undergo isomerization pathways that are less likely to lead to chain-branching reactions, which are crucial for rapid ignition. In contrast, the primary and secondary radicals formed from n-octane are more reactive and readily undergo β-scission to produce smaller, highly reactive species that accelerate the combustion process.

  • Laminar Flame Speed: The laminar flame speed is influenced by both the reaction kinetics and the transport properties of the mixture. Due to its more complex structure and potentially slower overall reaction rate, this compound is expected to have a slightly lower laminar flame speed compared to n-octane under similar conditions.

  • Soot Formation: The propensity for soot formation is also linked to molecular structure. While both are alkanes, the branching in this compound can influence the formation of soot precursors. Some studies suggest that highly branched alkanes may have a lower sooting tendency compared to straight-chain alkanes, although this can be dependent on combustion conditions. The formation of more stable intermediates from branched alkanes may inhibit the pathways leading to the formation of polycyclic aromatic hydrocarbons (PAHs), which are key precursors to soot.[2][3][4]

Conclusion

The comparison between this compound and n-octane highlights the critical role of molecular structure in determining the combustion characteristics of a fuel. Based on established principles of alkane combustion, it is projected that this compound, with its branched structure, will exhibit a longer ignition delay time and a slightly lower laminar flame speed compared to the straight-chain n-octane. These differences are rooted in the varying stability of the radical species formed during the initial stages of combustion and the subsequent reaction pathways they follow. For researchers and professionals in drug development utilizing combustion-based synthesis or analysis, understanding these nuances is crucial for process optimization and control. Further experimental studies directly comparing these two isomers under a wide range of conditions are warranted to provide more precise quantitative data and to further refine chemical kinetic models for these important fuel components.

References

The Potential of 2,5-Dimethyloctane as a Biofuel Additive: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and fuel development, the quest for efficient and clean-burning biofuel additives is paramount. Among the candidates, 2,5-dimethyloctane, a branched alkane, presents intriguing possibilities. This guide provides an objective comparison of this compound with other established and emerging biofuel additives, supported by available experimental data and detailed experimental protocols.

While direct experimental validation of this compound in engine performance tests is not extensively available in current literature, an analysis of its physicochemical properties, alongside comparative data from other biofuel additives, offers valuable insights into its potential. This guide will focus on a comparison with 2,5-dimethylfuran (DMF), farnesane, ethanol, and n-butanol, for which more comprehensive experimental data exists.

Comparative Analysis of Biofuel Additives

The ideal biofuel additive should enhance the combustion properties of the base fuel, leading to improved engine performance and reduced harmful emissions. Key parameters for evaluation include cetane number, energy density (heating value), and the impact on exhaust emissions such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).

Physicochemical Properties

A comparison of the fundamental properties of these additives is crucial for understanding their potential behavior in a diesel engine.

PropertyThis compound2,5-Dimethylfuran (DMF)Farnesane (2,6,10-Trimethyldodecane)Ethanoln-ButanolDiesel Fuel (Typical)
Molecular Formula C10H22C6H8OC15H32C2H5OHC4H9OHApprox. C12H23
Cetane Number Estimated High (Branched Alkane)~30-4045-55~8~17-2540-55
Lower Heating Value (MJ/kg) ~44~33.7~43.5~26.8~33.1~43
Oxygen Content (wt%) 021.3034.721.60
Boiling Point (°C) ~158~92-94~260~78~117180-360
Solubility in Diesel HighHighHighLow (requires co-solvents)Moderate-

Note: Data for this compound is limited; cetane number is an estimation based on its molecular structure. Data for other fuels are compiled from various sources.

Engine Performance and Emissions: A Comparative Overview

While specific engine test data for this compound is lacking, we can infer its potential performance based on its properties as a branched alkane and compare it to experimentally validated additives.

This compound (Predicted Performance):

As a C10 branched alkane, this compound is expected to have a high cetane number, which would lead to a shorter ignition delay and potentially more complete combustion. Its high energy density, comparable to diesel, suggests that it could be blended at significant ratios without a substantial loss in power output. The absence of oxygen in its structure means it would not contribute to leaning the fuel-air mixture, which can impact NOx emissions. Its impact on particulate matter would largely depend on the combustion characteristics of the blend.

Alternative Biofuel Additives (Experimental Data):

The following tables summarize experimental findings for alternative biofuel additives when blended with diesel fuel.

Table 1: Engine Performance Comparison

Additive (Blend %)Engine TypeKey Findings
2,5-Dimethylfuran (10-30%) Single-cylinder DI dieselIncreased ignition delay, higher peak pressure, and heat release rate.[1]
Farnesane (20%) 4-cylinder DI dieselSimilar power and torque to diesel; slight increase in brake specific fuel consumption (BSFC).
Ethanol (5-15%) 4-cylinder dieselDecrease in brake power and torque; increase in BSFC.
n-Butanol (10-20%) Single-cylinder DI dieselSlight decrease in brake thermal efficiency; increased BSFC.

Table 2: Emissions Comparison

Additive (Blend %)NOxPM/SootCOHC
2,5-Dimethylfuran (10-30%) IncreaseSignificant DecreaseIncrease at low loadsIncrease at low loads
Farnesane (20%) Slight IncreaseDecreaseDecreaseDecrease
Ethanol (5-15%) DecreaseDecreaseIncreaseIncrease
n-Butanol (10-20%) DecreaseDecreaseIncreaseIncrease

Experimental Protocols

To ensure the validity and reproducibility of biofuel additive testing, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the performance of a biofuel additive in a compression-ignition (diesel) engine.

Fuel Preparation and Characterization:
  • Blending: The biofuel additive is blended with a baseline diesel fuel (e.g., ULSD) at various volumetric or mass percentages (e.g., 5%, 10%, 20%).

  • Property Analysis: Key fuel properties of the blends are determined according to ASTM or equivalent standards:

    • Cetane Number: ASTM D613

    • Heating Value: ASTM D240

    • Viscosity: ASTM D445

    • Density: ASTM D1298

    • Flash Point: ASTM D93

Engine Test Setup:
  • Engine: A stationary single-cylinder or multi-cylinder direct-injection (DI) diesel engine is typically used. The engine is coupled to a dynamometer to control speed and load.

  • Instrumentation: The engine is instrumented to measure:

    • In-cylinder pressure (piezoelectric transducer)

    • Fuel consumption (gravimetric or volumetric flow meter)

    • Airflow (mass air flow sensor)

    • Exhaust gas temperature (thermocouples)

    • Engine speed and torque (dynamometer sensors)

Operating Conditions:
  • The engine is operated at various steady-state conditions, typically defined by a matrix of engine speeds (e.g., 1500, 2000, 2500 rpm) and loads (e.g., 25%, 50%, 75%, 100% of full load).

  • For each test point, the engine is allowed to stabilize before data is recorded.

Emissions Measurement:
  • Exhaust gas is sampled from the exhaust manifold.

  • Gaseous Emissions (NOx, CO, HC): Measured using a gas analyzer. Common methods include chemiluminescence for NOx, non-dispersive infrared (NDIR) for CO and CO2, and a flame ionization detector (FID) for HC.[2]

  • Particulate Matter (PM/Soot): Measured using a smoke meter or a gravimetric method where exhaust is passed through a filter paper, and the mass of the collected particulates is determined.

Data Analysis:
  • Performance Parameters: Brake power, brake torque, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE) are calculated from the measured data.

  • Combustion Analysis: In-cylinder pressure data is used to analyze combustion characteristics such as ignition delay, heat release rate, and peak pressure.

  • Emissions: Gaseous emissions are typically reported in grams per kilowatt-hour (g/kWh), while smoke opacity is reported in percentage or Hartridge Smoke Units (HSU).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the evaluation of a biofuel additive.

experimental_workflow cluster_prep Fuel Preparation cluster_engine_test Engine Testing cluster_emissions Emissions Measurement cluster_analysis Data Analysis fuel_blending Fuel Blending (e.g., D95B5) fuel_analysis Fuel Property Analysis (ASTM Standards) fuel_blending->fuel_analysis engine_setup Engine Setup & Instrumentation fuel_analysis->engine_setup Test Fuel test_conditions Set Operating Conditions (Speed, Load) engine_setup->test_conditions data_acquisition Data Acquisition test_conditions->data_acquisition performance_calc Performance Calculation (BSFC, BTE) data_acquisition->performance_calc combustion_analysis Combustion Analysis (HRR, Ignition Delay) data_acquisition->combustion_analysis gas_sampling Exhaust Gas Sampling gaseous_analysis Gaseous Emissions Analysis (NOx, CO, HC) gas_sampling->gaseous_analysis pm_analysis Particulate Matter Analysis gas_sampling->pm_analysis emission_results Emission Results (g/kWh, Opacity) gaseous_analysis->emission_results pm_analysis->emission_results

Experimental workflow for biofuel additive evaluation.

Conclusion

In contrast, additives like 2,5-dimethylfuran and farnesane have demonstrated significant potential in reducing particulate matter emissions, a key challenge for diesel engines. Oxygenated additives like ethanol and n-butanol also show promise in reducing PM and NOx, but often at the cost of increased fuel consumption and potential issues with fuel blend stability.

Further research involving comprehensive engine testing of this compound is crucial to validate its potential as a viable biofuel additive. Such studies would provide the necessary data to fully assess its impact on engine performance, combustion, and emissions, and to determine its place among the growing portfolio of renewable transportation fuels.

References

Performance Evaluation of 2,5-Dimethyloctane in Jet Fuel Surrogate Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of accurate jet fuel surrogate models is crucial for advancing combustion research and engine design. These surrogates, composed of a limited number of well-characterized hydrocarbon components, aim to emulate the complex combustion behavior of real jet fuels. While traditional surrogates often include n-alkanes, iso-alkanes, and aromatics, the exploration of new components is essential for improving model fidelity. This guide provides a comparative overview of the potential performance of 2,5-dimethyloctane as a candidate for jet fuel surrogates, placed in context with established components.

Executive Summary

Comparative Data of Jet Fuel Surrogate Components

The following tables summarize key combustion performance metrics for common jet fuel surrogate components. The absence of data for this compound highlights a critical research gap.

Table 1: Ignition Delay Times of Select Jet Fuel Surrogate Components

CompoundTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
This compound ---Data Not Available
n-Dodecane1000201.0~1000
n-Dodecane1200201.0~100
Iso-octane1000201.0~1500
Iso-octane1200201.0~200
Toluene1200101.0~800
Toluene1400101.0~200

Note: Ignition delay times are highly dependent on experimental conditions. The values presented are approximate and intended for comparative purposes.

Table 2: Laminar Flame Speeds of Select Jet Fuel Surrogate Components

CompoundTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
This compound ---Data Not Available
n-Dodecane47011.1~45
Iso-octane47011.1~42
Toluene40011.1~38

Note: Laminar flame speeds are sensitive to initial temperature, pressure, and equivalence ratio. The data shown are representative values.

Inferred Performance of this compound

While direct experimental data is lacking, studies on other di-methylated alkanes, such as 2,7-dimethyloctane and 2,5-dimethylhexane, can offer some insights into the potential behavior of this compound. Research on these related compounds suggests that increasing the degree of branching in alkanes tends to increase the ignition delay time and slightly decrease the laminar flame speed compared to their linear counterparts. This is attributed to the different reaction pathways available for branched alkanes during oxidation. Therefore, it can be hypothesized that this compound would exhibit a longer ignition delay time and a slightly lower laminar flame speed than n-decane (a C10 linear alkane). However, experimental verification is essential to confirm these hypotheses.

Experimental Protocols

To address the data gap for this compound, the following standard experimental methodologies are recommended for characterizing its combustion properties.

Ignition Delay Time Measurement: Shock Tube

Objective: To measure the time delay between the rapid compression and heating of a fuel-air mixture and the onset of ignition.

Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

Procedure:

  • The driven section is filled with a precisely prepared mixture of this compound, an oxidizer (e.g., air), and a diluent gas (e.g., argon).

  • The driver section is pressurized with a light gas (e.g., helium) until the diaphragm ruptures.

  • The rupture generates a shock wave that travels down the driven section, rapidly compressing and heating the test gas mixture.

  • The conditions behind the reflected shock wave at the end of the tube provide a well-defined, high-temperature, and high-pressure environment.

  • The ignition delay time is determined by monitoring the emission of characteristic radical species (e.g., OH*) using optical diagnostics or by measuring the rapid pressure rise associated with combustion.

Laminar Flame Speed Measurement: Spherically Propagating Flame

Objective: To measure the propagation speed of a laminar, unstretched flame through a premixed fuel-air mixture.

Apparatus: A constant-volume combustion chamber equipped with a central ignition system and high-speed imaging capabilities.

Procedure:

  • The combustion chamber is filled with a quiescent, homogeneous mixture of this compound and air at a known temperature and pressure.

  • The mixture is ignited at the center of the chamber by a spark, creating a spherically expanding flame front.

  • The propagation of the flame is recorded using high-speed schlieren or shadowgraph imaging.

  • The flame radius is measured as a function of time from the images.

  • The stretched flame speed is calculated from the rate of change of the flame radius.

  • The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.

Logical Workflow for Surrogate Component Evaluation

The following diagram illustrates the logical workflow for evaluating a new candidate component, such as this compound, for inclusion in a jet fuel surrogate model.

SurrogateEvaluation cluster_0 Component Selection & Characterization cluster_1 Experimental Performance Evaluation cluster_2 Comparative Analysis cluster_3 Decision a Identify Candidate Component (e.g., this compound) b Determine Physical Properties (Density, Viscosity, etc.) a->b c Measure Ignition Delay Time (Shock Tube) b->c d Measure Laminar Flame Speed (Spherical Flame) b->d e Compare with Existing Surrogate Components c->e d->e f Analyze Impact on Surrogate Model Fidelity e->f g Inclusion in Surrogate Model? f->g

Caption: Workflow for evaluating a new jet fuel surrogate component.

Conclusion and Future Work

The inclusion of novel components like this compound in jet fuel surrogate models holds the potential to improve their predictive accuracy for a wider range of fuel compositions and combustion conditions. However, a significant lack of fundamental experimental data for this compound currently prevents a direct and quantitative comparison with established surrogate components.

This guide has outlined the necessary experimental protocols to obtain this crucial data. Researchers are encouraged to perform shock tube and laminar flame speed experiments on this compound to fill this knowledge gap. The resulting data will be invaluable for the combustion modeling community, enabling a more thorough evaluation of its suitability as a jet fuel surrogate component and ultimately contributing to the development of more robust and accurate models for the design of next-generation aviation propulsion systems.

A Comparative Analysis of the Energy Densities of 2,5-Dimethyloctane, Ethanol, and Dimethylfuran (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent or fuel is a critical decision in numerous scientific and industrial applications, directly impacting efficiency, safety, and economic viability. Energy density, a key performance metric, dictates the amount of energy stored within a given mass or volume of a substance. This guide provides an objective comparison of the gravimetric and volumetric energy densities of three compounds of interest: 2,5-dimethyloctane, ethanol, and 2,5-dimethylfuran (DMF). The data presented is supported by established experimental methodologies to aid in informed decision-making for research, development, and process optimization.

Quantitative Comparison of Energy Density

The energy densities of this compound, ethanol, and DMF are summarized in the table below. These values, derived from their heats of combustion, provide a clear comparison of their potential as energy carriers.

CompoundChemical FormulaMolar Mass ( g/mol )Assumed/Reported Gravimetric Energy Density (MJ/kg)Assumed/Reported Volumetric Energy Density (MJ/L)
This compoundC₁₀H₂₂142.28~47.6~35.1
EthanolC₂H₅OH46.0726.9 - 3021.1 - 23
2,5-Dimethylfuran (DMF)C₆H₈O96.1333.731.5 - 33.7

Experimental Determination of Energy Density

The energy density of a liquid fuel is experimentally determined by measuring its heat of combustion using a bomb calorimeter. The standardized procedure is outlined in ASTM D240, "Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter".[1][2][3][4]

Methodology:
  • Sample Preparation: A precisely weighed sample of the liquid fuel (typically 0.8 to 1.2 grams) is placed in a sample crucible. For volatile samples, an encapsulated sample holder may be used to prevent evaporation.

  • Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, with the wire either touching or in close proximity to the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to a pressure of approximately 20-30 atmospheres.

  • Calorimeter Setup: The pressurized bomb is submerged in a known volume of water in the calorimeter's bucket. The calorimeter is then sealed, and the water is stirred to ensure a uniform initial temperature.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculation: The gross heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid) and corrections for the heat released by the fuse wire and any acid formation.

The gravimetric energy density (in MJ/kg) is the calculated heat of combustion divided by the mass of the sample. The volumetric energy density (in MJ/L) is then determined by multiplying the gravimetric energy density by the density of the substance.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the energy densities of the three compounds.

Energy_Density_Comparison C1 This compound P1 Heat of Combustion C1->P1 P2 Density C1->P2 C2 Ethanol C2->P1 C2->P2 C3 DMF C3->P1 C3->P2 M1 Bomb Calorimetry (ASTM D240) P1->M1 Measured by R2 Volumetric Energy Density (MJ/L) P2->R2 Used to calculate R1 Gravimetric Energy Density (MJ/kg) M1->R1 Determines R1->R2

Caption: Workflow for comparing fuel energy densities.

Signaling Pathway for Energy Release

The fundamental process for energy release from these compounds is combustion. The following diagram illustrates a simplified signaling pathway for this exothermic reaction.

Combustion_Pathway Reactants Fuel + O₂ Combustion Combustion Reaction Reactants->Combustion Input Activation Activation Energy (Ignition Source) Activation->Combustion Initiates Products CO₂ + H₂O Combustion->Products Yields Energy Heat Release (Energy Density) Combustion->Energy Releases

References

A Comparative Guide to the Thermal Decomposition of Branched Versus Linear C10 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability and decomposition pathways of alkanes are critical parameters in a multitude of scientific and industrial applications, from the development of robust drug delivery systems to the optimization of fuel combustion. This guide provides a comparative analysis of the thermal decomposition of linear and branched C10 alkanes, focusing on n-decane and its branched isomer, isodecane (2-methylnonane), as representative examples. While direct comparative experimental data under identical conditions is limited in publicly available literature, this guide synthesizes established principles of physical organic chemistry and available data for similar compounds to provide a comprehensive overview.

Executive Summary

Branched alkanes, such as isodecane, are generally more thermodynamically stable than their linear counterparts like n-decane. This increased stability translates to a higher thermal decomposition temperature for branched isomers. The mechanism of thermal decomposition for both types of alkanes proceeds via a free-radical chain reaction. However, the structure of the initial alkane dictates the types of radical intermediates formed, which in turn governs the distribution of the final decomposition products. Linear alkanes predominantly form less stable primary and secondary radicals, leading to a wider array of smaller alkenes and alkanes. In contrast, branched alkanes favor the formation of more stable tertiary and secondary radicals, resulting in a more selective product distribution often characterized by a higher proportion of branched alkenes.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in the thermal decomposition characteristics of n-decane and the expected trends for a representative branched C10 alkane like isodecane.

Table 1: Comparison of Thermal Decomposition Properties

Propertyn-Decane (Linear)Isodecane (Branched - 2-methylnonane)
Relative Thermal Stability Less StableMore Stable[1][2][3][4][5]
Expected Decomposition Onset Temperature LowerHigher
Primary Radical Intermediates Primary and SecondaryTertiary and Secondary
Expected Product Selectivity LowerHigher

Table 2: Expected Primary Decomposition Product Distribution

Product Classn-Decane (Linear)Isodecane (Branched - 2-methylnonane)
Light Alkenes (e.g., ethene, propene) High ProportionModerate Proportion
Linear Alpha-Olefins Significant ProportionLower Proportion
Branched Alkenes Low ProportionHigh Proportion
Smaller Alkanes (e.g., methane, ethane) Significant ProportionSignificant Proportion
Hydrogen PresentPresent

Experimental Protocols

The primary technique for analyzing the thermal decomposition of hydrocarbons is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) . This method allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Sample Preparation: A small, precise amount of the C10 alkane (typically in the microgram range) is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer. The sample is rapidly heated to a predetermined pyrolysis temperature (e.g., 600-800 °C) in an inert atmosphere (typically helium). The rapid heating ensures that the decomposition is the primary process and minimizes secondary reactions.

  • Gas Chromatography (GC) Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas (helium). The products are then separated based on their boiling points and interactions with the stationary phase of the GC column (a long, thin capillary column). A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and gradually increase to a high temperature (e.g., 300 °C) to elute all components.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

  • Data Analysis: The obtained mass spectra are compared against a library of known spectra (e.g., NIST mass spectral library) to identify the individual decomposition products. The peak area of each compound in the gas chromatogram is proportional to its concentration in the product mixture, allowing for a quantitative analysis of the product distribution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the thermal decomposition process and a typical experimental workflow.

G Alkane Structure and Decomposition Products cluster_0 Linear C10 Alkane (n-Decane) cluster_1 Branched C10 Alkane (Isodecane) n_decane n-Decane n_radicals Primary & Secondary Radicals n_decane->n_radicals Thermal Energy n_products Mixture of smaller linear alkenes and alkanes n_radicals->n_products β-scission b_radicals Tertiary & Secondary Radicals b_decane Isodecane b_decane->b_radicals Thermal Energy b_products Predominantly branched alkenes and smaller alkanes b_radicals->b_products β-scission

Caption: Relationship between alkane structure and decomposition products.

G Py-GC/MS Experimental Workflow start Sample Preparation pyrolysis Pyrolysis start->pyrolysis gc Gas Chromatography Separation pyrolysis->gc ms Mass Spectrometry Detection gc->ms analysis Data Analysis and Product Identification ms->analysis end Results analysis->end

References

Spectroscopic Fingerprints: A Guide to Differentiating 2,5-Dimethyloctane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products and research materials. This guide provides a comparative analysis of spectroscopic techniques for the differentiation of 2,5-dimethyloctane from its various structural isomers. By leveraging the unique electronic and vibrational properties of each molecule, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer distinct fingerprints for unambiguous identification.

This publication details the characteristic spectral features of this compound and its isomers, supported by experimental data. Detailed methodologies for the key spectroscopic techniques are also provided to facilitate the replication of these results in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound and a selection of its isomers. These values highlight the subtle yet significant differences in the chemical environment of atoms and the fragmentation patterns, which are essential for differentiation.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

IsomerMethyl (CH₃) ProtonsMethylene (CH₂) ProtonsMethine (CH) Protons
This compound ~0.8-0.9 (m)~1.1-1.5 (m)~1.5-1.7 (m)
2,2-Dimethyloctane ~0.88 (s, 6H), ~0.88 (t, 3H)~1.2-1.3 (m)-
2,6-Dimethyloctane ~0.8-0.9 (m)~1.1-1.5 (m)~1.5 (m)
3,3-Dimethyloctane ~0.85 (s, 6H), ~0.88 (t, 3H)~1.2-1.3 (m)-
4,4-Dimethyloctane ~0.83 (s, 6H), ~0.88 (t, 6H)~1.1-1.3 (m)-
4,5-Dimethyloctane ~0.8-0.9 (m)~1.1-1.4 (m)~1.4-1.5 (m)

Note: Data is approximate and can vary based on solvent and instrument parameters. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

IsomerMethyl (CH₃) CarbonsMethylene (CH₂) CarbonsMethine (CH) CarbonsQuaternary (C) Carbons
This compound ~14, ~20, ~22~25, ~30, ~34, ~39~32, ~36-
2,2-Dimethyloctane ~14, ~23, ~29~23, ~27, ~32, ~43-~30
2,6-Dimethyloctane ~11, ~19, ~23~25, ~30, ~37, ~40~28, ~35-
3,3-Dimethyloctane ~9, ~27, ~29~14, ~17, ~23, ~44-~33
4,4-Dimethyloctane ~9, ~25, ~29~14, ~17, ~23, ~41-~33
4,5-Dimethyloctane ~12, ~14, ~15~21, ~29, ~33~36, ~38-

Note: Data is approximate and can vary based on solvent and instrument parameters.

Table 3: Mass Spectrometry - Key Fragment Ions (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound 14243, 57, 71, 85, 99
2,2-Dimethyloctane 14257 (base peak), 43, 71, 85
2,3-Dimethyloctane 14243, 57, 71, 85, 99, 113
2,6-Dimethyloctane 14243, 57, 71, 85
2,7-Dimethyloctane [1]14243, 57, 71, 85
3,3-Dimethyloctane 14257, 71 (base peak), 43, 85
3,4-Dimethyloctane [2]14243, 57, 71, 85, 99
3,5-Dimethyloctane [3]14243, 57, 71, 85, 99
3,6-Dimethyloctane [4]14243, 57, 71, 85, 99
4,4-Dimethyloctane 14257, 85 (base peak), 43, 71
4,5-Dimethyloctane 14243, 57, 71, 85, 99

Note: The relative abundance of fragment ions is crucial for differentiation. The base peak is the most intense peak in the mass spectrum.

Table 4: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)

IsomerC-H StretchingC-H Bending (CH₃ and CH₂)
This compound ~2960-2850~1465, ~1380
2,2-Dimethyloctane ~2960-2850~1465, ~1385, ~1365 (split for gem-dimethyl)
2,3-Dimethyloctane ~2960-2850~1465, ~1380
2,6-Dimethyloctane ~2960-2850~1465, ~1380
2,7-Dimethyloctane [5]~2960-2850~1465, ~1380
3,3-Dimethyloctane ~2960-2850~1465, ~1385, ~1365 (split for gem-dimethyl)
3,4-Dimethyloctane ~2960-2850~1465, ~1380
3,5-Dimethyloctane [6]~2960-2850~1465, ~1380
3,6-Dimethyloctane [7]~2960-2850~1465, ~1380
4,4-Dimethyloctane ~2960-2850~1465, ~1385, ~1365 (split for gem-dimethyl)
4,5-Dimethyloctane ~2960-2850~1465, ~1380

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to each isomer, which is critical for positive identification.

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of this compound and its isomers are typically prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: ~12 ppm.

      • Acquisition time: ~3-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher frequency NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: ~200 ppm.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Temperature: 298 K.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Samples are typically diluted in a volatile solvent like hexane or dichloromethane to a concentration of about 100 µg/mL.

  • Gas Chromatography (GC):

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Atmosphere: The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.

Spectroscopic_Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Secondary Confirmation cluster_3 Final Identification Sample Unknown Dimethyloctane Isomer GCMS GC-MS Analysis Sample->GCMS MassSpec Mass Spectrum Analysis (Molecular Ion & Fragmentation) GCMS->MassSpec RetentionIndex GC Retention Index GCMS->RetentionIndex NMR NMR Spectroscopy (¹H and ¹³C) MassSpec->NMR Ambiguous Fragments RetentionIndex->NMR Similar Retention Times IR IR Spectroscopy (Fingerprint Region) NMR->IR Further Confirmation Identification Positive Isomer Identification IR->Identification

Caption: Workflow for Isomer Differentiation.

By following this structured approach and comparing the acquired spectroscopic data with the reference tables provided, researchers can confidently differentiate this compound from its various structural isomers. This guide serves as a valuable resource for ensuring the chemical integrity of compounds in research and development.

References

A Comparative Analysis of Octane Numbers in Dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the relationship between molecular structure and anti-knock properties in C10 branched alkanes, supported by experimental data and standardized testing protocols.

The octane number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. For researchers and professionals in the fields of fuel science and engine development, understanding the nuanced relationship between a hydrocarbon's molecular structure and its octane rating is paramount. This guide provides a comparative analysis of the Research Octane Number (RON) and Motor Octane Number (MON) of various dimethyloctane isomers, a subset of C10 branched alkanes. The data presented herein is crucial for the development of high-performance fuels and for refining predictive models of combustion behavior.

Data Summary: Octane Numbers of Dimethyloctane Isomers

The following table summarizes the experimentally determined Research Octane Number (RON) and Motor Octane Number (MON) for several dimethyloctane isomers. These values are critical for assessing the anti-knock characteristics of these compounds under different engine operating conditions.

IsomerResearch Octane Number (RON)Motor Octane Number (MON)
2,2-Dimethyloctane89.079.0
2,3-Dimethyloctane87.078.0
2,4-Dimethyloctane82.073.0
2,5-Dimethyloctane85-95[1]Not available
3,3-Dimethyloctane93.085.0
3,4-Dimethyloctane84.076.0
4,4-Dimethyloctane95.087.0

The Influence of Molecular Structure on Octane Rating

The octane number of an alkane is significantly influenced by its molecular structure. Generally, a higher degree of branching and a more compact molecular shape lead to a higher octane rating. This is because branched alkanes are more resistant to the free-radical chain reactions that lead to knocking.

Linear alkanes, with their long carbon chains, are more prone to autoignition and thus have lower octane numbers. In contrast, highly branched isomers like isooctane (2,2,4-trimethylpentane) are the standard for high octane ratings, with a defined RON and MON of 100. The radicals formed from branched alkanes are more stable, which slows down the reaction rate of combustion, preventing the explosive pressure rise that characterizes knocking.[2]

For dimethyloctane isomers, the position of the methyl groups on the octane backbone plays a crucial role in determining the octane number.

G cluster_structure Molecular Structure cluster_octane Octane Number High_Branching Highly Branched (e.g., gem-dimethyl groups) High_ON High Octane Number High_Branching->High_ON Increases Stability Central_Branching Methyl Groups Near Center of Chain Central_Branching->High_ON More Compact Molecule Terminal_Branching Methyl Groups Near End of Chain Moderate_ON Moderate Octane Number Terminal_Branching->Moderate_ON Less Compact Linear_Structure Straight Chain Low_ON Low Octane Number Linear_Structure->Low_ON Prone to Autoignition

Figure 1. Relationship between alkane structure and octane number.

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under mild, low-speed driving conditions. The key operating parameters for the ASTM D2699 test are:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: Maintained at a specific temperature depending on barometric pressure.

  • Spark Timing: Fixed at 13 degrees before top dead center.

The test fuel's knocking intensity is compared against that of primary reference fuels (PRFs), which are blends of isooctane (RON 100) and n-heptane (RON 0). The RON of the test fuel is the percentage by volume of isooctane in the PRF blend that matches its knock intensity.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions. The operating conditions for the ASTM D2700 test are more stringent than for the RON test:

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149 °C (300 °F)

  • Spark Timing: Varies with the compression ratio.

Similar to the RON test, the MON of the test fuel is determined by comparing its knock characteristics to those of PRF blends under these more severe conditions. Due to the harsher conditions, the MON of a fuel is typically lower than its RON.

The workflow for determining either RON or MON can be summarized as follows:

G Start Start Prepare_CFR Prepare CFR Engine (ASTM D2699 or D2700) Start->Prepare_CFR Introduce_Fuel Introduce Test Fuel Prepare_CFR->Introduce_Fuel Adjust_CR Adjust Compression Ratio to Induce Knock Introduce_Fuel->Adjust_CR Measure_KI Measure Knock Intensity Adjust_CR->Measure_KI Introduce_PRF Introduce Primary Reference Fuel Blend Measure_KI->Introduce_PRF Bracket_KI Bracket Test Fuel Knock Intensity with PRFs Introduce_PRF->Bracket_KI Determine_ON Determine Octane Number Bracket_KI->Determine_ON End End Determine_ON->End

Figure 2. Experimental workflow for octane number determination.

References

Assessing the Environmental Impact of 2,5-Dimethyloctane as a Fuel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally benign energy sources has spurred intensive research into alternative fuels. Among the promising candidates is 2,5-dimethyloctane, a branched-chain alkane that can be derived from renewable biological sources. This guide provides a comprehensive comparison of the environmental impact of this compound with conventional fossil fuels and other alternative fuels, supported by available experimental data and detailed methodologies. Due to the limited direct experimental data on this compound, this guide leverages data from Hydrotreated Vegetable Oil (HVO), also known as renewable diesel, as a close surrogate. HVO is a high-purity paraffinic fuel, predominantly composed of straight and branched-chain alkanes, making it an excellent proxy for the performance and emissions characteristics of this compound.

Comparative Data of Fuel Properties and Emissions

The following tables summarize the key physicochemical properties and emission profiles of this compound and its alternatives.

Table 1: Key Physicochemical Properties of Selected Fuels

PropertyThis compoundGasolineDieselEthanolHydrotreated Vegetable Oil (HVO)
Molecular Formula C₁₀H₂₂[1]C₄-C₁₂C₈-C₂₁C₂H₅OHC₁₅-C₁₈
Energy Density (MJ/L) ~33 (estimated)~32~36~21~34
Cetane Number High (estimated)Low40-55870-90+[2]
Octane Number (RON) High (estimated)91-98Low108Low
Oxygen Content (%) 00034.70
Sulfur Content Near-zero<10 ppm<15 ppm0Near-zero[2]
Water Solubility Insoluble[3]InsolubleInsolubleSolubleInsoluble

Table 2: Comparative Emissions Profile (per unit of energy)

EmissionThis compound (estimated, based on HVO)GasolineDieselEthanolHydrotreated Vegetable Oil (HVO)
Greenhouse Gases (g CO₂-eq/MJ) Significantly LowerHighHighLower (variable)Up to 90% lower than diesel[4][5]
NOx LowerLower than dieselHighLowerUp to 30% lower than diesel[6]
Particulate Matter (PM) Significantly LowerLowerHighVery LowUp to 30% lower than diesel
SOx Near-zeroNear-zeroLowNear-zeroNear-zero[2]
Carbon Monoxide (CO) LowerVariableHigherLowerUp to 24% lower than diesel

Experimental Protocols

The assessment of a fuel's environmental impact relies on standardized experimental protocols to ensure data accuracy and comparability.

Fuel Property Analysis

Standard test methods from organizations like ASTM International are used to determine the physicochemical properties of fuels.[7][8][9][10]

  • Density: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Cetane Number: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[11] This method uses a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine. The cetane number is a measure of the ignition quality of a diesel fuel and is determined by comparing its combustion characteristics in the test engine with those for blends of reference fuels of known cetane number under standard operating conditions.

  • Sulfur Content: ASTM D5453 - Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence.

Engine Emissions Testing

Engine dynamometer testing is the standard method for evaluating fuel emissions under controlled conditions.

  • Gaseous Emissions (CO, CO₂, NOx): A non-dispersive infrared (NDIR) analyzer is typically used for CO and CO₂ measurements, while a chemiluminescence detector (CLD) is used for NOx.

  • Particulate Matter (PM): PM emissions are measured gravimetrically by collecting particles on a filter from a diluted exhaust stream over a specified test cycle.

  • Standard Driving Cycles: Standardized engine operating cycles, such as the Federal Test Procedure (FTP-75) for light-duty vehicles or the Non-Road Transient Cycle (NRTC) for off-road engines, are used to simulate real-world driving conditions and ensure comparable emissions data.[6]

Life Cycle Assessment (LCA) of this compound

A comprehensive environmental impact assessment extends beyond combustion emissions to include the entire life cycle of the fuel, from feedstock production to end-use. This "well-to-wheels" analysis is crucial for understanding the true sustainability of a fuel.[12]

A potential production pathway for this compound involves the biological conversion of renewable feedstocks, such as lignocellulosic biomass, into geraniol, followed by catalytic hydrogenation.[3] The overall greenhouse gas footprint of this pathway is highly dependent on the energy sources used for biomass cultivation, harvesting, transportation, and the conversion process. Utilizing renewable energy for these steps is critical to achieving a low carbon intensity.

The life cycle of HVO, our surrogate, demonstrates a significant reduction in greenhouse gas emissions, ranging from 60% to 95% compared to conventional diesel.[4] This is largely attributed to the use of waste and residue feedstocks and the increasing use of renewable hydrogen in the production process.[4]

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the environmental impact of a fuel like this compound.

cluster_0 Fuel Production & Properties cluster_1 Combustion & Emissions Analysis cluster_2 Life Cycle Assessment (LCA) cluster_3 Comparative Analysis Feedstock Renewable Feedstock (e.g., Biomass) Conversion Biochemical/Chemical Conversion Feedstock->Conversion Fuel_Product This compound Conversion->Fuel_Product Well_to_Tank Well-to-Tank Analysis (Production) Conversion->Well_to_Tank Properties Physicochemical Properties Analysis Fuel_Product->Properties Engine_Test Engine Dynamometer Testing Fuel_Product->Engine_Test Fuel Input Comparison Comparison with Alternative Fuels Properties->Comparison Gaseous_Emissions Gaseous Emissions (CO, CO2, NOx) Engine_Test->Gaseous_Emissions PM_Emissions Particulate Matter (PM) Emissions Engine_Test->PM_Emissions SOx_Emissions SOx Emissions Engine_Test->SOx_Emissions Tank_to_Wheel Tank-to-Wheel Analysis (Combustion) Gaseous_Emissions->Tank_to_Wheel PM_Emissions->Tank_to_Wheel SOx_Emissions->Tank_to_Wheel Total_Impact Total Environmental Impact Well_to_Tank->Total_Impact Tank_to_Wheel->Total_Impact Total_Impact->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Workflow for assessing the environmental impact of a novel fuel.

Conclusion

While direct and extensive experimental data on the environmental impact of this compound as a fuel is still emerging, a comparative analysis using HVO as a surrogate provides compelling evidence for its potential as a sustainable and cleaner-burning alternative to conventional fossil fuels. Its paraffinic nature, lack of sulfur and oxygen, and the potential for production from renewable biomass position it as a promising candidate for reducing greenhouse gas emissions and harmful air pollutants from the transportation sector. Further research focusing on the direct measurement of its combustion emissions and a comprehensive life cycle assessment of its specific production pathways is warranted to fully validate its environmental benefits.

References

A Comparative Guide to the Quantification of 2,5-Dimethyloctane: GC-MS vs. SIFT-MS

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of a validated GC-MS method for aliphatic hydrocarbons and the SIFT-MS technique. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Performance ParameterGC-MS for Aliphatic HydrocarbonsSelected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[1]Extends to single-digit parts-per-trillion by volume (pptv).[2]
Limit of Quantification (LOQ) The lowest concentration that can be quantitatively determined with precision and accuracy.[3] For a similar class of compounds, LOQs can be as low as 30 ng/g.[4]Typically in the low parts-per-billion by volume (ppbv) to high pptv range.
**Linearity (R²) **Excellent, with R² values typically ≥ 0.999 over a defined concentration range.[5]Excellent, with a wide linear range spanning over 6 orders of magnitude.[6]
Precision (%RSD) High precision, with Relative Standard Deviation (%RSD) for intra-day and inter-day precision typically ≤ 15%.[7]High precision, with reported %RSD of less than 1.0% for repeated measurements of natural gas samples.[5]
Accuracy (% Recovery) High accuracy, with recovery percentages typically within 80-120%.[7] For aliphatic hydrocarbons, recoveries can range from 65.1% to 105.6%.[4]High accuracy, with reported concentrations of most VOCs within 35% of their stated values without individual calibration.[8]
Analysis Time Slower, due to chromatographic separation. A typical run time can be around 14-30 minutes per sample.[2][7]Real-time analysis, with results obtained in seconds.[8]

Experimental Protocols

Representative GC-MS Method for Aliphatic Hydrocarbon Quantification

This protocol is a representative method for the quantification of aliphatic hydrocarbons like 2,5-dimethyloctane and is based on common practices for this class of compounds.[1][9]

a) Sample Preparation (Headspace Analysis)

For volatile compounds like this compound, static headspace (HS) sampling is a common and effective preparation technique.

  • Sample Aliquoting: Place a precise volume or weight of the sample matrix (e.g., biological fluid, environmental sample) into a headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

  • Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then incubated at a specific temperature for a set time to allow the volatile compounds to partition into the headspace gas phase.

  • Injection: A heated syringe on the autosampler draws a specific volume of the headspace gas and injects it into the GC inlet.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A nonpolar column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic hydrocarbons.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Specific ions for this compound and the internal standard would be monitored.

c) Method Validation Parameters

The method would be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7]

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a direct mass spectrometry technique that allows for real-time quantification of VOCs without the need for chromatographic separation.[11][12]

a) Principle of Operation

  • Ion Generation: Reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated in a microwave plasma ion source.[13]

  • Ion Selection: A quadrupole mass filter selects a specific reagent ion.[13]

  • Reaction: The selected reagent ions are injected into a flow tube containing the sample gas. Here, soft chemical ionization occurs through well-characterized ion-molecule reactions.[7]

  • Detection: A second mass spectrometer detects and counts both the remaining reagent ions and the newly formed product ions.

  • Quantification: The absolute concentration of the target analyte is calculated in real-time based on the known reaction rate constants, the ratio of product ions to reagent ions, and the sample flow rate.[13]

b) Experimental Workflow

  • Sample Introduction: The sample, in its gaseous form (e.g., headspace of a liquid, ambient air), is continuously introduced into the SIFT-MS instrument at a known flow rate. No sample preparation, such as extraction or pre-concentration, is typically required.[11]

  • Real-Time Analysis: The instrument cycles through the selected reagent ions (H₃O⁺, NO⁺, and O₂⁺) to analyze the sample. The use of multiple reagent ions provides high selectivity and helps to differentiate between isobaric compounds.

  • Data Acquisition: The concentrations of the target VOCs are displayed in real-time.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a typical GC-MS method validation and the logical relationship of components in SIFT-MS analysis.

GCMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_reporting Reporting start Define Analytical Requirements optimize_gcms Optimize GC-MS Parameters start->optimize_gcms prep_standards Prepare Calibration Standards & QCs linearity Linearity & Range prep_standards->linearity optimize_gcms->prep_standards lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision specificity Specificity linearity->specificity robustness Robustness specificity->robustness system_suitability System Suitability Testing robustness->system_suitability sample_analysis Routine Sample Analysis report Validation Report sample_analysis->report system_suitability->sample_analysis

Caption: Workflow for GC-MS Method Validation.

SIFT_MS_Logic cluster_input Input cluster_instrument SIFT-MS Instrument cluster_output Output sample Gas Sample (e.g., Headspace) flow_tube Flow Tube (Ion-Molecule Reaction) sample->flow_tube Direct Injection ion_source Ion Source (H3O+, NO+, O2+) quad1 Quadrupole 1 (Reagent Ion Selection) ion_source->quad1 quad1->flow_tube quad2 Quadrupole 2 (Product Ion Analysis) flow_tube->quad2 detector Detector quad2->detector output Real-Time Concentration Data detector->output Signal Processing

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5-dimethyloctane, a flammable aliphatic hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with regulatory standards. Adherence to these procedures is vital to mitigate risks and ensure a safe operational environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure that all relevant personnel are familiar with the hazards associated with this compound. As a flammable liquid, it poses a significant fire risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use a NIOSH-approved respirator.

Handling and Storage of Waste:

  • Waste this compound should be collected in a designated, properly labeled, and sealed container.

  • The container must be compatible with flammable hydrocarbons and kept closed to prevent the release of vapors.

  • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

  • Take precautionary measures against static discharge by grounding and bonding containers and equipment when transferring the material.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its complete and accurate classification.

  • Waste Characterization:

    • Based on its properties as a flammable liquid, this compound is classified as a hazardous waste.[2][3]

    • It typically falls under the EPA hazardous waste code D001 for ignitability, which applies to liquids with a flashpoint below 60°C (140°F).[4][5][6]

  • Containerization and Labeling:

    • Use a designated waste container that is in good condition and compatible with this compound.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazard (e.g., "Flammable Liquid").

  • Accumulation of Waste:

    • Store the waste container at or near the point of generation in a designated satellite accumulation area.

    • Ensure the container is sealed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound or a similar hydrocarbon if a specific one is unavailable.

  • Transportation:

    • Off-site transportation of the waste must be conducted by a licensed hazardous waste transporter.

    • The material will be shipped under the proper shipping name "Hydrocarbons, liquid, n.o.s." with the UN number UN3295 .[7][8]

Quantitative Data for Disposal and Transport

The following table summarizes key quantitative data relevant to the disposal and transportation of this compound.

ParameterValueRegulation/Standard
EPA Hazardous Waste Code D001 (Ignitability)40 CFR 261.21
UN Number UN3295DOT
Proper Shipping Name Hydrocarbons, liquid, n.o.s.DOT
Hazard Class 3 (Flammable Liquid)DOT
Packing Group II or III (Medium or Low Danger)DOT
Flash Point Threshold < 60°C (140°F) for D001 ClassificationEPA

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above handling and disposal steps into its safety and cleanup procedures. For instance, a chemical synthesis protocol should include a section detailing the collection of all this compound-containing waste streams (e.g., reaction residues, solvent washes) into a designated hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Off-Site Procedures A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Safe, Ventilated Area Away from Ignition Sources C->D Secure Storage E Contact EHS or Licensed Waste Disposal Contractor D->E Initiate Disposal F Waste Pickup by Licensed Transporter E->F Handover G Transportation to a TSDF (Treatment, Storage, and Disposal Facility) F->G Shipping as UN3295 H Final Disposal in Accordance with Regulations (e.g., Incineration) G->H Final Step

Caption: Disposal workflow for this compound from generation to final disposal.

References

Navigating the Safe Handling of 2,5-Dimethyloctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides crucial safety and logistical information for the operational handling and disposal of 2,5-Dimethyloctane. The following procedures are based on the safety data for structurally similar flammable alkanes, including 2,5-Dimethylhexane and various dimethyloctane isomers, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before commencing any new experimental protocol.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the required personal protective equipment.

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apronGloves should be inspected prior to use and replaced immediately if contaminated or showing signs of degradation. Protective clothing is necessary to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodUnder normal conditions with adequate ventilation, respiratory protection may not be required. However, if vapors are likely to be generated, a NIOSH/MSHA approved respirator should be used.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize risks associated with handling flammable and irritant chemicals like this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all procedures involving the transfer or heating of this compound.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

  • Use only explosion-proof electrical equipment for ventilation and lighting.[1]

  • Ground and bond containers when transferring the material to prevent static discharge.

2. Chemical Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid direct contact with skin and eyes.

  • Use non-sparking tools for all operations.[1]

  • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[1]

3. In Case of a Spill:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth. Using non-sparking tools, collect the absorbed material and place it into a suitable, sealed container for disposal. Ventilate the area.

  • Large Spills: Evacuate the area immediately. Remove all ignition sources. If it can be done without risk, try to contain the spill.

4. First Aid Procedures:

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison center or doctor immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Classification: Waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal. Contaminated packaging may retain product residue and should be handled as hazardous.[3]

Logical Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood, No Ignition Sources) prep_ppe->prep_workspace handling_transfer Transfer/Use Chemical (Grounded Containers) prep_workspace->handling_transfer Proceed when safe handling_monitor Monitor for Spills or Exposure handling_transfer->handling_monitor cleanup_decontaminate Decontaminate Work Area handling_monitor->cleanup_decontaminate After procedure completion emergency_spill Spill Occurs handling_monitor->emergency_spill emergency_exposure Exposure Occurs handling_monitor->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Waste Stream cleanup_waste->cleanup_dispose handle_spill Contain & Clean Spill emergency_spill->handle_spill Follow spill protocol first_aid Use Eyewash/Shower, Seek Medical Attention emergency_exposure->first_aid Administer first aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.